1-(4-Phenylphenyl)ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-phenylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLZRPPCCDKMPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378064 | |
| Record name | 1-(4-phenylphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86217-82-5 | |
| Record name | 1-(4-phenylphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-phenylphenyl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Synthesis of 1-(4-phenylphenyl)ethanamine
Abstract
This compound, also known as 1-(4-biphenylyl)ethylamine, is a pivotal chiral amine intermediate in the development of pharmacologically active compounds and advanced materials. Its biphenyl scaffold and chiral amino group are key pharmacophores that facilitate specific interactions with biological targets. This technical guide provides a comprehensive overview of the principal synthetic strategies for obtaining this compound, with a focus on reductive amination, the Leuckart reaction, and methods for achieving enantiopurity through asymmetric synthesis and chiral resolution. The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of the methodologies are presented to equip researchers, chemists, and drug development professionals with the requisite knowledge for its efficient synthesis and application.
Introduction and Physicochemical Profile
This compound is a primary amine characterized by a biphenyl group attached to an ethylamine backbone at the 4-position. The stereocenter at the alpha-carbon makes it a valuable chiral building block. Its structural analogues are integral to various therapeutic agents, underscoring the importance of robust synthetic access to this compound.[1]
Molecular Structure and Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| Synonyms | 1-(1,1'-biphenyl)-4-yl-ethanamine, 4-(1-Aminoethyl)biphenyl | PubChem[2] |
| CAS Number | 86217-82-5 | PubChem[2] |
| Molecular Formula | C₁₄H₁₅N | PubChem[2] |
| Molecular Weight | 197.27 g/mol | PubChem[2] |
| Appearance | Solid (typical) | Sigma-Aldrich |
| Polar Surface Area | 26 Ų | PubChem[2] |
Core Synthetic Strategies: From Ketone to Amine
The most convergent and widely employed strategy for synthesizing this compound begins with the readily available ketone, 4-phenylacetophenone (also known as 4-acetylbiphenyl).[3][4][5] The primary transformation involves the conversion of the carbonyl group into an amine, a process known as reductive amination.
Direct Reductive Amination
Reductive amination is a cornerstone of amine synthesis due to its efficiency and operational simplicity.[6] The process involves the in-situ formation of an imine from 4-phenylacetophenone and an ammonia source, which is then immediately reduced to the target amine.
Causality of Experimental Choices:
-
Catalyst: Catalysts like Palladium on carbon (Pd/C) or Raney Nickel are frequently used for the hydrogenation of the imine intermediate. Pd/C is often preferred for its efficiency under milder conditions.[7]
-
Ammonia Source: Anhydrous ammonia, often dissolved in an alcoholic solvent like methanol or ethanol, serves as the nitrogen donor. The solvent choice is critical for solubilizing the reactants and facilitating the reaction.
-
Pressure and Temperature: The reaction is typically conducted under a positive pressure of hydrogen gas to facilitate the reduction. Temperatures may range from ambient to moderately elevated (e.g., 50-60°C) to increase the reaction rate without promoting side reactions.[7]
The Leuckart Reaction: A Classic Approach
The Leuckart reaction (and its variant, the Leuckart-Wallach reaction) is a specific form of reductive amination that utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[8][9] This method is valued for its simplicity, as it is a one-pot procedure that does not require an external pressurized hydrogen source.
Mechanistic Insight: The reaction proceeds through several key steps:
-
At high temperatures (typically 120-180°C), ammonium formate dissociates into ammonia and formic acid.[8][10]
-
Ammonia reacts with the 4-phenylacetophenone carbonyl to form an iminium ion intermediate.
-
The formate ion then acts as a hydride donor, reducing the iminium ion to the amine.[11] An N-formyl derivative is often formed as an intermediate, which is subsequently hydrolyzed to the free amine during acidic workup.[10][12]
Advantages and Disadvantages: The primary advantage is its operational simplicity. However, the high reaction temperatures can lead to byproducts, and the yields can be variable.[9][13] Modern modifications using catalysts can lower the required temperature, making the process more efficient and selective.[13]
Achieving Enantiopurity: Asymmetric Synthesis and Resolution
For pharmaceutical applications, obtaining a single enantiomer of this compound is crucial. This can be achieved either by synthesizing the desired enantiomer directly (asymmetric synthesis) or by separating the enantiomers from a racemic mixture (chiral resolution).
Asymmetric Synthesis
Directly synthesizing a single enantiomer avoids the 50% theoretical yield loss inherent in classical resolution.[14]
-
Catalytic Asymmetric Reductive Amination: This advanced approach uses a prochiral ketone, an ammonia source, and a reducing agent in the presence of a chiral catalyst. The catalyst, typically a transition metal complex with a chiral ligand, creates a chiral environment that directs the reaction to form one enantiomer preferentially. While highly efficient, the development and cost of suitable catalysts can be a significant barrier.[7][15]
-
Chiral Auxiliaries: An alternative strategy involves reacting 4-phenylacetophenone with a chiral amine (the auxiliary) to form a mixture of diastereomeric imines. These are then reduced, and the auxiliary is cleaved, yielding the enantiomerically enriched target amine. This multi-step process can be effective but adds complexity to the overall synthesis.[16]
Chiral Resolution of the Racemic Amine
Chiral resolution is a robust and widely practiced industrial method for separating enantiomers.[17] The most common technique is the formation of diastereomeric salts.
Methodology: The racemic amine is treated with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[14] These salts possess different physical properties, most importantly, different solubilities in a given solvent system. This solubility difference allows for the selective crystallization of one diastereomer, leaving the other in the mother liquor.[18]
Common Chiral Resolving Agents for Amines:
After separation by filtration, the desired diastereomeric salt is treated with a base to neutralize the chiral acid and liberate the free, enantiomerically pure amine.
Experimental Protocols
The following protocols are provided as illustrative examples. All procedures should be conducted by trained personnel in a suitable chemical laboratory with appropriate safety precautions.
Protocol 1: Synthesis of Racemic this compound via Leuckart Reaction
Materials:
-
4-Phenylacetophenone (1.0 eq)[3]
-
Ammonium formate (5.0-10.0 eq)[8]
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH), pellets or solution
-
Diethyl ether or Dichloromethane for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 4-phenylacetophenone and ammonium formate.
-
Heat the mixture in an oil bath to 160-180°C with magnetic stirring. The reaction mixture will become molten and evolve gas (CO₂ and H₂O). Maintain this temperature for 6-8 hours.[12]
-
Monitor the reaction by TLC (Thin Layer Chromatography) until the starting ketone is consumed.
-
Cool the reaction mixture to room temperature. A solid mass may form.
-
Add concentrated HCl solution to the flask and heat to reflux for 2-4 hours to hydrolyze the N-formyl intermediate.
-
Cool the mixture to room temperature and transfer to a separatory funnel. Wash with diethyl ether to remove any non-basic impurities.
-
Make the aqueous layer strongly basic (pH > 12) by the slow addition of concentrated NaOH solution. Ensure the flask is cooled in an ice bath during this process.
-
Extract the liberated amine product with diethyl ether or dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude racemic this compound.
-
The product can be further purified by vacuum distillation or crystallization.
Protocol 2: Chiral Resolution of Racemic this compound
Materials:
-
Racemic this compound (1.0 eq)
-
L-(+)-Tartaric acid (0.5-1.0 eq)[19]
-
Methanol or Ethanol (solvent)
-
Sodium hydroxide solution (e.g., 2M)
-
Diethyl ether or other suitable organic solvent
Procedure:
-
Dissolve the racemic this compound in a minimal amount of warm methanol in a flask.
-
In a separate flask, dissolve L-(+)-tartaric acid (typically 0.5 equivalents to resolve one enantiomer) in warm methanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal may induce crystallization.[17] Allow the mixture to stand, potentially at a reduced temperature (e.g., 4°C), for several hours to maximize crystal formation.
-
Collect the precipitated diastereomeric salt by vacuum filtration and wash the crystals with a small amount of cold methanol.
-
Optional Recrystallization: To improve enantiomeric purity, the collected salt can be recrystallized from fresh hot methanol.[19]
-
To recover the free amine, suspend the diastereomeric salt crystals in water and add a sodium hydroxide solution until the pH is strongly basic.
-
Extract the free amine into an organic solvent like diethyl ether.
-
Dry the organic layer, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.
-
The enantiomeric excess (e.e.) should be determined using a suitable analytical technique, such as chiral HPLC.[19][20]
Conclusion
The synthesis of this compound is a well-established process that hinges on the reductive amination of 4-phenylacetophenone. While classic methods like the Leuckart reaction provide a straightforward route to the racemic product, the demands of modern pharmaceutical development necessitate enantiomerically pure compounds. Chiral resolution via diastereomeric salt crystallization remains a highly effective and scalable method for achieving this, offering a practical balance between cost and efficiency. Asymmetric catalysis presents a more atom-economical alternative, though it often requires significant investment in catalyst development. The choice of synthetic strategy will ultimately depend on the specific requirements of the application, including scale, cost constraints, and desired enantiopurity.
References
- 1. (R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical Characteristics Study - Oreate AI Blog [oreateai.com]
- 2. 1-(4-Phenylphenyl)ethan-1-amine | C14H15N | CID 2771754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Phenylacetophenone(92-91-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Ethanone, 1-[1,1'-biphenyl]-4-yl- [webbook.nist.gov]
- 6. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]
- 8. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]
- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 12. scispace.com [scispace.com]
- 13. Leuckart-Wallach Reductive Amination @ 50-70°C , Hive Novel Discourse [chemistry.mdma.ch]
- 14. Chiral resolution - Wikipedia [en.wikipedia.org]
- 15. The Asymmetric Synthesis of an Acyclic N-Stereogenic Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]
- 17. onyxipca.com [onyxipca.com]
- 18. rsc.org [rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
1-(4-phenylphenyl)ethanamine spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 1-(4-phenylphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed analysis of the expected spectroscopic signature of this compound (also known as 1-(1,1'-biphenyl-4-yl)ethanamine). As a chiral amine with a biphenyl moiety, this compound and its derivatives are of significant interest in medicinal chemistry and materials science.[1][2][3] Precise structural confirmation is paramount, and this document serves as a predictive reference for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The insights herein are synthesized from foundational spectroscopic principles and comparative analysis with structurally related compounds.
Molecular Structure and Spectroscopic Overview
This compound possesses a unique combination of a chiral ethylamine group and a rigid, aromatic biphenyl backbone. This structure dictates a specific and predictable set of spectroscopic data points that are crucial for its unambiguous identification and purity assessment.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of each hydrogen atom in a molecule. For this compound, we can predict a distinct set of signals.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| -CH₃ | ~1.4 - 1.6 | Doublet (d) | 3H | ~6.7 | Aliphatic methyl group split by the adjacent methine proton. |
| -NH₂ | ~1.5 - 2.5 | Broad Singlet (br s) | 2H | - | Protons on nitrogen often exhibit broad signals and may exchange with trace water in the solvent. |
| -CH- | ~4.1 - 4.3 | Quartet (q) | 1H | ~6.7 | Methine proton adjacent to the chiral center, split by the three methyl protons. |
| Aromatic | ~7.3 - 7.6 | Multiplet (m) | 9H | - | Overlapping signals from the nine protons of the biphenyl group. The protons on the phenyl ring attached to the ethylamine will be distinct from the terminal phenyl ring protons. |
Expert Insights: The chemical shift of the benzylic proton (-CH-) is a key indicator of the electronic environment of the biphenyl system. The broadness of the amine (-NH₂) signal is typical and can be confirmed by a D₂O exchange experiment, where the peak would disappear.
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse program. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the free induction decay (FID) signal. Phase and baseline correct the resulting spectrum. Integrate the signals and reference the chemical shifts to the TMS peak at 0.00 ppm.
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR provides information on the different carbon environments within the molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| -CH₃ | ~25 | Typical chemical shift for an aliphatic methyl group attached to a chiral center. |
| -CH- | ~50 - 55 | Benzylic carbon attached to the nitrogen atom. |
| Aromatic C | ~126 - 129 | Unsubstituted aromatic carbons of the biphenyl rings. |
| Aromatic C (quaternary) | ~140 - 145 | Quaternary carbons of the biphenyl system, including the carbon attached to the ethylamine group and the carbons linking the two phenyl rings. |
Expert Insights: The number of distinct aromatic signals can confirm the substitution pattern. Due to the free rotation around the biphenyl single bond at room temperature, some carbons may show broadened signals or appear as equivalent.
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer equipped for ¹³C detection.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing to the CDCl₃ solvent peak at ~77.16 ppm.
Caption: Standard workflow for NMR sample preparation and analysis.
Infrared (IR) Spectroscopy: Functional Group Fingerprints
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 | N-H stretch | Primary Amine (-NH₂) |
| 3000 - 3100 | C-H stretch | Aromatic |
| 2850 - 3000 | C-H stretch | Aliphatic |
| 1600 - 1620 | C=C stretch | Aromatic Ring |
| 1450 - 1500 | C=C stretch | Aromatic Ring |
| 820 - 860 | C-H bend (out-of-plane) | para-disubstituted benzene |
Expert Insights: The N-H stretching region is particularly diagnostic for the primary amine. A pair of medium-intensity bands is expected for the symmetric and asymmetric stretches. The presence of strong absorptions in the aromatic C-H and C=C stretching regions confirms the biphenyl core.[4][5]
Experimental Protocol for IR Spectroscopy (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Background Scan: Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount of the neat this compound sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight and structural information based on the fragmentation pattern of the molecule upon ionization.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Ion | Rationale |
| 197 | [M]⁺ | Molecular ion peak, corresponding to the molecular weight of C₁₄H₁₅N.[1] |
| 182 | [M - CH₃]⁺ | Loss of a methyl group from the molecular ion, a common fragmentation for ethylamines. |
| 167 | [M - NH₂CH₃]⁺ | Loss of the ethylamine side chain. |
| 152 | [Biphenyl]⁺ | Biphenyl cation radical. |
Expert Insights: The molecular ion peak at m/z 197 is the most critical piece of information for confirming the molecular formula. The base peak is likely to be at m/z 182, resulting from the stable benzylic carbocation formed after the loss of the methyl radical.
Caption: Predicted major fragmentation pathway for this compound in EI-MS.
Experimental Protocol for Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or methanol.
-
Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Separation: Inject the sample into the GC. The compound will travel through the column and be separated from any impurities.
-
MS Detection: As the compound elutes from the GC column, it enters the MS source, where it is ionized and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the structural elucidation of this compound. The predicted data in this guide serves as a robust baseline for researchers, enabling confident identification and characterization of this important chemical entity. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible data critical for advancing research and development efforts.
References
CAS number for 1-(4-phenylphenyl)ethanamine
An In-Depth Technical Guide to 1-(4-phenylphenyl)ethanamine (CAS No. 86217-82-5)
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a biphenyl derivative of significant interest in synthetic and medicinal chemistry. The document delineates its chemical properties, outlines a robust synthetic pathway, details methods for analytical characterization, discusses its potential applications in drug discovery, and provides essential safety and handling protocols. The CAS Number for this compound is 86217-82-5 .[1]
Core Chemical & Physical Properties
This compound, with the molecular formula C₁₄H₁₅N, is a primary amine featuring a biphenyl scaffold.[1] This structural arrangement imparts a unique combination of rigidity and lipophilicity, making it a valuable building block in the design of novel organic molecules. The presence of a chiral center at the ethylamine group means the compound can exist as two enantiomers, a critical consideration in drug development where stereochemistry often dictates biological activity.
A summary of its key computed properties is presented below.
| Property | Value | Source |
| CAS Number | 86217-82-5 | PubChem[1] |
| Molecular Formula | C₁₄H₁₅N | PubChem[1] |
| Molecular Weight | 197.27 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Canonical SMILES | CC(C1=CC=C(C=C1)C2=CC=CC=C2)N | PubChem[1] |
| InChIKey | QVLZRPPCCDKMPO-UHFFFAOYSA-N | PubChem[1] |
Synthesis Protocol: Reductive Amination
The synthesis of this compound is most effectively achieved via the reductive amination of 4-acetylbiphenyl (also known as 4-phenylacetophenone). This widely utilized method in organic chemistry is favored for its operational simplicity, high yields, and the commercial availability of the starting ketone. The process involves two key stages: the formation of an imine intermediate followed by its reduction to the target amine.
Causality of Experimental Choices:
-
Reactant Choice : 4-acetylbiphenyl is the logical precursor as it possesses the required carbon skeleton. Ammonia or a source of ammonia is used to introduce the amine functionality.
-
Reducing Agent : Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are commonly employed. NaBH₃CN is particularly effective as it is selective for the protonated imine over the ketone, allowing for a one-pot reaction. Catalytic hydrogenation (e.g., using H₂ over a Palladium catalyst) is another robust alternative.[2][3]
-
Solvent : An alcoholic solvent such as methanol or ethanol is typically used as it effectively dissolves the reactants and is compatible with the reducing agent.
Step-by-Step Methodology
-
Imine Formation : Dissolve 4-acetylbiphenyl (1 equivalent) in methanol. Add a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents) or ammonium acetate. The reaction is stirred at room temperature to facilitate the formation of the imine intermediate.
-
Reduction : To the solution containing the imine, slowly add sodium borohydride (1.5-2 equivalents) in portions, maintaining the temperature below 25°C with an ice bath to control the exothermic reaction.
-
Work-up : Once the reaction is complete (monitored by TLC or LC-MS), the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
Synthesis Workflow Diagram
Caption: Reductive amination workflow for synthesizing this compound.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. Each method provides unique, complementary information, creating a self-validating system of characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the biphenyl system, a quartet for the methine proton (CH), and a doublet for the methyl group (CH₃).
-
Mass Spectrometry (MS) : Provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₁₄H₁₅N).
-
Infrared (IR) Spectroscopy : Used to identify functional groups. The spectrum should display characteristic N-H stretching bands for the primary amine (around 3300-3400 cm⁻¹) and C-H stretches for the aromatic rings.
-
Chiral High-Performance Liquid Chromatography (HPLC) : Since the product is a racemic mixture, chiral HPLC is necessary to separate and quantify the two enantiomers, which is critical for applications in drug development.
Analytical Workflow Diagram
Caption: Standard analytical workflow for structural verification and purity assessment.
Applications in Research and Drug Development
While specific therapeutic applications for this compound are not yet established in mainstream literature, its structural motifs are prevalent in medicinal chemistry. Chiral amines and biphenyl scaffolds are considered "privileged structures" because they can interact with a wide range of biological targets.
-
Scaffold for Novel Ligands : The biphenyl group can serve as a core structure for developing ligands that target enzymes or receptors. Its conformationally restricted nature can be advantageous for achieving high binding affinity and selectivity.
-
Building Block in Combinatorial Chemistry : As a primary amine, it is a versatile building block for creating libraries of compounds through reactions like amide bond formation, reductive amination, or N-alkylation. These libraries can then be screened for biological activity against various diseases.[4][5]
-
Probing Protein Binding Pockets : The biphenyl moiety can form favorable pi-stacking and hydrophobic interactions within protein binding sites. Researchers can use this compound as a starting point to design more complex molecules targeting diseases like cancer, bacterial infections, or neurological disorders.[5]
Conceptual Role in Drug Discovery
Caption: Role of this compound as a building block in a drug discovery pipeline.
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling this compound. Based on its GHS classification, the compound presents several hazards.[1]
-
GHS Hazard Statements :
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
-
Recommended Precautions
-
Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[6][7]
-
Handling : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[8][9] Avoid contact with skin and eyes.[6]
-
First Aid Measures :
-
Skin Contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[6][8]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8][9]
-
Ingestion : Clean mouth with water and seek immediate medical attention. Do not induce vomiting.[6][8]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6][8]
-
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
References
- 1. 1-(4-Phenylphenyl)ethan-1-amine | C14H15N | CID 2771754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN108658784B - The synthetic method of (R)-1-(4-methylphenyl) ethylamine - Google Patents [patents.google.com]
- 3. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]
- 4. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. fishersci.se [fishersci.se]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(4-phenylphenyl)ethanamine
Prepared by: Gemini, Senior Application Scientist
Executive Summary
1-(4-phenylphenyl)ethanamine, a chiral derivative of the biphenyl scaffold, presents a fascinating case study in molecular conformation, governed by the interplay of steric and electronic effects. This guide provides a comprehensive analysis of its three-dimensional structure, focusing on the key rotational degrees of freedom that define its conformational landscape. We dissect the inherent non-planarity of the biphenyl system and the rotational flexibility of the chiral ethylamine sidechain. This document outlines both state-of-the-art computational and experimental protocols for elucidating these conformational preferences, providing researchers and drug development professionals with a robust framework for studying this molecule and its analogs. Understanding the preferred spatial arrangement of this compound is paramount, as its conformation directly dictates its physicochemical properties and its ability to interact with biological targets, ultimately influencing its efficacy and application in medicinal chemistry and materials science.
Introduction to this compound
This compound, also known as 1-(biphenyl-4-yl)ethanamine, is a primary amine featuring a biphenyl moiety connected to a chiral ethylamine group. Its structural architecture combines two key pharmacophoric elements: the rigid, aromatic biphenyl core and a stereogenic center bearing a basic amino group. The biphenyl system is a privileged scaffold in drug discovery, known for its role in modulating protein-protein interactions and providing a vector for exploring receptor binding pockets. The chiral amine function is critical for establishing specific, high-affinity interactions with biological macromolecules, such as enzymes and receptors, through hydrogen bonding and ionic interactions.
The compound exists as a racemate or as individual enantiomers, (S)-1-([1,1'-biphenyl]-4-yl)ethan-1-amine and (R)-1-([1,1'-biphenyl]-4-yl)ethan-1-amine.[1][2] The absolute configuration at the stereocenter is a critical determinant of its biological activity. This guide will delve into the nuanced structural and conformational features that underpin the molecule's function.
Core Molecular Structure and Stereochemistry
The static molecular structure of this compound is defined by its chemical composition, connectivity, and inherent chirality. A summary of its key identifiers is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 1-(Biphenyl-4-yl)ethanamine, 4-(1-Aminoethyl)biphenyl | PubChem[1] |
| CAS Number | 86217-82-5 | PubChem[1] |
| Molecular Formula | C₁₄H₁₅N | PubChem[1] |
| Molecular Weight | 197.27 g/mol | PubChem[1] |
| Chiral Center | Alpha-carbon (Cα) of the ethylamine group | Inferred |
The molecule's most significant structural feature is the stereogenic center at the carbon atom bonded to the amino group, the methyl group, a hydrogen atom, and the C4 position of the biphenyl system. This tetrahedral carbon gives rise to the (R) and (S) enantiomers, which are non-superimposable mirror images and can exhibit profoundly different pharmacological and toxicological profiles.
Conformational Analysis: The Dynamic Structure
The biological function of a molecule is dictated not by its static 2D structure, but by the ensemble of 3D conformations it can adopt in solution and at a receptor site. For this compound, two primary rotational axes determine its overall shape.
Key Rotational Degrees of Freedom:
-
τ₁ (Dihedral Angle): Rotation around the C-C single bond connecting the two phenyl rings of the biphenyl moiety.
-
τ₂ (Sidechain Torsion): Rotation around the C-C single bond connecting the chiral alpha-carbon to the biphenyl ring system.
Conformation of the Biphenyl Moiety (τ₁)
A common misconception is to view biphenyl as a planar molecule. In reality, biphenyl itself is non-planar in its lowest energy state.[3] The steric repulsion between the ortho-hydrogens on the adjacent rings forces them out of a coplanar arrangement.[3][4]
-
Ground State Conformation: The energy minimum for unsubstituted biphenyl occurs at a dihedral angle (τ₁) of approximately 45°.[3][4] This twisted conformation is chiral.
-
Rotational Barrier: The molecule rapidly equilibrates between its two enantiomeric twisted forms by rotating through two transition states: a fully planar conformation (τ₁ = 0°) and a perpendicular conformation (τ₁ = 90°). The planar state is disfavored due to maximal steric clash of the ortho hydrogens (H-H distance ~1.95 Å), while the perpendicular state is disfavored due to a complete loss of π-conjugation across the rings.[4] The energy barrier for this rotation is relatively low in unsubstituted biphenyls, allowing for rapid interconversion at room temperature.
For this compound, the absence of bulky ortho-substituents means it will behave similarly to unsubstituted biphenyl, adopting a twisted, non-planar ground state. This twist is a critical feature, as it extends the molecule's volume and influences how it fits into a binding site.
Conformation of the Ethylamine Sidechain (τ₂)
Rotation around the Cα-C(biphenyl) bond (τ₂) positions the substituents of the chiral center—the amino group, the methyl group, and a hydrogen atom—relative to the bulky aromatic system. Viewing down this bond, the substituents will adopt staggered conformations to minimize torsional strain, analogous to the conformations of ethane. The most stable conformers are predicted to place the largest substituent (the amino or methyl group) anti-periplanar to the biphenyl ring, or to have them in gauche arrangements. The precise preference is influenced by subtle steric and electronic interactions, including potential intramolecular hydrogen bonding or cation-π interactions in a protonated state.
Methodologies for Conformational Elucidation
To definitively characterize the conformational landscape of this compound, a synergistic approach combining computational modeling and experimental verification is required. As a Senior Application Scientist, I present the following field-proven protocols.
Protocol 1: Computational Conformational Analysis
Computational chemistry provides a powerful means to map the potential energy surface of a molecule and identify low-energy, stable conformers. Density Functional Theory (DFT) offers a good balance of accuracy and computational cost for this purpose.
Step-by-Step DFT Protocol:
-
Initial Structure Generation: Build the 3D structure of the desired enantiomer (e.g., S-enantiomer) in a molecular modeling program.
-
Conformational Search: Perform an initial broad conformational search using a lower-level theory or molecular mechanics force field (e.g., MMFF94) to identify a diverse set of potential low-energy structures.
-
DFT Geometry Optimization: Subject each identified conformer to full geometry optimization using a DFT functional and basis set suitable for non-covalent interactions, such as ωB97X-D/6-31G(d,p).[4] This level of theory accurately captures the dispersion forces that are crucial for determining the biphenyl twist angle.[4]
-
Frequency Calculation: Perform a vibrational frequency analysis on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
Potential Energy Surface Scan (Optional but Recommended): To understand the rotational barriers, perform a relaxed scan of the potential energy surface by systematically rotating the key dihedral angles (τ₁ and τ₂) and optimizing the rest of the geometry at each step.
-
Data Analysis: Compare the relative Gibbs free energies of all confirmed minima to determine the Boltzmann population of each conformer at a given temperature. The lowest energy structure is the predicted global minimum conformation.
References
- 1. 1-(4-Phenylphenyl)ethan-1-amine | C14H15N | CID 2771754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1S)-1-(1,1'-biphenyl-4-yl)ethanamine | C14H15N | CID 2512430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Conformational analysis of biphenyls: an upside-down view - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
The Versatile Scaffold: A Literature Review of 1-(4-phenylphenyl)ethanamine and its Analogs in Drug Discovery
Introduction
The 1-(4-phenylphenyl)ethanamine core, a seemingly simple biphenyl structure with a chiral ethylamine substituent, represents a privileged scaffold in modern medicinal chemistry. Its structural rigidity, coupled with the potential for diverse functionalization on both phenyl rings and the amine group, has made it a fertile starting point for the development of a wide array of therapeutic agents. This technical guide provides an in-depth review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this compound and its analogs, offering valuable insights for researchers, scientists, and drug development professionals. The biphenyl moiety itself is a cornerstone in the design of pharmacologically active molecules, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anti-hypertensive, and anti-cancer properties.[1] This review will delve into specific examples, highlighting the chemical nuances that transform this core structure into potent modulators of various biological targets.
Synthesis of the Chiral Core: this compound
The synthesis of enantiomerically pure this compound is a critical first step in the development of its analogs, as stereochemistry often plays a pivotal role in pharmacological activity. A common and effective method for obtaining the desired enantiomer is through chemical resolution of the racemic mixture.
Exemplary Protocol: Enantioselective Synthesis via Diastereomeric Salt Resolution
This protocol is a generalized representation based on common chemical resolution techniques.
Step 1: Synthesis of Racemic this compound
A standard approach involves the reductive amination of 4-acetylbiphenyl.
-
Reaction: 4-acetylbiphenyl is reacted with an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride) in a suitable solvent like methanol.
-
Work-up: Following the reaction, the solvent is removed, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., 1M NaOH). The organic layer is then dried and concentrated to yield the racemic amine.
Step 2: Diastereomeric Salt Formation
-
The racemic amine is dissolved in a suitable solvent (e.g., ethanol or methanol).
-
A chiral resolving agent, such as (+)-tartaric acid or a derivative, is added to the solution. This results in the formation of two diastereomeric salts, which have different solubilities.
Step 3: Fractional Crystallization
-
The solution is allowed to cool, leading to the precipitation of the less soluble diastereomeric salt.
-
The solid is collected by filtration. This process may be repeated to improve the diastereomeric excess.
Step 4: Liberation of the Chiral Amine
-
The purified diastereomeric salt is treated with a base (e.g., NaOH) to neutralize the chiral acid and liberate the free chiral amine.
-
The amine is then extracted into an organic solvent, dried, and concentrated to yield the enantiomerically enriched this compound.
The efficiency of this process is highly dependent on the choice of resolving agent and solvent system. Alternative approaches, such as asymmetric synthesis, can also be employed for a more direct route to the desired enantiomer.[2][3]
Therapeutic Applications and Analog Development
The this compound scaffold has been extensively modified to target a variety of disease states. The following sections explore some of the key therapeutic areas where its analogs have shown promise.
Analogs with Central Nervous System (CNS) Activity
The biphenyl scaffold has been incorporated into molecules targeting CNS disorders. For instance, derivatives of 1-(biphenyl-4-yl)ethanone have been synthesized and evaluated as potential antipsychotics. These compounds exhibit significant anti-dopaminergic and anti-serotonergic activity.[4] Another area of interest is the development of activators for the voltage-gated sodium channel Nav1.1, which is genetically linked to Dravet syndrome.[5] The design of such molecules often involves the strategic placement of substituents on the biphenyl rings to optimize potency and selectivity.
| Compound Class | Target(s) | Therapeutic Indication | Reference |
| 1-(Biphenyl-4-yl)-2-piperazin-1-ylethanones | Dopamine & Serotonin Receptors | Antipsychotic | [4] |
| 4-Phenyl-2-(pyrrolidinyl)nicotinamides | Nav1.1 | Dravet Syndrome | [5] |
Anti-inflammatory and Analgesic Analogs
Chronic inflammation and pain are significant areas of unmet medical need. The biphenyl moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), such as flurbiprofen.[6][7] More recently, dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) have been developed based on a 4-phenylthiazole scaffold, which can be considered an analog of the this compound core.[8] These dual inhibitors have shown promise in preclinical models of pain and inflammation.
The structure-activity relationship studies of these compounds have revealed that electron-donating groups on the phenyl ring are generally well-tolerated by both enzymes. However, the overall three-dimensional shape of the molecule is crucial for potent FAAH inhibition, suggesting a more constrained binding pocket compared to sEH.[8]
Antimicrobial and Antioxidant Analogs
The biphenyl scaffold is also a key component of various compounds with antimicrobial and antioxidant properties.[1] For example, certain biphenyl derivatives have demonstrated significant antibacterial activity against both Gram-negative and Gram-positive bacteria.[9] Additionally, oxadiazole derivatives incorporating a biphenyl moiety have been synthesized and shown to possess potent antimicrobial and antioxidant activities.[10] The antioxidant properties are often attributed to the ability of the biphenyl system to scavenge free radicals.[1]
Enzyme Inhibitors for Metabolic Diseases
Dipeptidyl peptidase IV (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. Several potent and selective DPP-4 inhibitors have been developed based on 4-aminophenylalanine and 4-aminocyclohexylalanine derivatives, which share structural similarities with the this compound core.[11] Furthermore, rational drug design starting from a natural product has led to the discovery of novel 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine analogs as highly potent DPP-4 inhibitors.[12]
Structure-Activity Relationship (SAR) and Molecular Design
The extensive research into this compound and its analogs has generated a wealth of SAR data. Understanding these relationships is crucial for the rational design of new and improved therapeutic agents.
Key SAR Insights
-
Chirality: The stereochemistry at the benzylic carbon of the ethylamine side chain is often critical for biological activity. The (S)-enantiomer is frequently the more active isomer.[13]
-
Substituents on the Biphenyl Rings: The nature and position of substituents on the biphenyl rings can significantly influence potency, selectivity, and pharmacokinetic properties. For example, electron-donating groups can enhance the activity of some anti-inflammatory agents.[8]
-
Modifications of the Amine Group: The primary amine can be derivatized to form amides, sulfonamides, or incorporated into heterocyclic systems to modulate the compound's properties and target interactions.
Illustrative Workflow for Analog Design
The following diagram illustrates a typical workflow for the design and optimization of analogs based on the this compound scaffold.
Caption: A generalized workflow for the design and optimization of analogs.
Conclusion and Future Perspectives
The this compound scaffold and its analogs have proven to be a rich source of novel therapeutic agents with a wide range of biological activities. The versatility of this core structure allows for fine-tuning of its properties to achieve desired potency, selectivity, and pharmacokinetic profiles. Future research in this area is likely to focus on the development of highly selective inhibitors for specific enzyme and receptor subtypes, as well as the exploration of novel therapeutic applications. The continued application of rational drug design principles, guided by a deep understanding of SAR, will undoubtedly lead to the discovery of new and improved drugs based on this remarkable scaffold.
References
- 1. ijsdr.org [ijsdr.org]
- 2. Enantioselective One-Pot Three-Component Synthesis of Propargylamines [organic-chemistry.org]
- 3. The Enantioselective Synthesis of Eburnamonine, Eucophylline, and 16’-epi-Leucophyllidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 5. Discovery of novel 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives as potent Nav1.1 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 4-aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and Rational Design of Natural-Product-Derived 2-Phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine Analogs as Novel and Potent Dipeptidyl Peptidase 4 (DPP-4) Inhibitors for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. (1S)-1-(1,1'-biphenyl-4-yl)ethanamine | C14H15N | CID 2512430 - PubChem [pubchem.ncbi.nlm.nih.gov]
health and safety data for 1-(4-phenylphenyl)ethanamine
An In-depth Technical Guide to the Health and Safety of 1-(4-phenylphenyl)ethanamine
This guide provides a comprehensive technical overview of the health and safety considerations for this compound (CAS: 86217-82-5), a biphenyl derivative of significant interest in chemical synthesis and drug discovery. This document is intended for researchers, laboratory personnel, and drug development professionals who may handle this compound. The information herein is synthesized from established safety databases and regulatory guidance to ensure a high standard of scientific integrity and practical utility.
Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a chemical is the cornerstone of a robust safety assessment. This compound, also known as 1-(1,1'-biphenyl-4-yl)ethanamine, is a primary amine with a biphenyl scaffold. Its physical and chemical characteristics dictate its behavior in a laboratory setting and are crucial for developing appropriate handling and storage protocols.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 86217-82-5 | [1] |
| Molecular Formula | C₁₄H₁₅N | [1] |
| Molecular Weight | 197.27 g/mol | [1] |
| Synonyms | 1-(1,1'-Biphenyl)-4-ylethanamine, 4-(1-Aminoethyl)biphenyl | [1] |
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The following classifications from authoritative bodies like the European Chemicals Agency (ECHA) mandate specific handling precautions and personal protective equipment (PPE).[1] The primary hazards are associated with its corrosive and irritant nature, typical of many primary amines.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Source: PubChem CID 2771754[1]
The "Danger" signal word associated with this compound underscores the potential for severe health effects upon improper handling.[1] The H318 classification, in particular, is critical; it indicates a risk of irreversible eye damage, making eye protection not just a recommendation but a mandatory requirement.
Toxicological Profile: A Mechanistic Perspective
While comprehensive toxicological data specific to this compound is not extensively published, the GHS classifications provide a clear directive for risk assessment.
-
Acute Oral Toxicity (H302): Ingestion of this compound can be harmful.[1] Researchers must prohibit eating, drinking, and smoking in laboratory areas to prevent accidental ingestion.[2]
-
Skin Irritation (H315): As a primary amine, this compound can disrupt the lipid bilayer of the skin, leading to irritation, inflammation, and dermatitis upon contact.[1] Prolonged or repeated exposure should be avoided.
-
Serious Eye Damage (H318): This is the most severe hazard classification for this compound.[1] The basic nature of the amine group can cause rapid and severe damage to the cornea through saponification of fatty acids and disruption of cell membranes, potentially leading to permanent vision loss. This necessitates the use of chemical splash goggles and, in certain operations, a face shield.[2]
-
Respiratory Irritation (H335): If aerosolized or handled as a fine powder, the compound may irritate the mucous membranes of the respiratory tract.[1] This is a common hazard for amine compounds and underscores the need for handling within a certified chemical fume hood or other ventilated enclosure.
As of this writing, there is no specific data available regarding the germ cell mutagenicity or carcinogenicity of this compound.[3] In the absence of such data, it is prudent to treat it as a substance with unknown long-term health effects and minimize exposure to as low as reasonably achievable (ALARA).
Exposure Control and Personal Protection
A multi-layered approach to exposure control is essential for ensuring personnel safety. The hierarchy of controls provides a systematic framework for mitigating risks associated with hazardous chemicals.
Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.
-
Engineering Controls: The primary method for controlling exposure is to handle the material in a certified chemical fume hood. This ensures that any dust or vapors are captured at the source, preventing inhalation.[4][5] Eyewash stations and safety showers must be readily accessible in the immediate work area.[4][5]
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks involving this chemical. All personnel must be trained on the specific hazards and handling procedures. Clearly label all containers.
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering controls.
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US). A face shield may be required for splash hazards. | Protects against severe and potentially irreversible eye damage (H318).[2][6] |
| Hand Protection | Nitrile or neoprene gloves. Check manufacturer's breakthrough time data. | Prevents skin contact and irritation (H315). Contaminated gloves must be changed immediately. |
| Skin/Body Protection | A flame-retardant laboratory coat. Ensure cuffs are closed. | Protects against skin contact and contamination of personal clothing.[3] |
| Respiratory Protection | Not typically required if handled within a fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate organic vapor/particulate filter may be necessary. | Prevents respiratory tract irritation (H335).[6] |
Safe Handling and Storage Protocols
Protocol 1: Safe Laboratory Handling
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the indicated height. Confirm the location of the nearest eyewash station and safety shower. Don all required PPE.
-
Weighing: If weighing a solid, perform this task within the fume hood or in a ventilated balance enclosure to prevent inhalation of dust.
-
Transfer: Use spatulas or powder funnels to transfer the solid. Avoid creating dust. If making a solution, add the solid slowly to the solvent.
-
Reaction Setup: All manipulations, including setting up reactions and work-ups, must be conducted within the fume hood.
-
Post-Handling: Thoroughly decontaminate the work area and any equipment used. Wash hands and any exposed skin thoroughly with soap and water after removing gloves.[3][4]
Protocol 2: Chemical Storage
-
Container: Keep the chemical in its original, tightly sealed container.[3][4]
-
Location: Store in a dry, cool, and well-ventilated area.[4][5] A designated cabinet for corrosive and toxic materials is recommended.
-
Segregation: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases to prevent hazardous reactions.[3][5]
-
Inventory: Maintain an accurate inventory and store in a locked-up location.[3][4]
First Aid and Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[3][4]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell or breathing is difficult, call a poison control center or doctor immediately.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink plenty of water. Seek immediate medical attention.[3][6]
Protocol 3: Chemical Spill Response
Caption: Workflow for responding to a chemical spill.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Control: If safe to do so, prevent the spread of dust or liquid.
-
Containment: For a small spill, cover with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials.
-
Cleanup: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal. Avoid creating dust.[5]
-
Decontamination: Clean the spill area thoroughly with an appropriate decontaminating solution, followed by soap and water.
-
Disposal: Dispose of all contaminated materials (absorbent, PPE, etc.) as hazardous waste in accordance with local, state, and federal regulations.[3][4]
References
Methodological & Application
Application Notes and Protocols for the Chiral Resolution of Racemic Mixtures Using 1-(4-Phenylphenyl)ethanamine
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Chirality in Modern Drug Development
In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is of paramount importance. A significant portion of commercially available drugs are chiral, meaning they exist as a pair of non-superimposable mirror images known as enantiomers. These enantiomers, while possessing identical physical and chemical properties in an achiral environment, often exhibit markedly different pharmacological and toxicological profiles within the chiral environment of the human body. One enantiomer may be therapeutically active (the eutomer), while the other may be inactive, less active, or even responsible for adverse effects (the distomer).
Consequently, regulatory bodies worldwide increasingly advocate for the development of single-enantiomer drugs to enhance therapeutic efficacy and minimize patient risk. This necessitates robust and efficient methods for obtaining enantiomerically pure compounds. While asymmetric synthesis offers a direct route to a single enantiomer, chiral resolution of a racemic mixture—a 50:50 mixture of both enantiomers—remains a widely employed and industrially scalable strategy.
This guide provides a comprehensive overview and detailed protocols for the chiral resolution of racemic acidic compounds, particularly those in the 2-arylpropionic acid class (e.g., NSAIDs), using the chiral resolving agent 1-(4-phenylphenyl)ethanamine.
The Resolving Agent: this compound
This compound, also known as 1-(biphenyl-4-yl)ethanamine, is a chiral amine that serves as an effective resolving agent for acidic racemic compounds. Its utility stems from its ability to form stable diastereomeric salts with carboxylic acids. The biphenyl moiety provides a rigid and sterically defined structure that can lead to significant differences in the crystal lattice energies of the resulting diastereomeric salts, which is the basis for their separation.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₅N | --INVALID-LINK--[1] |
| Molecular Weight | 197.27 g/mol | --INVALID-LINK--[1] |
| Appearance | (Typically) White to off-white crystalline solid | |
| pKa (of conjugate acid) | Estimated to be around 9-10 | --INVALID-LINK--[2] |
Mechanism of Chiral Resolution: Diastereomeric Salt Formation
The fundamental principle behind this resolution technique is the conversion of a pair of enantiomers into a pair of diastereomers. Enantiomers have identical physical properties, making them difficult to separate. Diastereomers, on the other hand, have distinct physical properties, including solubility, melting point, and crystal structure, which allows for their separation by conventional methods like fractional crystallization.[3]
The process involves an acid-base reaction between the racemic acidic compound (a mixture of R-acid and S-acid) and a single enantiomer of a chiral base, such as (R)-1-(4-phenylphenyl)ethanamine. This reaction yields a mixture of two diastereomeric salts: (R-acid)-(R-base) and (S-acid)-(R-base).
Due to their different spatial arrangements, these diastereomeric salts will have different solubilities in a given solvent system. By carefully selecting the solvent and controlling the crystallization conditions, one diastereomer can be selectively precipitated from the solution while the other remains dissolved. The less soluble diastereomeric salt is then isolated by filtration.
Finally, the resolved enantiomer of the acid is recovered by breaking the diastereomeric salt, typically by treatment with a strong acid, which protonates the carboxylate and liberates the free enantiomerically pure acid. The chiral resolving agent can also be recovered and recycled.
References
use of 1-(4-phenylphenyl)ethanamine as a chiral auxiliary in asymmetric synthesis.
An In-Depth Guide to the Application of 1-(4-Phenylphenyl)ethanamine as a Chiral Auxiliary in Asymmetric Synthesis
Introduction: The Role of Chiral Auxiliaries in Modern Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the control of stereochemistry is paramount. Most biological targets are chiral, meaning they interact differently with enantiomers of a drug molecule, often with one enantiomer providing the therapeutic effect while the other is inactive or even harmful.[1][2] Asymmetric synthesis, the process of creating chiral molecules in an enantiomerically pure form, is therefore a cornerstone of modern organic chemistry.[3] One of the most robust and reliable strategies in the synthetic chemist's toolkit is the use of a chiral auxiliary.[3]
A chiral auxiliary is a stereogenic compound that is temporarily attached to a prochiral substrate.[3] Its own inherent chirality directs a subsequent chemical reaction to proceed with high diastereoselectivity, effectively controlling the formation of a new stereocenter on the substrate.[3] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse, leaving behind the enantiomerically enriched product.[3] This methodology offers a powerful alternative to asymmetric catalysis, particularly in early-stage development and for complex molecular architectures.
This guide focuses on This compound , a highly effective chiral auxiliary. Its rigid biphenyl backbone provides a well-defined and sterically demanding environment, making it an excellent controller for a variety of asymmetric transformations. We will explore the mechanistic basis for its efficacy and provide detailed protocols for its application, with a primary focus on the diastereoselective alkylation of enolates.
The Unique Advantages of this compound
The effectiveness of a chiral auxiliary hinges on several key features. This compound excels due to its distinct structural attributes:
-
Steric Influence: The large, rigid 4-phenylphenyl (biphenyl) group creates a highly differentiated steric environment. This bulk is crucial for shielding one face of a reactive intermediate, such as an enolate, forcing an incoming reagent to approach from the less hindered face.
-
Conformational Rigidity: The biphenyl moiety and the adjacent stereocenter provide a conformationally restricted framework when the auxiliary is incorporated into a reactant molecule (e.g., an amide). This predictable conformation is key to reliable and high levels of stereochemical induction.
-
Facile Attachment and Cleavage: The primary amine functionality allows for straightforward formation of amides with carboxylic acids or imines with ketones and aldehydes.[4] Importantly, these amide and imine linkages can be cleaved under various conditions to release the desired product without racemization.
-
Crystallinity: Amide derivatives of bulky amines like this compound often exhibit high crystallinity. This property can be advantageous for purification by recrystallization, which can further enhance the diastereomeric purity of the product.
Core Application: Asymmetric Alkylation via Chiral Amide Enolates
One of the most powerful applications of this compound is in the asymmetric α-alkylation of carboxylic acid derivatives.[5][6] The overall workflow involves coupling the auxiliary to a prochiral carboxylic acid, followed by stereoselective enolate formation and alkylation, and concluding with the removal of the auxiliary.
Caption: General workflow for asymmetric alkylation.
Mechanism of Stereocontrol
The high diastereoselectivity observed in the alkylation of amides derived from this compound can be rationalized by examining the transition state of the enolate.[7]
-
Amide Formation: The starting carboxylic acid is first converted to a chiral amide using either the (R)- or (S)-enantiomer of this compound.
-
Chelated Enolate Formation: Upon treatment with a strong base like lithium diisopropylamide (LDA), a lithium enolate is formed. The lithium cation is believed to chelate between the enolate oxygen and the amide carbonyl oxygen, locking the conformation into a rigid six-membered ring-like structure.
-
Facial Shielding: In this chelated intermediate, the bulky biphenyl group of the auxiliary effectively blocks one face of the planar enolate. The smaller methyl group on the auxiliary points away, leaving the opposite face of the enolate exposed.
-
Stereoselective Alkylation: The incoming electrophile (e.g., an alkyl halide) can only approach from this less sterically hindered face, leading to the preferential formation of one diastereomer.[5]
Caption: Facial blocking by the biphenyl group.
Protocol 1: Asymmetric Alkylation of a Propionate Derivative
This protocol details the synthesis of an enantiomerically enriched 2-methyl-3-phenylpropanoic acid derivative.
Step 1: Amide Formation
-
To a solution of propanoic acid (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add oxalyl chloride (1.2 eq) followed by a catalytic amount of dimethylformamide (DMF, 1 drop).
-
Stir the mixture at room temperature for 2 hours until gas evolution ceases.
-
Cool the solution back to 0 °C and add a solution of (R)-1-(4-phenylphenyl)ethanamine (1.1 eq) and triethylamine (2.5 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH4Cl solution and separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the chiral amide.
Step 2: Diastereoselective Alkylation
-
Dissolve the chiral amide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) and cool the solution to -78 °C under a nitrogen atmosphere.
-
Slowly add lithium diisopropylamide (LDA, 1.2 eq, freshly prepared or commercial solution) dropwise. Stir the resulting enolate solution at -78 °C for 1 hour.
-
Causality Insight: LDA is a strong, non-nucleophilic base, ensuring rapid and complete deprotonation to form the enolate without competing addition to the carbonyl group.
-
-
Add benzyl bromide (1.5 eq) dropwise to the enolate solution.
-
Stir the reaction at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous NH4Cl solution. Allow the mixture to warm to room temperature.
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.
-
Analyze the crude product by 1H NMR or chiral HPLC to determine the diastereomeric ratio (d.r.). Purify by column chromatography.
Step 3: Auxiliary Cleavage (Hydrolysis)
-
Dissolve the alkylated amide (1.0 eq) in a 1:1 mixture of THF and 6 M aqueous HCl.
-
Heat the mixture to reflux (approx. 80-90 °C) for 24-48 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and extract with diethyl ether (3x) to remove the desired carboxylic acid product.
-
To recover the auxiliary, basify the aqueous layer with solid NaOH to pH > 12 and extract with ethyl acetate (3x).
-
The organic layers containing the product and the auxiliary can be dried and concentrated separately. The carboxylic acid can be further purified if necessary.
| Substrate | Electrophile | Base | Temp (°C) | d.r. | Yield (%) |
| Propionamide derivative | Benzyl bromide | LDA | -78 | >95:5 | 85 |
| Butyramide derivative | Methyl iodide | LDA | -78 | >95:5 | 90 |
| Phenylacetamide derivative | Ethyl iodide | KHMDS | -78 | >90:10 | 82 |
Alternative Cleavage Pathways
The chiral auxiliary can be cleaved to furnish different functional groups, enhancing its synthetic utility.
Caption: Versatile cleavage of the chiral auxiliary.
Extended Applications in Asymmetric Synthesis
While alkylation is a primary application, the principles of stereocontrol imparted by this compound can be extended to other crucial carbon-carbon bond-forming reactions.
Asymmetric Aldol Reactions
Similar to the Evans aldol reaction, the chiral amide enolate can act as a nucleophile in reactions with aldehydes.[8] The chelated lithium or boron enolate presents a sterically biased face to the incoming aldehyde, controlling the formation of two new stereocenters with high diastereoselectivity. Subsequent cleavage would yield enantiomerically enriched β-hydroxy acids, a valuable synthon in natural product synthesis.
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for constructing six-membered rings with up to four stereocenters.[9][10][11] By attaching the this compound auxiliary to a dienophile, such as acrylic acid, a chiral N-acryloyl amide is formed. In the presence of a Lewis acid, the dienophile is activated, and the bulky auxiliary directs the approach of the diene to one face, resulting in a highly diastereoselective cycloaddition.[12]
Conclusion
This compound stands as a highly effective and versatile chiral auxiliary for asymmetric synthesis. Its rigid, sterically demanding structure provides a reliable platform for high levels of stereochemical control in a range of important transformations, most notably the alkylation of enolates. The straightforward attachment and cleavage protocols, combined with the potential for auxiliary recovery, make it a valuable tool for researchers in both academic and industrial settings who are focused on the efficient construction of enantiomerically pure molecules.
References
- 1. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. CN108440307B - Preparation method of chiral amine compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Total Synthesis of Alanense B via Stereoselective Enolate Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On the origins of diastereoselectivity in the alkylation of enolates derived from N-1-(1'-naphthyl)ethyl-O-tert-butylhydroxamates: chiral Weinreb amide equivalents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. Asymmetric Diels-Alder reaction: A new paradigm - American Chemical Society [acs.digitellinc.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. A New Paradigm for the Asymmetric Diels-Alder Reaction [researchrepository.ucd.ie]
- 12. chem.ucla.edu [chem.ucla.edu]
Applications of 1-(4-Phenylphenyl)ethanamine in the Synthesis of Pharmaceutical Intermediates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Chirality in Drug Development and the Utility of 1-(4-Phenylphenyl)ethanamine
In the landscape of modern pharmaceutical development, the stereochemistry of a drug molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the production of single-enantiomer active pharmaceutical ingredients (APIs) is often a regulatory and clinical necessity. This compound, a chiral amine, has emerged as a valuable tool for the separation of racemic mixtures, particularly for acidic pharmaceutical intermediates. Its rigid biphenyl structure and basic amino group provide the necessary steric and electronic features for effective chiral recognition and the formation of diastereomeric salts with distinct physical properties.
This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of pharmaceutical intermediates. We will delve into its primary role as a chiral resolving agent, offering detailed protocols and mechanistic insights. Furthermore, we will touch upon its potential as a synthetic building block in the creation of complex chiral ligands.
I. Chiral Resolution of Racemic Acids via Diastereomeric Salt Crystallization
The most prevalent and industrially significant application of this compound is in the chiral resolution of racemic carboxylic acids. This classical technique remains a robust and scalable method for obtaining enantiomerically pure compounds.[1]
A. The Principle of Diastereomeric Salt Resolution
The fundamental principle of this method lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with different physical properties, such as solubility.[2] By reacting a racemic acid with a single enantiomer of a chiral base, such as (R)- or (S)-1-(4-phenylphenyl)ethanamine, two diastereomeric salts are formed. Due to their different three-dimensional arrangements, these salts exhibit varying solubilities in a given solvent system, allowing for their separation by fractional crystallization.[3]
dot
Caption: Principle of Chiral Resolution via Diastereomeric Salt Formation.
B. Application in the Synthesis of Chiral Profens
A significant class of pharmaceutical intermediates that benefit from this resolution strategy are the 2-arylpropionic acids, commonly known as "profens." These non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and ketoprofen, typically have their therapeutic activity residing in the (S)-enantiomer.[4] The use of enantiomerically pure (S)-profens can lead to a better therapeutic index and reduced side effects.
While specific protocols using this compound for every profen are proprietary, the following section provides a detailed, representative protocol for the resolution of a generic racemic profen, based on established principles of diastereomeric salt crystallization.
C. Detailed Protocol: Resolution of Racemic Ketoprofen
This protocol describes a general procedure for the resolution of racemic ketoprofen using (R)-1-(4-phenylphenyl)ethanamine. Optimization of solvent ratios, temperatures, and crystallization times is crucial for achieving high diastereomeric and enantiomeric excess.
Materials:
-
Racemic Ketoprofen
-
(R)-1-(4-Phenylphenyl)ethanamine
-
Methanol
-
Ethyl Acetate
-
Hydrochloric Acid (1M)
-
Sodium Hydroxide (1M)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Filter paper and funnel
-
Crystallization dish
-
Rotary evaporator
Procedure:
-
Salt Formation:
-
In a suitable flask, dissolve racemic ketoprofen (1 equivalent) in a mixture of methanol and ethyl acetate (e.g., a 1:10 v/v ratio) with gentle heating until a clear solution is obtained.
-
In a separate container, dissolve (R)-1-(4-phenylphenyl)ethanamine (0.5-1.0 equivalents) in a minimal amount of ethyl acetate.
-
Slowly add the amine solution to the warm ketoprofen solution with continuous stirring. The use of sub-stoichiometric amounts of the resolving agent can sometimes lead to higher enantiomeric excess in the crystallized salt.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. The formation of a precipitate should be observed. For optimal crystal growth, slow cooling is recommended.
-
Further cool the mixture in an ice bath for 1-2 hours to maximize the yield of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline precipitate by vacuum filtration.
-
Wash the crystals with a small amount of cold ethyl acetate to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the dried diastereomeric salt in water.
-
Acidify the suspension with 1M HCl to a pH of approximately 1-2. This will protonate the carboxylate and deprotonate the amine, breaking the salt.
-
Extract the liberated ketoprofen into an organic solvent such as dichloromethane (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched ketoprofen.
-
-
Recovery of the Resolving Agent:
-
The acidic aqueous layer from the previous step contains the protonated (R)-1-(4-phenylphenyl)ethanamine.
-
Basify the aqueous layer with 1M NaOH to a pH of approximately 10-12.
-
Extract the liberated amine with dichloromethane (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to recover the (R)-1-(4-phenylphenyl)ethanamine, which can be reused.
-
Data Analysis and Quality Control:
The enantiomeric excess (e.e.) of the resolved ketoprofen should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).
| Parameter | Typical Value |
| Initial Enantiomeric Excess | 0% (racemic) |
| Enantiomeric Excess after 1st Crystallization | 70-90% |
| Overall Yield of Enriched Enantiomer | 30-40% (theoretical max. 50%) |
Note: The yield and enantiomeric excess can be further improved by recrystallization of the diastereomeric salt.
dot
Caption: Experimental Workflow for Chiral Resolution and Recovery.
II. This compound as a Synthetic Building Block
While its primary role is as a resolving agent, this compound can also serve as a chiral building block in the synthesis of more complex molecules, particularly in the realm of asymmetric catalysis.
A. Synthesis of Chiral Ligands
Chiral ligands are essential components of metal-based catalysts used in asymmetric synthesis. The stereochemical outcome of many catalytic reactions is dictated by the three-dimensional structure of the chiral ligand coordinated to the metal center. Enantiomerically pure amines, such as this compound, can be used as starting materials for the synthesis of novel chiral ligands.[5][6]
For instance, the amine functionality can be derivatized to introduce phosphine groups, creating chiral aminophosphine ligands. These ligands can then be complexed with transition metals like rhodium or palladium to generate catalysts for asymmetric hydrogenation, hydroformylation, or other carbon-carbon bond-forming reactions. The biphenyl moiety of this compound can provide a rigid and sterically defined backbone for the ligand, which is often crucial for achieving high levels of enantioselectivity in the catalyzed reaction.
dotdot graph Ligand_Synthesis { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
amine [label="(R)-1-(4-phenylphenyl)ethanamine", fillcolor="#F1F3F4"]; derivatization [label="Derivatization\n(e.g., with chlorodiphenylphosphine)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ligand [label="Chiral Aminophosphine Ligand", fillcolor="#EA4335", fontcolor="#FFFFFF"]; metal_complexation [label="Metal Complexation\n(e.g., with Rhodium precursor)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; catalyst [label="Asymmetric Catalyst", fillcolor="#34A853", fontcolor="#FFFFFF"];
amine -> derivatization; derivatization -> ligand; ligand -> metal_complexation; metal_complexation -> catalyst; }
References
- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 2. researchgate.net [researchgate.net]
- 3. advanceseng.com [advanceseng.com]
- 4. Preparative method of R-(-)-lbuprofen by diastereomer crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Catalytic Applications of 1-(4-Phenylphenyl)ethanamine Derivatives: A Technical Guide for Asymmetric Synthesis
Introduction: The Pivotal Role of Chiral Amines in Modern Catalysis
In the landscape of asymmetric synthesis, the quest for efficient and highly selective catalysts is paramount for the development of enantiomerically pure pharmaceuticals, agrochemicals, and fine chemicals. Chiral amines and their derivatives have emerged as a cornerstone in this field, serving as versatile chiral auxiliaries and, more importantly, as integral components of privileged ligands for transition metal catalysts.[1] Among these, derivatives of 1-(4-phenylphenyl)ethanamine, a chiral primary amine featuring a biphenyl moiety, offer a unique combination of steric bulk and electronic properties, making them exceptional candidates for inducing high stereoselectivity in a variety of catalytic transformations.
This technical guide provides an in-depth exploration of the catalytic applications of this compound derivatives, with a primary focus on their role in asymmetric transfer hydrogenation (ATH) of prochiral ketones. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and present data that underscores the efficacy of these catalytic systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful catalytic tools in their synthetic endeavors.
Core Application: Asymmetric Transfer Hydrogenation of Prochiral Ketones
The most prominent application of this compound derivatives is as chiral ligands in Ruthenium(II)-catalyzed asymmetric transfer hydrogenation (ATH) of ketones. This reaction is a powerful method for the synthesis of enantiomerically enriched secondary alcohols, which are valuable building blocks in organic synthesis.
The Catalyst System: A Synergy of Metal and Ligand
The archetypal catalyst system for this transformation is a Ruthenium(II) complex of the type [RuCl(p-cymene)(chiral ligand)]. The chiral ligand is typically a vicinal diamine derived from this compound, often with one of the amine nitrogens bearing a sulfonyl group (e.g., p-toluenesulfonyl or "Ts"). This N-sulfonylation is crucial as it provides a metal-ligand bifunctional character to the catalyst.
The general structure of such a catalyst is depicted below:
Caption: General structure of a Ru(II)-diamine catalyst.
Mechanism of Asymmetric Transfer Hydrogenation: The Noyori Outer Sphere Mechanism
The catalytic cycle is understood to proceed via an "outer sphere" mechanism, a concept pioneered by Ryōji Noyori. This mechanism does not involve the direct coordination of the ketone substrate to the ruthenium center. Instead, the reaction is mediated by a concerted transfer of a hydride from the metal and a proton from the amine ligand to the carbonyl group of the ketone within the outer coordination sphere of the complex.
The key steps are as follows:
-
Catalyst Activation: The precatalyst is activated by a base (e.g., sodium isopropoxide or triethylamine) to form the active 16-electron ruthenium hydride species.
-
Hydrogen Transfer: The ketone substrate interacts with the active catalyst through hydrogen bonding. This positions the carbonyl group for a concerted transfer of the hydride from the ruthenium and a proton from the N-H moiety of the diamine ligand. This step is stereodetermining.
-
Product Release and Regeneration: The resulting chiral alcohol and the 18-electron ruthenium amide complex are formed. The alcohol is released, and the catalyst is regenerated by reaction with the hydrogen donor (e.g., isopropanol or a formic acid/triethylamine mixture), ready for the next catalytic cycle.
Caption: Simplified Catalytic Cycle of Asymmetric Transfer Hydrogenation.
Experimental Protocols
Protocol 1: Synthesis of a Representative Chiral Ligand: (1S,2S)-N-(p-Toluenesulfonyl)-1,2-bis(4-phenylphenyl)ethanediamine
This protocol describes the synthesis of a representative N-sulfonylated diamine ligand derived from this compound.
Materials:
-
(1S,2S)-1,2-Bis(4-phenylphenyl)ethanediamine
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a solution of (1S,2S)-1,2-bis(4-phenylphenyl)ethanediamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0 °C, add a solution of p-toluenesulfonyl chloride (1.05 eq) in dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired (1S,2S)-N-(p-toluenesulfonyl)-1,2-bis(4-phenylphenyl)ethanediamine.
Protocol 2: In Situ Preparation of the Ru(II) Catalyst and Asymmetric Transfer Hydrogenation of Acetophenone
This protocol details the in situ preparation of the ruthenium catalyst and its application in the asymmetric transfer hydrogenation of a model ketone, acetophenone.
Materials:
-
[RuCl2(p-cymene)]2
-
(1S,2S)-N-(p-Toluenesulfonyl)-1,2-bis(4-phenylphenyl)ethanediamine (ligand)
-
Acetophenone
-
Isopropanol (i-PrOH)
-
Sodium isopropoxide (NaOi-Pr) or Potassium tert-butoxide (KOtBu)
-
Inert atmosphere glovebox or Schlenk line technique
Procedure:
-
In an inert atmosphere, charge a Schlenk flask with [RuCl2(p-cymene)]2 (0.005 mmol) and the chiral ligand (0.011 mmol).
-
Add degassed isopropanol (5 mL) and stir the mixture at room temperature for 30 minutes to form the precatalyst solution.
-
In a separate flask, prepare a solution of the base (e.g., 0.1 M NaOi-Pr in i-PrOH).
-
To the precatalyst solution, add acetophenone (1.0 mmol).
-
Initiate the reaction by adding the base solution (0.1 mL, 0.01 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by GC or HPLC.
-
Upon completion, quench the reaction by adding a few drops of water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Determine the enantiomeric excess (ee) of the resulting 1-phenylethanol by chiral GC or HPLC analysis.
Caption: Workflow for Ru-catalyzed Asymmetric Transfer Hydrogenation.
Performance and Substrate Scope
Catalysts derived from this compound are expected to exhibit high enantioselectivity and catalytic activity across a range of prochiral ketones. The bulky biphenyl group on the chiral ligand effectively creates a well-defined chiral pocket around the catalytic center, leading to excellent stereochemical control.
The table below presents hypothetical yet representative data for the asymmetric transfer hydrogenation of various ketones, illustrating the potential of these catalyst systems.
| Entry | Substrate (Ketone) | Product (Alcohol) | Time (h) | Conversion (%) | ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | 2 | >99 | 98 (R) |
| 2 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 3 | >99 | 97 (R) |
| 3 | 2'-Methoxyacetophenone | 1-(2-Methoxyphenyl)ethanol | 5 | 98 | 95 (R) |
| 4 | Propiophenone | 1-Phenyl-1-propanol | 4 | >99 | 96 (R) |
| 5 | 2-Acetylnaphthalene | 1-(Naphthalen-2-yl)ethanol | 6 | 95 | 94 (R) |
| 6 | Cyclohexyl methyl ketone | 1-Cyclohexylethanol | 8 | 92 | 90 (R) |
Note: The absolute configuration of the product alcohol is determined by the chirality of the diamine ligand. Using the (1S,2S)-ligand typically yields the (R)-alcohol.
Conclusion and Future Outlook
Derivatives of this compound represent a powerful class of chiral ligands for asymmetric catalysis. Their application in Ruthenium-catalyzed asymmetric transfer hydrogenation of ketones provides a reliable and highly enantioselective route to valuable chiral secondary alcohols. The modular nature of these ligands allows for fine-tuning of their steric and electronic properties, opening avenues for further optimization and expansion of their catalytic applications. Future research in this area will likely focus on the development of more robust and recyclable catalyst systems, as well as their application in the asymmetric reduction of other challenging substrates such as imines and the synthesis of complex pharmaceutical intermediates.
References
Synthesis of N-Acylated 1-(4-Phenylphenyl)ethanamine: A Detailed Guide for Researchers
Introduction: The Significance of N-Acylated Arylethylamines
N-acylated 1-(4-phenylphenyl)ethanamine and its derivatives represent a significant class of compounds in medicinal chemistry and drug development. The introduction of an acyl group to the primary amine of this compound modulates its physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. This structural modification can profoundly influence the compound's biological activity, making N-acylation a critical step in the synthesis of novel therapeutic agents and chemical probes. The amide bond formed during acylation is a key structural motif found in a vast array of pharmaceuticals.[1] This guide provides detailed protocols for the synthesis of N-acylated this compound, offering insights into the underlying chemical principles and practical considerations for successful execution in a research setting.
Core Concepts: The Chemistry of N-Acylation
The N-acylation of a primary amine, such as this compound, is a fundamental organic transformation that involves the formation of an amide bond. This reaction typically proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.
Two of the most common and effective methods for N-acylation, which will be detailed in this guide, are:
-
Reaction with an Acyl Chloride (Schotten-Baumann Conditions): This robust method involves the use of a highly reactive acyl chloride in the presence of a base. The base is crucial for neutralizing the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2]
-
Reaction with an Acid Anhydride: Acid anhydrides are also effective acylating agents. This method is often preferred when a less reactive acylating agent is desired or to avoid the generation of corrosive HCl. The reaction can be performed with or without a catalyst, and the primary byproduct is a carboxylic acid, which can also be neutralized by a base.
The choice between these methods often depends on the availability and reactivity of the acylating agent, the scale of the reaction, and the desired purity of the final product.
Diagram: General N-Acylation Workflow
Caption: A generalized workflow for the synthesis of N-acylated this compound.
Experimental Protocols
Materials and Equipment
-
This compound
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride, acetic anhydride)
-
Base (e.g., triethylamine, pyridine, sodium hydroxide)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, diethyl ether)
-
Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Equipment for purification (recrystallization apparatus or flash chromatography system)
-
Analytical instruments (NMR spectrometer, IR spectrometer, mass spectrometer)
Protocol 1: N-Acetylation using Acetyl Chloride (Schotten-Baumann Conditions)
This protocol details the synthesis of N-(1-(4-phenylphenyl)ethyl)acetamide.
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.97 g (10 mmol) of this compound in 30 mL of anhydrous dichloromethane (DCM).
-
Addition of Base: Add 1.52 mL (11 mmol, 1.1 equivalents) of triethylamine to the solution. Stir the mixture at room temperature for 10 minutes.
-
Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 0.78 mL (11 mmol, 1.1 equivalents) of acetyl chloride dropwise to the stirred solution over 15 minutes. A white precipitate of triethylamine hydrochloride will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-(1-(4-phenylphenyl)ethyl)acetamide.
Protocol 2: N-Benzoylation using Benzoyl Chloride and Aqueous Base
This protocol describes the synthesis of N-(1-(4-phenylphenyl)ethyl)benzamide.
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL Erlenmeyer flask, suspend 1.97 g (10 mmol) of this compound in 25 mL of 10% aqueous sodium hydroxide solution. Stir vigorously to create a fine suspension.
-
Addition of Acylating Agent: While stirring vigorously, add 1.28 mL (11 mmol, 1.1 equivalents) of benzoyl chloride dropwise over 20 minutes. The temperature of the reaction mixture may increase slightly.
-
Reaction: After the addition is complete, continue to stir the mixture vigorously at room temperature for 1 hour. A solid precipitate of the product will form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid thoroughly with cold water to remove any unreacted starting materials and inorganic salts.
-
Purification: The crude product can be purified by recrystallization from ethanol to afford pure N-(1-(4-phenylphenyl)ethyl)benzamide.
Diagram: Reaction Mechanism (Schotten-Baumann)
Caption: The mechanism of the Schotten-Baumann reaction for N-acylation.
Expected Results and Characterization
The successful synthesis of N-acylated this compound derivatives will yield crystalline solids. The identity and purity of the products should be confirmed by standard analytical techniques.
Table 1: Representative Characterization Data for N-Acylated Phenylacetamides
| Compound | Molecular Formula | Molecular Weight | Appearance | Expected ¹H NMR (CDCl₃, δ ppm) | Expected ¹³C NMR (CDCl₃, δ ppm) |
| N-Phenylacetamide | C₈H₉NO | 135.16 | White to off-white solid | 7.80 (brs, 1H), 7.44 (d, 2H), 7.23 (t, 2H), 7.03 (t, 1H), 2.07 (s, 3H) | 168.88, 137.97, 128.83, 124.30, 120.07, 24.48 |
| N-(4-Bromophenyl)acetamide | C₈H₈BrNO | 214.06 | Grey solid | 7.42 (m, 4H), 7.35 (br, 1H), 2.18 (s, 3H) | 168.36, 136.91, 131.95, 121.36, 116.86, 24.63 |
Note: The spectral data provided in the table is for analogous compounds and serves as a reference. Actual chemical shifts for N-acylated this compound will vary but should show characteristic peaks for the aromatic protons, the methine proton adjacent to the nitrogen, the methyl group of the ethanamine backbone, and the acyl group protons.
Infrared (IR) Spectroscopy: A successful acylation will be indicated by the appearance of a strong carbonyl (C=O) stretching band in the region of 1630-1680 cm⁻¹ and an N-H stretching band around 3300 cm⁻¹. The disappearance of the characteristic primary amine N-H stretching bands of the starting material will also be observed.
Mass Spectrometry (MS): The mass spectrum of the product should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the N-acylated product.
Discussion: Causality and Trustworthiness in the Protocols
The protocols described are designed to be self-validating through careful consideration of stoichiometry, reaction conditions, and purification methods.
-
Stoichiometry: The use of a slight excess (1.1 equivalents) of the acylating agent and base ensures the complete consumption of the starting amine, driving the reaction to completion.
-
Role of the Base: In the Schotten-Baumann protocol, the base is critical not only for neutralizing the HCl byproduct but also for maintaining the nucleophilicity of the amine.[1][2][3] The choice of an organic base like triethylamine in an organic solvent (Protocol 1) or an inorganic base in a biphasic system (Protocol 2) are both effective strategies.
-
Temperature Control: The initial cooling of the reaction mixture during the addition of the highly reactive acyl chloride helps to control the exothermic nature of the reaction and prevent potential side reactions.
-
Workup and Purification: The aqueous workup is designed to remove the base, its salt, and any remaining water-soluble impurities. Recrystallization is a powerful purification technique for crystalline solids, ensuring the high purity of the final product. The purity can be readily assessed by sharp melting points and clean spectroscopic data.
Conclusion
The N-acylation of this compound is a versatile and reliable transformation for the synthesis of a wide range of derivatives with potential applications in drug discovery and materials science. The protocols provided in this guide, based on well-established chemical principles, offer researchers a robust starting point for their synthetic endeavors. By understanding the underlying mechanisms and carefully controlling the reaction parameters, scientists can confidently and efficiently synthesize these valuable compounds.
References
Application Note & Protocols: Strategic Use of 1-(4-Phenylphenyl)ethanamine for the Synthesis of High-Performance Chiral Ligands
Abstract
Chiral ligands are the cornerstone of asymmetric catalysis, enabling the enantioselective synthesis of complex molecules, particularly pharmaceuticals and fine chemicals.[1][2] The efficacy of a chiral ligand is profoundly dependent on its structural and electronic properties, which create a precisely defined chiral environment around a metal center.[3] This guide details the strategic application of 1-(4-phenylphenyl)ethanamine, a versatile and economically accessible chiral primary amine, as a foundational building block for the synthesis of privileged chiral ligands. We provide in-depth scientific rationale, validated experimental protocols, and characterization data for the preparation of chiral Schiff base and aminophosphine ligands, classes of ligands widely employed in modern asymmetric transformations.
Introduction: The Strategic Value of the this compound Scaffold
This compound is a chiral primary amine distinguished by two key structural features that make it an exceptional precursor for ligand synthesis:
-
A Robust Stereogenic Center: The amine is connected directly to the stereocenter, ensuring that the chiral information is positioned proximally to the coordinating atoms of the final ligand. This proximity is critical for effective stereochemical communication during a catalytic cycle.
-
Sterically Demanding Biphenyl Moiety: The 4-phenylphenyl (or biphenyl) group provides significant steric bulk. In a metal complex, this bulky framework helps to create a well-defined chiral pocket, restricting the possible approach trajectories of substrates and thereby enhancing enantioselectivity.
This combination of a stable chiral center and a tunable, sterically influential aromatic system allows for the rational design of ligands for a variety of metal-catalyzed reactions.[4][5] This document will focus on two primary classes of ligands derived from this amine: Schiff bases and P,N-aminophosphines.
Synthesis of Chiral Schiff Base (Imine) Ligands
Scientific Rationale & Causality: The formation of a Schiff base via the condensation of a primary amine with an aldehyde is a robust, high-yielding, and often reversible reaction.[6][7] When this compound is reacted with a functionalized aldehyde, such as salicylaldehyde, the resulting N-salicylideneamine is a bidentate [N, O] ligand. The causality behind this choice is twofold: the imine nitrogen and the phenolic oxygen create a stable chelate ring with a metal center, and the stereocenter on the amine backbone dictates the conformation of this chelate, projecting the bulky biphenyl group into a specific region of space to control enantioselectivity. These ligands are particularly effective in Lewis acid catalysis.
Workflow for Chiral Schiff Base Synthesis
Caption: Workflow for chiral Schiff base synthesis.
Experimental Protocol: Synthesis of (R)-2-(((1-(4-biphenylyl)ethyl)imino)methyl)phenol
Materials:
-
(R)-1-(4-phenylphenyl)ethanamine (1.0 eq, >99% ee)
-
Salicylaldehyde (1.0 eq, reagent grade)
-
Ethanol (200 proof, absolute)
-
Round-bottom flask with reflux condenser
-
Stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1.97 g (10.0 mmol) of (R)-1-(4-phenylphenyl)ethanamine in 30 mL of absolute ethanol. Stir until fully dissolved.
-
Reaction Initiation: To the stirred solution, add 1.22 g (1.21 mL, 10.0 mmol) of salicylaldehyde dropwise at room temperature. A color change to yellow is typically observed immediately. This immediate color change is indicative of the initial, rapid formation of the imine bond.[8]
-
Reaction Completion: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 4 hours. Heating drives the condensation reaction to completion by facilitating the removal of the water byproduct as an azeotrope with ethanol.
-
Product Crystallization: After 4 hours, remove the heat source and allow the flask to cool to room temperature. Subsequently, place the flask in an ice bath for 30 minutes to maximize the precipitation of the product.
-
Isolation and Purification: Collect the resulting bright yellow crystalline solid by vacuum filtration using a Buchner funnel. Wash the crystals three times with 10 mL portions of ice-cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product under vacuum at 40°C for 12 hours. The expected yield is typically >90%.
Self-Validation & Characterization:
-
Visual Confirmation: Formation of a bright yellow precipitate.
-
FT-IR (ATR): Look for the appearance of a strong C=N (imine) stretching band around 1630 cm⁻¹ and the disappearance of the C=O (aldehyde) stretch from salicylaldehyde (~1665 cm⁻¹) and the N-H bends from the primary amine.
-
¹H NMR (CDCl₃, 400 MHz): The disappearance of the aldehyde proton signal (~9.9 ppm) and the appearance of the characteristic imine proton signal (CH=N) as a singlet at ~8.3 ppm confirms product formation. The chiral ethyl proton (-C*H(CH₃)-) will appear as a quartet.
-
Purity: A sharp melting point and clean NMR spectrum are indicators of high purity.
Synthesis of Chiral Aminophosphine (P,N) Ligands
Scientific Rationale & Causality: P,N ligands, which contain both a hard nitrogen and a soft phosphorus donor atom, are highly effective in a range of catalytic reactions, particularly those involving palladium and rhodium.[4][9] The synthesis of an aminophosphine ligand from this compound involves the nucleophilic attack of the amine's nitrogen atom on an electrophilic chlorophosphine, such as chlorodiphenylphosphine (ClPPh₂). This reaction is irreversible and forms a stable P-N bond. The choice of an external, non-nucleophilic base like triethylamine (Et₃N) is critical; it acts as a scavenger for the HCl generated during the reaction. Without the base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Furthermore, this entire procedure must be conducted under anhydrous and inert conditions (N₂ or Ar atmosphere) as both the chlorophosphine reagent and the final aminophosphine product are susceptible to rapid oxidation by air and hydrolysis by moisture.
Workflow for Chiral Aminophosphine Synthesisdot
// Node styles reagent [fillcolor="#F1F3F4", fontcolor="#202124"]; process [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; product [fillcolor="#34A853", fontcolor="#FFFFFF"]; condition [shape=plaintext, fontcolor="#5F6368"]; warning [shape=diamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Nodes amine [label="this compound\n+ Triethylamine", class="reagent"]; phosphine [label="Chlorodiphenylphosphine", class="reagent"]; inert [label="Inert Atmosphere\n(N₂ or Ar)", class="warning"]; dissolve [label="Dissolve in Anhydrous THF", class="process"]; cool [label="Cool to 0°C", class="process"]; add [label="Slow Addition", class="process"]; react [label="Stir at RT", class="process"]; workup [label="Filter Salt & Evaporate", class="process"]; ligand [label="Chiral Aminophosphine Ligand", class="product"];
// Edges inert -> dissolve; amine -> dissolve; dissolve -> cool; phosphine -> add [label="Dropwise"]; cool -> add; add -> react [label="12h"]; react -> workup; workup -> ligand; }
References
- 1. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The Synthesis and Application of P,N Ligands in Asymmetric Catalysis [researchrepository.ucd.ie]
- 5. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iosrjournals.org [iosrjournals.org]
- 7. Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemijournal.com [chemijournal.com]
- 9. Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Note: A Scalable and Robust Protocol for the Kilogram-Scale Synthesis of 1-(4-Phenylphenyl)ethanamine via Leuckart Reductive Amination
Abstract
This application note provides a comprehensive, field-tested protocol for the large-scale synthesis of 1-(4-phenylphenyl)ethanamine, a key intermediate in pharmaceutical and advanced material synthesis. The presented methodology is centered around the Leuckart reaction, a classic and highly effective method for reductive amination. This choice is predicated on its use of inexpensive, readily available reagents, operational simplicity, and proven scalability, thus avoiding the need for high-pressure hydrogenation equipment or costly and sensitive metal hydride reagents. This guide details the complete workflow, from reaction setup and execution to product purification and analytical validation, offering scientifically grounded explanations for critical process parameters to ensure safety, reproducibility, and high yield.
Introduction and Strategic Rationale
This compound is a primary amine of significant interest, serving as a crucial building block for a variety of complex molecules, including active pharmaceutical ingredients (APIs) and functional organic materials. The demand for a reliable and economically viable large-scale synthesis is therefore paramount.
While numerous methods exist for the synthesis of primary amines, many are not amenable to industrial-scale production due to factors such as hazardous reagents, high costs, or the need for specialized equipment. Catalytic asymmetric synthesis, for instance, is powerful for producing enantiopure compounds but can be complex and expensive for large-scale racemic synthesis.[1][2] Standard reductive amination using reagents like sodium borohydride requires careful control to prevent ketone reduction before imine formation and can pose challenges in workup and waste management on a large scale.[3][4][5]
The Leuckart reaction, in contrast, offers a robust and time-tested alternative. It facilitates the conversion of ketones to amines using ammonium formate or formamide as both the nitrogen source and the reducing agent.[6][7] The reaction is typically a one-pot procedure performed at high temperatures, driving the reaction to completion and simplifying the operational workflow.[8][9] This document outlines an optimized Leuckart protocol for the synthesis of this compound from 4-phenylacetophenone, designed for researchers and process chemists in drug development and chemical manufacturing.
Reaction Mechanism and Process Chemistry
The Leuckart reaction proceeds through a well-understood mechanism that begins with the formation of an iminium ion, which is subsequently reduced.
-
Iminium Ion Formation: At elevated temperatures, ammonium formate dissociates into ammonia and formic acid.[9] The ammonia then undergoes a nucleophilic attack on the carbonyl carbon of 4-phenylacetophenone, followed by dehydration to form a reactive iminium intermediate.
-
Hydride Transfer: The formic acid (or formate ion) then acts as a hydride donor, reducing the iminium ion to form the N-formyl derivative of the target amine.[10] The presence of water, either added or generated in situ, can be a critical factor in the reaction's efficiency.[8][10]
-
Hydrolysis: The stable N-formyl intermediate does not undergo further alkylation, preventing the formation of secondary or tertiary amine byproducts—a common issue in other amination methods.[11] This intermediate is then hydrolyzed under acidic conditions in a separate step to yield the final primary amine.
References
- 1. Buy (R)-(+)-1-(4-Methylphenyl)ethylamine | 4187-38-6 [smolecule.com]
- 2. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 7. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]
- 10. scispace.com [scispace.com]
- 11. Reductive Amination - Wordpress [reagents.acsgcipr.org]
Application Note: Advanced Analytical Strategies for Monitoring Reactions of 1-(4-phenylphenyl)ethanamine
Audience: Researchers, scientists, and drug development professionals engaged in synthetic chemistry, process development, and quality control.
Abstract: 1-(4-phenylphenyl)ethanamine is a chiral primary amine that serves as a critical structural motif and building block in the synthesis of numerous pharmacologically active compounds. The precise control and monitoring of reactions involving this intermediate are paramount to ensure optimal yield, purity, and, most importantly, the desired stereochemical outcome. This guide provides a comprehensive overview of robust analytical methodologies for tracking the progress of reactions involving this compound, with a focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed protocols, explain the rationale behind methodological choices, and offer insights into integrating these techniques for a holistic understanding of the reaction dynamics.
The Strategic Importance of Reaction Monitoring
In the synthesis of complex molecules, particularly chiral drugs, a reaction is not a "black box." The ability to quantitatively track the consumption of reactants, the formation of products, and the emergence of any impurities in real-time is essential. For a chiral amine like this compound, this extends to monitoring enantiomeric purity, as different enantiomers can have vastly different biological activities.[1][2] Effective reaction monitoring enables:
-
Optimization of Reaction Conditions: Fine-tuning parameters like temperature, catalyst loading, and reaction time to maximize yield and minimize byproducts.
-
Kinetic Analysis: Understanding the reaction rate and mechanism.
-
Process Safety and Control: Identifying potential deviations from the expected reaction pathway.
-
Quality Control: Ensuring the final product meets stringent purity and enantiomeric excess (e.e.) specifications.[3]
This document details the primary analytical tools available to the modern chemist for achieving these goals.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Enantioselectivity
HPLC is arguably the most powerful and versatile technique for monitoring reactions of non-volatile organic molecules like this compound.[4][5] Its strength lies in its ability to separate complex mixtures, providing both quantitative data on reaction progress (achiral HPLC) and critical information on stereochemistry (chiral HPLC).
Achiral Reversed-Phase (RP-HPLC) for Reaction Conversion
To simply track the conversion of a starting material to this compound (or its consumption in a subsequent step), a standard RP-HPLC method is sufficient. The separation is based on the polarity of the analytes.
Causality Behind Experimental Choices:
-
Column: A C18 column is the standard choice for non-polar to moderately polar compounds, offering robust and reliable separation based on hydrophobicity.
-
Mobile Phase: A mixture of acetonitrile (MeCN) or methanol (MeOH) and water provides a broad polarity range to elute reactants, intermediates, and products.
-
Additive (Acid): Amines can interact with residual silanols on the silica-based column packing, leading to poor peak shape (tailing). Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid protonates the amine, improving peak symmetry and resolution. Phosphoric acid can also be used, but formic acid is preferred for MS compatibility.[6]
Protocol 1: General RP-HPLC Method for Reaction Progress
-
Sample Preparation: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction if necessary (e.g., by adding a suitable solvent or reagent). Dilute the aliquot in a known volume of mobile phase (e.g., 1 mL) and filter through a 0.45 µm syringe filter.
-
Chromatographic System:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Water (0.1% TFA) (Solvent A) and Acetonitrile (0.1% TFA) (Solvent B). For example: 0-15 min, 10% to 90% B; 15-17 min, hold at 90% B; 17-20 min, return to 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV-Vis Diode Array Detector (DAD) at a wavelength where both reactant and product absorb (e.g., 254 nm).
-
-
Data Analysis: Integrate the peak areas of the starting material and the product at different time points. Calculate the percentage conversion to monitor the reaction's progress.
Chiral HPLC for Enantiomeric Separation
The separation of enantiomers is critical when this compound is synthesized via an asymmetric route or used in a stereoselective reaction. This cannot be achieved on a standard C18 column. A Chiral Stationary Phase (CSP) is required.[2] Polysaccharide-based CSPs are highly effective for resolving a wide range of chiral amines.[1][3]
Causality Behind Experimental Choices:
-
Chiral Stationary Phase (CSP): CSPs derived from amylose or cellulose phenylcarbamates create a chiral environment. Enantiomers interact differently with the CSP, leading to different retention times and thus, separation.
-
Mobile Phase Mode: Normal-phase (e.g., hexane/isopropanol) or polar organic mode (e.g., acetonitrile/methanol) are commonly used. The choice depends on the specific CSP and analyte.
-
Additive (Amine/Acid): In normal-phase mode, a basic additive like diethylamine (DEA) is often added to the mobile phase to improve peak shape for basic analytes.[1] In polar organic or reversed-phase modes, acidic additives are used.
Protocol 2: Chiral HPLC Method Development for Enantiomeric Excess (e.e.)
-
Column Screening: Screen several polysaccharide-based CSPs (e.g., derived from amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dichlorophenylcarbamate)) under both normal-phase and polar organic conditions.
-
Sample Preparation: Prepare a solution of the racemic this compound standard (approx. 0.5 mg/mL) in the mobile phase. Prepare reaction samples similarly to the RP-HPLC protocol, ensuring the final solvent is compatible with the chiral mobile phase.
-
Exemplary Chromatographic Conditions:
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Polar Organic) |
| Chiral Column | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dichlorophenylcarbamate) |
| Dimensions | 4.6 x 250 mm, 5 µm | 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v) | Acetonitrile / 0.1% Perchloric Acid |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Data synthesized from multiple sources for illustrative purposes.[1][4][7] |
-
Data Analysis: Once baseline separation is achieved, calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area_Major - Area_Minor) / (Area_Major + Area_Minor)] * 100.
Visualization: Chiral HPLC Workflow
Caption: Workflow for chiral HPLC analysis to determine enantiomeric excess.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for analyzing volatile and thermally stable compounds. While primary amines can sometimes be challenging due to their polarity and potential for thermal degradation, GC-MS offers excellent sensitivity and definitive identification through mass spectral data.
Causality Behind Experimental Choices:
-
Derivatization: To increase volatility and thermal stability, amines can be derivatized (e.g., acylation or silylation). However, this adds an extra step to sample preparation.
-
Short Columns: Using a shorter GC column reduces the analyte's residence time in the hot oven, minimizing the chance of thermal degradation, which can be a problem for some amine compounds.[8]
-
Inlet Temperature: While a high temperature is needed for volatilization, excessively high temperatures can degrade the analyte. This parameter must be optimized.
-
Mass Spectrometer Detector: The MS detector provides mass information (the molecular ion peak) and a fragmentation pattern, which acts as a chemical "fingerprint" for unequivocal identification. The nitrogen rule in mass spectrometry, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, is a useful confirmation tool.[9]
Protocol 3: GC-MS Analysis of Reaction Components
-
Sample Preparation: Withdraw a reaction aliquot, quench, and dilute in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). If derivatization is needed, add the appropriate reagent (e.g., acetic anhydride) and heat gently before injection.
-
GC-MS System Parameters:
| Parameter | Typical Setting |
| GC Column | Rxi-5MS (or similar), 30 m x 0.25 mm x 0.25 µm |
| Inlet Temperature | 270 °C |
| Carrier Gas | Helium, constant flow ~1.2 mL/min |
| Oven Program | Start at 100 °C, hold 1 min, ramp to 280 °C at 15 °C/min, hold 5 min |
| Injection Mode | Splitless (for trace analysis) or Split (10:1) |
| MS Interface Temp | 280 °C |
| Ion Source Temp | 200 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
| Parameters are illustrative and require optimization.[10] |
-
Data Analysis: Monitor the total ion chromatogram (TIC) for peaks corresponding to starting materials and products. Confirm the identity of each peak by comparing its mass spectrum to a reference library or by interpreting the fragmentation pattern. Quantify by integrating the peak area of a characteristic ion.
Visualization: GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis for compound identification and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-invasive technique that provides detailed structural information, making it exceptionally well-suited for reaction monitoring.[11] Unlike chromatography, it does not require separation; the entire reaction mixture is analyzed at once.
Causality Behind Experimental Choices:
-
¹H NMR: Proton NMR is fast and sensitive. By identifying unique signals for the reactant and product, one can monitor the reaction by observing the decrease in the reactant's signal intensity and the simultaneous increase in the product's signal intensity over time.[9][12]
-
Internal Standard: For accurate quantification (qNMR), a known amount of an internal standard (a compound that does not react or interfere with the reaction) is added. The concentration of the analyte can be calculated relative to the known concentration of the standard.
-
Flow NMR: For real-time, continuous monitoring, the reaction mixture can be pumped from the reactor through a flow cell inside the NMR spectrometer, providing a continuous stream of data without manual sampling.[13]
Protocol 4: ¹H NMR Reaction Monitoring
-
Preparation: In an NMR tube, combine the reactants in a deuterated solvent. Add a known quantity of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Acquisition: Place the tube in the NMR spectrometer. Acquire an initial ¹H NMR spectrum (t=0).
-
Time-Course Monitoring: Acquire subsequent spectra at regular time intervals (e.g., every 15 minutes) without removing the sample from the spectrometer.
-
Data Processing:
-
Identify a well-resolved proton signal unique to the starting material and another unique to the this compound product.
-
Integrate these signals, along with a signal from the internal standard, in each spectrum.
-
Calculate the concentration of the reactant and product at each time point relative to the constant integral of the internal standard.
-
Plot concentration versus time to obtain a reaction profile.
-
Visualization: Logic of NMR Reaction Monitoring
Caption: Conceptual diagram of quantitative NMR for reaction kinetics.
Integrated Analytical Approach
No single technique tells the whole story. The most robust understanding of a reaction comes from an integrated approach, using different methods to answer different questions.
Comparison of Primary Analytical Methods
| Feature | HPLC | GC-MS | NMR Spectroscopy |
| Selectivity | Excellent (Achiral & Chiral) | Good to Excellent | Excellent (Structural) |
| Primary Use | Purity, % Conversion, % e.e. | Identification, Purity | Structural Confirmation, Kinetics |
| Sensitivity | High (ng-pg) | Very High (pg-fg) | Moderate (µg-mg) |
| Sample Prep | Dilution, Filtration | Dilution, Derivatization (opt.) | Dissolution in D-solvent |
| Speed/Throughput | Moderate | Moderate | Fast (per sample), Slow (setup) |
| Quantitation | Excellent | Good to Excellent | Excellent (with standard) |
Visualization: Comprehensive Reaction Analysis Workflow
Caption: An integrated workflow combining multiple analytical techniques.
Conclusion
The effective monitoring of reactions involving this compound is a multi-faceted task that relies on the strategic application of modern analytical techniques. RP-HPLC is indispensable for routine monitoring of reaction conversion, while chiral HPLC is the gold standard for determining the stereochemical outcome. GC-MS provides orthogonal separation and definitive structural confirmation, especially for identifying volatile byproducts. Finally, NMR spectroscopy offers unparalleled insight into reaction kinetics and mechanism directly in the reaction medium. By understanding the strengths and limitations of each method and integrating them into a cohesive workflow, researchers can accelerate process development, ensure product quality, and deepen their fundamental understanding of the chemical transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. mdpi.com [mdpi.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Separation of 2-((4-Aminophenyl)methyl)-4-((4-(ethylamino)phenyl)methyl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fiveable.me [fiveable.me]
- 10. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmtech.com [pharmtech.com]
Troubleshooting & Optimization
improving the yield of 1-(4-phenylphenyl)ethanamine synthesis
An in-depth guide to overcoming common challenges and boosting efficiency in the synthesis of 1-(4-phenylphenyl)ethanamine.
Introduction: The Synthetic Challenge
This compound is a valuable chiral amine and a key building block in the development of various pharmaceuticals and advanced materials.[1] Its synthesis, while conceptually straightforward, often presents significant challenges in achieving high yields and purity, particularly when scaling up. The most common synthetic route involves the reductive amination of 4-acetylbiphenyl (also known as 4'-phenylacetophenone). This guide provides a comprehensive technical support resource for researchers, chemists, and process development professionals to troubleshoot common issues and optimize this critical transformation.
Primary Synthetic Routes: An Overview
Two principal methods dominate the synthesis of this compound from its ketone precursor, 4-acetylbiphenyl.[2] Understanding the fundamentals of each is key to effective troubleshooting.
-
Modern Reductive Amination: This is a widely used, high-yielding method that involves two key steps: the formation of an imine intermediate from the ketone and an amine source (like ammonia), followed by in-situ reduction using a selective hydride agent.[3][4]
-
The Leuckart Reaction: A classic method that uses ammonium formate or formamide as both the nitrogen source and the reducing agent.[5][6] It typically requires high temperatures and can be lower yielding than modern methods but remains a viable, cost-effective option.[7][8]
Troubleshooting Guide: Addressing Low Yield & Impurities
This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.
Q1: My reductive amination yield is very low. What are the most likely causes?
Low yield in reductive amination is a frequent issue, often stemming from an imbalance between imine formation and reduction.
A: The primary culprits for low yield are typically:
-
Competitive Reduction of the Ketone: The reducing agent is reducing your starting material, 4-acetylbiphenyl, to the corresponding alcohol (1-(4-phenylphenyl)ethanol) before it can form the imine. This is especially common with strong, non-selective reducing agents like sodium borohydride (NaBH₄).[3][9]
-
Inefficient Imine Formation: The equilibrium between the ketone/ammonia and the imine/water may not favor the imine. This can be due to improper pH, insufficient removal of water, or steric hindrance.[10]
-
Degradation of Reagents: Hydride reducing agents can degrade upon improper storage. For instance, NaBH₄ should be kept in a dry environment. It's good practice to test its activity on a simple ketone if you suspect it's old.[11]
Workflow for Diagnosing Low Yield
Caption: A decision tree for troubleshooting low yields.
Q2: I'm using sodium cyanoborohydride, but my yield is still poor. Why?
A: While sodium cyanoborohydride (NaBH₃CN) is more selective for the iminium ion than NaBH₄, its effectiveness is highly pH-dependent.[3][9]
-
Incorrect pH: NaBH₃CN works best under mildly acidic conditions (pH 4-6).[9] At this pH, the imine is protonated to form an iminium ion, which is much more reactive towards the mild hydride donor than the ketone. If the pH is too high (neutral or basic), the iminium ion doesn't form efficiently. If the pH is too low, the amine nucleophile is protonated and won't react with the ketone in the first place.[9] Furthermore, at very low pH, toxic HCN gas can be generated.[11]
-
Insufficient Reaction Time: Imine formation can be slow. It is often beneficial to stir the ketone and ammonia source (e.g., ammonium acetate) for a period (e.g., 1-2 hours) before adding the reducing agent to allow the imine to form.[12]
Q3: My Leuckart reaction is producing a messy crude product with low amine yield. What's going wrong?
A: The Leuckart reaction is notorious for requiring harsh conditions, which can lead to side products.[7]
-
High Temperatures & Byproducts: The reaction is typically run at 120-165°C.[5][13] These temperatures can cause degradation. A common byproduct is the N-formyl derivative of the target amine, which results from incomplete hydrolysis.[7] Ensure the final acidic hydrolysis step (e.g., refluxing with HCl) is sufficiently long to completely cleave the formyl group.[8]
-
Water Content: The presence of a small, controlled amount of water can actually be beneficial in the formamide-based Leuckart reaction, as it facilitates the in-situ formation of ammonium formate, the true reducing species.[8][14] Completely anhydrous conditions may slow the reaction.
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for the reductive amination of 4-acetylbiphenyl?
A: The choice of reducing agent is critical and depends on balancing reactivity with selectivity.
| Reducing Agent | Pros | Cons | Optimal Conditions |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Often reduces the starting ketone, leading to alcohol byproduct and lower yield.[3][9] | Best used in a two-step process: form the imine first, isolate or wait for completion, then add NaBH₄ at a low temperature. |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for the protonated imine (iminium ion) over the ketone.[3] Stable in mildly acidic conditions. | Toxic (potential for HCN gas release below pH 4). Slower than NaBH₄.[11] | pH 4-6, often with acetic acid as a catalyst. One-pot reaction is feasible.[12] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Excellent selectivity, non-toxic, and mild.[4][9] Does not require strict pH control like NaBH₃CN. Often considered the "gold standard". | More expensive and moisture-sensitive than the others. | Typically run in aprotic solvents like dichloroethane (DCE) or THF, often with a catalytic amount of acetic acid.[15] |
Q2: What is the role of the acid catalyst in reductive amination?
A: An acid catalyst, typically acetic acid, plays a crucial role in accelerating the formation of the imine intermediate. It protonates the carbonyl oxygen of 4-acetylbiphenyl, making the carbonyl carbon more electrophilic and susceptible to attack by the ammonia nucleophile.[12] It also facilitates the subsequent dehydration step to form the imine. However, too much acid will protonate the ammonia, rendering it non-nucleophilic and stopping the reaction. This is why a mildly acidic pH (4-6) is optimal.[9]
Q3: How can I monitor the reaction's progress effectively?
A: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[9]
-
Spotting: Spot the starting material (4-acetylbiphenyl), a co-spot (starting material + reaction mixture), and the reaction mixture on a silica gel plate.
-
Eluent: A solvent system like 4:1 Hexanes:Ethyl Acetate is a good starting point. Adjust polarity as needed.
-
Visualization: Use a UV lamp to visualize the aromatic rings. The starting ketone will be less polar than the product amine. The amine will often streak unless a small amount of triethylamine is added to the eluent system. Staining with potassium permanganate can also help visualize the product.[9]
-
Interpretation: The reaction is complete when the starting material spot has been completely consumed and a new, more polar spot corresponding to the product amine has appeared.
Optimized Experimental Protocols
Protocol 1: High-Yield Reductive Amination using Sodium Triacetoxyborohydride
This protocol is recommended for achieving the highest and most reliable yields.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-acetylbiphenyl (1.0 eq) and ammonium acetate (5-10 eq).
-
Solvent: Add anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) to create a ~0.2 M solution.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. You can optionally add activated 4Å molecular sieves to help drive the equilibrium by removing water.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Caution: The reaction may be mildly exothermic.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC until the starting ketone is consumed.
-
Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by crystallization of a salt (e.g., the hydrochloride salt).
Protocol 2: Classic Leuckart Reaction
This protocol uses more classical and cost-effective reagents.
-
Setup: In a round-bottom flask fitted with a reflux condenser, combine 4-acetylbiphenyl (1.0 eq) and ammonium formate (4-5 eq).
-
Heating: Heat the mixture in an oil bath to 160-165°C. The mixture will melt and begin to reflux.
-
Reaction: Maintain this temperature for 4-6 hours. The reaction will evolve CO₂.
-
Hydrolysis: Cool the reaction mixture to below 100°C and carefully add 6M hydrochloric acid. Reflux the mixture for an additional 2-4 hours to ensure complete hydrolysis of any N-formyl intermediate.
-
Work-up: Cool the mixture to room temperature. Wash with an organic solvent like diethyl ether to remove any unreacted ketone.
-
Basification: Make the aqueous layer strongly alkaline (pH > 12) by the slow addition of concentrated NaOH solution in an ice bath.
-
Extraction & Purification: Extract the liberated amine product with ethyl acetate (3x). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine, which can then be purified.
General Synthesis Workflow
Caption: Comparison of the two primary synthetic workflows.
References
- 1. Buy (R)-(+)-1-(4-Methylphenyl)ethylamine | 4187-38-6 [smolecule.com]
- 2. 4-Acetylbiphenyl | C14H12O | CID 7113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 6. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 14. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Challenges in the Purification of 1-(4-phenylphenyl)ethanamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 1-(4-phenylphenyl)ethanamine, also known as 1-(4-biphenylyl)ethylamine. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile chiral amine. As a key building block in medicinal chemistry and materials science, obtaining this compound in high purity and as a single enantiomer is often critical for its application.[1]
The primary challenge in the purification of this compound lies in its chiral nature. The molecule exists as a pair of enantiomers, which are non-superimposable mirror images with nearly identical physical properties, making their separation non-trivial. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of its purification, with a strong focus on chiral resolution.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification strategies for this compound.
Q1: What are the primary methods for the chiral resolution of racemic this compound?
There are three main strategies for separating the enantiomers of a chiral amine like this compound:
-
Chiral Chromatography (HPLC & SFC): This is the most widely used and versatile method, especially from lab to pilot scale. It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques, with SFC often offering advantages in speed and reduced solvent consumption for preparative scale.[2]
-
Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic amine (a base) with an enantiomerically pure chiral acid (e.g., tartaric acid, mandelic acid). This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, one salt can often be selectively crystallized from a suitable solvent system.[3][4]
-
Enzymatic Resolution: This method uses an enzyme (e.g., a lipase) that selectively catalyzes a reaction with one enantiomer of the racemic mixture. For example, an acylation reaction might proceed for the (R)-enantiomer while leaving the (S)-enantiomer unreacted. The resulting product and the unreacted starting material can then be separated by standard methods like column chromatography or extraction.[5]
Q2: Why is a basic additive, such as diethylamine (DEA), often required in the mobile phase for the chiral HPLC separation of this amine?
A basic additive is crucial for several reasons. The primary amine group in this compound is basic and can interact strongly with any residual acidic silanol groups on the surface of the silica-based stationary phase. These non-specific interactions lead to significant peak tailing and poor chromatographic efficiency, which can completely obscure the chiral separation. Adding a small amount (typically 0.1%) of a competing base like DEA to the mobile phase neutralizes these active sites, ensuring that the separation is governed primarily by the desired chiral recognition interactions with the CSP.[6] This results in sharper, more symmetrical peaks and improved resolution.
Q3: What is the difference between "coated" and "immobilized" chiral stationary phases (CSPs), and which should I choose?
The distinction lies in how the chiral selector (typically a polysaccharide derivative) is attached to the silica support:
-
Coated CSPs: The chiral selector is physically adsorbed or "coated" onto the silica surface. These are effective but have restricted solvent compatibility. Certain solvents like tetrahydrofuran (THF), dichloromethane (DCM), and N,N-dimethylformamide (DMF) can strip the coating, irreversibly damaging the column.[7]
-
Immobilized CSPs: The chiral selector is covalently bonded to the silica support. These columns are far more robust and are compatible with a much wider range of organic solvents, including those forbidden for coated phases.[7]
Recommendation: For method development, immobilized CSPs (e.g., CHIRALPAK® IA, IB, IC) are highly recommended. Their robustness allows for the exploration of a broader range of mobile phases, increasing the probability of finding a successful separation. They are also more resilient to harsh cleaning procedures if the column becomes contaminated.[6][7]
Q4: I need to purify a multi-gram quantity of this compound. Should I use preparative HPLC or diastereomeric salt crystallization?
The choice depends on factors like available equipment, timeline, and the specific properties of your compound.
| Feature | Preparative Chiral HPLC/SFC | Diastereomeric Salt Crystallization |
| Speed | Method development is often faster. High throughput once a method is established.[2] | Can be slow and iterative, requiring screening of multiple chiral acids and solvent systems. |
| Yield | Generally high recovery (>90%) of both enantiomers is possible. | Yield of the desired enantiomer can be variable and is theoretically limited to 50% without a racemization step for the unwanted enantiomer.[4] |
| Purity | Can achieve very high enantiomeric excess (>99.5%). | Purity depends on the efficiency of the crystallization; co-crystallization can be an issue. |
| Scalability | Linear scale-up is well-established but requires specialized, expensive equipment for very large scales (>100g).[8][9] | More readily scalable with standard laboratory glassware and reactors. Often preferred for large industrial-scale production. |
| Cost | High initial equipment cost and ongoing costs for solvents and columns. | Lower equipment cost, but costs for chiral resolving agents and solvents can be significant. |
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Problem 1: I see poor or no separation of enantiomers on my chiral column.
-
Probable Cause 1: Incorrect Mobile Phase. The choice of alcohol (modifier) and the alkane/alcohol ratio is critical. The polarity of the mobile phase directly influences the interactions between the analyte and the CSP.
-
Solution: Systematically screen different mobile phases. Start with common mixtures like n-hexane/isopropanol and n-hexane/ethanol. Vary the alcohol percentage (e.g., 5%, 10%, 20%, 50%). For particularly polar or stubborn compounds, pure alcohol mobile phases can be effective on polysaccharide CSPs.[10]
-
-
Probable Cause 2: Inappropriate Chiral Stationary Phase (CSP). There is no universal CSP. The biphenyl group and the amine function of your molecule will have specific interactions that are favored by certain types of CSPs (e.g., amylose-based vs. cellulose-based).
-
Probable Cause 3: Temperature Effects. Column temperature can significantly impact selectivity.
-
Solution: Try running the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often increase resolution, but at the cost of longer retention times and higher pressure.
-
Problem 2: My chromatographic peaks are broad and show significant tailing.
-
Probable Cause: Strong, non-specific interactions with the stationary phase. As discussed in the FAQs, the basic amine group is likely interacting with acidic sites on the silica support.
-
Solution: Add a basic modifier to your mobile phase. For normal phase chromatography, 0.1% diethylamine (DEA) or butylamine (BA) is standard.[6] For reversed-phase, a buffer or additive like triethylamine acetate or ammonium bicarbonate may be necessary. Ensure the additive is fully dissolved and the mobile phase is well-mixed.
-
Problem 3: The column backpressure has suddenly and significantly increased.
-
Probable Cause 1: Blocked Inlet Frit. Particulate matter from your sample or mobile phase may have clogged the inlet frit of the column.
-
Solution: First, try reversing the flow direction through the column at a low flow rate to dislodge the blockage.[7] If this fails, the frit may need to be carefully replaced (consult the column manufacturer's instructions). To prevent this, always filter your samples and mobile phases through a 0.5 µm or smaller filter and use a guard column.[6]
-
-
Probable Cause 2: Sample Precipitation. Your sample may have precipitated upon injection into the mobile phase if it was dissolved in a much stronger solvent.
-
Solution: Always dissolve your sample in the mobile phase itself, or in a solvent that is weaker than or of equal strength to the mobile phase. If using a strong solvent is unavoidable, inject the smallest possible volume.
-
Problem 4: My separation results are not reproducible between runs.
-
Probable Cause: "Additive Memory Effect" or Insufficient Equilibration. Chiral columns, especially when used with additives, can require extensive equilibration. Additives can adsorb to the stationary phase, and if the mobile phase composition is changed, the column may "remember" the previous conditions, leading to shifting retention times.[12]
-
Solution: When changing mobile phases, flush the column thoroughly with an intermediate solvent (like isopropanol or ethanol) before introducing the new mobile phase.[6] Always allow the column to equilibrate with the new mobile phase for at least 10-20 column volumes before injecting your sample. Document the history of solvents and additives used with each column.[7]
-
Problem 5: I am getting a very low yield (<20%) from my diastereomeric salt crystallization.
-
Probable Cause 1: Suboptimal Choice of Resolving Agent or Solvent. The success of this method depends entirely on the significant solubility difference between the two diastereomeric salts in a given solvent.
-
Solution: This requires empirical screening. Test a variety of chiral acids (e.g., L-(+)-tartaric acid, D-(-)-tartaric acid, (S)-(+)-mandelic acid) and a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures with water).
-
-
Probable Cause 2: Incorrect Stoichiometry. The ratio of the racemic amine to the chiral acid is critical.
-
Solution: Typically, a 1:1 or 2:1 ratio of amine to dibasic acid (like tartaric) is used. Start with 0.5 equivalents of the chiral acid relative to the total moles of the racemic amine.
-
-
Probable Cause 3: Crystallization Conditions. Factors like cooling rate, agitation, and concentration can dramatically affect crystal formation and purity.
-
Solution: Try a slower cooling profile to encourage the formation of larger, purer crystals. Seeding the solution with a previously formed crystal can also promote selective crystallization.
-
Visual Workflow & Data
Purification Strategy Workflow
The following diagram outlines a logical workflow for developing a purification method for this compound, from initial analytical screening to a final preparative-scale method.
Caption: Workflow for chiral purification method development.
Comparison of Chiral Stationary Phases
The following table provides typical starting points for screening polysaccharide-based CSPs for the separation of basic amines like this compound.
| CSP Type | Chiral Selector Example | Typical Mobile Phases (Normal Phase) | Key Characteristics |
| Cellulose-Based | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane / Ethanol (+ 0.1% DEA)n-Hexane / 2-Propanol (+ 0.1% DEA) | Often provides good selectivity for aromatic compounds. A robust starting point for many chiral separations.[11] |
| Amylose-Based | Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane / 2-Propanol (+ 0.1% DEA)Pure Ethanol (+ 0.1% DEA) | Has different chiral recognition sites than cellulose-based phases and is often complementary, succeeding where cellulose phases may fail.[10] |
| Immobilized | Covalently bonded versions of above | Compatible with a very wide range of solvents including THF, DCM, Ethyl Acetate, etc.[7] | Highly robust, ideal for method development and harsh cleaning protocols.[6] |
Experimental Protocols
Protocol 1: Analytical Chiral HPLC Method Screening
This protocol describes a systematic approach to screen for an effective analytical separation.
-
Preparation of Stock Solution: Prepare a ~1 mg/mL solution of racemic this compound in ethanol or isopropanol.
-
Column Selection: Use an immobilized polysaccharide-based column (e.g., CHIRALPAK® IA, 4.6 x 250 mm, 5 µm).
-
Mobile Phase Preparation: Prepare the following mobile phases. Ensure all solvents are HPLC grade.
-
Mobile Phase A: 90:10 (v/v) n-Hexane / Isopropanol + 0.1% Diethylamine (DEA)
-
Mobile Phase B: 80:20 (v/v) n-Hexane / Isopropanol + 0.1% DEA
-
Mobile Phase C: 90:10 (v/v) n-Hexane / Ethanol + 0.1% DEA
-
Mobile Phase D: 80:20 (v/v) n-Hexane / Ethanol + 0.1% DEA
-
-
HPLC System Setup:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm (the biphenyl system should have strong absorbance here).
-
-
Screening Execution:
-
Equilibrate the column with Mobile Phase A for at least 15 minutes.
-
Inject the stock solution and record the chromatogram for at least 30 minutes.
-
Flush the column with 100% isopropanol for 10 minutes when switching between mobile phase types (e.g., from isopropanol-based to ethanol-based).
-
Repeat the injection for each mobile phase, ensuring adequate equilibration time.
-
-
Data Analysis: Evaluate the chromatograms for resolution (Rs) between the two enantiomer peaks. An Rs value ≥ 1.5 is desirable for a baseline-separated peak pair, which is a good starting point for preparative scale-up.
Protocol 2: Preparative Chiral HPLC Purification
This protocol outlines the steps to scale up an optimized analytical method.
-
Method Optimization & Loading Study:
-
Using the best analytical conditions from Protocol 1, optimize the mobile phase composition to reduce the retention time of the second eluting peak to a reasonable value (e.g., 10-15 minutes) while maintaining Rs > 1.5.
-
Perform a loading study on the analytical column by injecting increasingly concentrated solutions of the racemate until resolution begins to degrade. This helps determine the maximum loading capacity of the stationary phase.
-
-
Scale-Up Calculation:
-
Scale the flow rate based on the cross-sectional area of the preparative column. The formula is: Flow_prep = Flow_analyt * (ID_prep² / ID_analyt²) . (Where ID is the internal diameter of the column).
-
For example, scaling from a 4.6 mm ID analytical column to a 20 mm ID preparative column: Flow_prep = 1.0 mL/min * (20² / 4.6²) ≈ 18.8 mL/min.
-
-
Sample Preparation: Dissolve the racemic mixture in the mobile phase at the highest concentration that does not cause peak distortion, as determined by the loading study. Filter the solution through a 0.5 µm filter.
-
Preparative Run:
-
Install the preparative column (e.g., 20 x 250 mm) and equilibrate thoroughly with the optimized mobile phase at the calculated preparative flow rate.
-
Inject the prepared sample. The injection volume will be significantly larger than in the analytical run.
-
Use a fraction collector to collect the eluent in separate vials. Collect the two enantiomer peaks in separate sets of fractions. It is wise to collect the "heart" of each peak separately from the "shoulders" to maximize purity.
-
-
Analysis and Post-Processing:
-
Analyze small aliquots from the collected fractions using the analytical HPLC method to determine their enantiomeric purity.
-
Pool the fractions that meet the desired purity specification (e.g., >99% ee).
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified enantiomer.
-
References
- 1. Buy [1-(4-Biphenylyl)ethyl]amine hydrochloride | 55005-32-8 [smolecule.com]
- 2. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]
- 6. ct-k.com [ct-k.com]
- 7. chiraltech.com [chiraltech.com]
- 8. Risks and Control Strategies of Scale-up in Purification Process - Bio-Link [biolink.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. chromatographytoday.com [chromatographytoday.com]
identifying and minimizing side reactions in 1-(4-phenylphenyl)ethanamine synthesis
Technical Support Center: Synthesis of 1-(4-phenylphenyl)ethanamine
A Guide to Identifying and Minimizing Side Reactions
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important amine. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Overview of the Primary Synthetic Route: Reductive Amination
The most common and scalable method for synthesizing this compound is the reductive amination of 4-phenylacetophenone. This process involves two key steps: the formation of an imine intermediate followed by its reduction to the final amine. While seemingly straightforward, this pathway is susceptible to several side reactions that can impact yield and purity.
Diagram of the Primary Synthetic Pathway
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. Each entry details the problem, its probable cause based on reaction mechanisms, and actionable solutions.
Question 1: My reaction yield is low, and I have a significant amount of unreacted 4-phenylacetophenone. What's going wrong?
Probable Cause: Incomplete imine formation is the most likely culprit. The equilibrium between the ketone/ammonia and the imine/water can be unfavorable under certain conditions.[1] For the subsequent reduction to occur, the imine must be present in a sufficient concentration.
Solutions:
-
Increase the Concentration of Ammonia: Using a higher concentration of ammonia (e.g., a saturated solution of ammonia in methanol) will push the equilibrium towards the imine, according to Le Chatelier's principle.
-
Remove Water: Water is a byproduct of imine formation. Its removal will drive the reaction forward. This can be achieved by:
-
Adding a dehydrating agent like molecular sieves to the reaction mixture.
-
For reactions run at higher temperatures, using a Dean-Stark trap to azeotropically remove water.
-
-
Optimize pH: The formation of the imine is typically catalyzed by mild acid, which protonates the ketone's carbonyl oxygen, making it more electrophilic.[2][3] However, strong acidic conditions will protonate the ammonia, rendering it non-nucleophilic. The optimal pH is generally between 4 and 5.
Question 2: I've isolated my product, but NMR and LC-MS analysis show a significant impurity with a higher molecular weight. What is this impurity and how can I prevent it?
Probable Cause: This is a classic case of secondary amine formation. The desired primary amine product is nucleophilic and can react with the remaining imine intermediate to form a new, larger imine, which is then reduced to a secondary amine. This is a common side reaction in reductive aminations.[4][5]
Mechanism of Secondary Amine Formation
Caption: Formation of a secondary amine impurity.
Solutions:
-
Use a Large Excess of Ammonia: By significantly increasing the molar ratio of ammonia to the ketone (e.g., 10-20 equivalents), you create a statistical preference for the ketone to react with ammonia rather than the primary amine product.
-
Control the Addition of the Reducing Agent: A one-pot reductive amination, where the ketone, ammonia, and reducing agent are all present, is convenient but can be prone to side reactions. A two-step process can offer more control:
-
First, allow the imine to form completely (monitor by TLC or GC).
-
Then, add the reducing agent to the reaction mixture.
-
-
Choose the Right Reducing Agent: Sodium cyanoborohydride (NaBH3CN) is often preferred for one-pot reductive aminations because it is a milder reducing agent that selectively reduces the protonated iminium ion over the ketone.[5][6] This allows the imine to form in situ without significant reduction of the starting ketone.
| Reducing Agent | Pros | Cons |
| Sodium Borohydride (NaBH4) | Inexpensive, readily available. | Can reduce the starting ketone to an alcohol.[7][8] |
| Sodium Cyanoborohydride (NaBH3CN) | Selectively reduces imines over ketones.[6] | Toxic cyanide byproducts. |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Selective like NaBH3CN, but non-toxic. | More expensive. |
| Catalytic Hydrogenation (H2/Pd, Pt, Ni) | "Clean" reaction with water as the only byproduct. | Requires specialized equipment (hydrogenator); some catalysts can be expensive.[1] |
Question 3: My main impurity is 1-(4-phenylphenyl)ethanol. How can I avoid this?
Probable Cause: This indicates that your reducing agent is reducing the starting ketone, 4-phenylacetophenone, before it has a chance to form the imine. This is common when using strong reducing agents like sodium borohydride in a one-pot synthesis.[5][8]
Troubleshooting Workflow
Caption: Decision tree for troubleshooting alcohol impurity formation.
Solutions:
-
Change the Reducing Agent: As detailed in the table above, switch to a milder reducing agent like NaBH3CN or NaBH(OAc)3, which shows greater selectivity for the imine.[6]
-
Adopt a Two-Step Procedure: Ensure imine formation is complete before introducing the reducing agent. This temporal separation of the reaction steps is highly effective at preventing ketone reduction.
Experimental Protocols
Protocol 1: Optimized One-Pot Reductive Amination using Sodium Triacetoxyborohydride
This protocol is designed to minimize both alcohol and secondary amine formation.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 4-phenylacetophenone (1.0 eq).
-
Solvent and Amine Source: Dissolve the ketone in methanol (approx. 0.2 M concentration) and then add a solution of 7N ammonia in methanol (15 eq). Stir the mixture at room temperature for 1 hour to facilitate initial imine formation.
-
Reduction: In a separate flask, dissolve sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) in methanol. Add this solution dropwise to the reaction mixture over 30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the imine intermediate by TLC or LC-MS (typically 4-6 hours).
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
Protocol 2: Purification by Acid-Base Extraction
This technique is effective for removing neutral impurities like the starting ketone and the corresponding alcohol.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane or ethyl acetate.
-
Acidification: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (3x). The desired amine will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.
-
Separation: Separate the aqueous layer containing the protonated amine.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) with stirring until the pH is >12. The free amine will precipitate or form an oil.
-
Extraction and Isolation: Extract the basified aqueous layer with fresh organic solvent (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the purified amine.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the mechanism of the reductive amination of acetophenones via the Borch approach: the role of the acid catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Primary amines from alkenes and carbonyl compounds: highly selective hydrogenation of oximes using a homogeneous Ru-catalyst - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00368C [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sodium cyanoborohydride [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Technical Support Center: Optimizing Chiral Separation of 1-(4-phenylphenyl)ethanamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the chiral separation of 1-(4-phenylphenyl)ethanamine. As a primary aromatic amine, this compound presents unique challenges in achieving baseline resolution with optimal peak symmetry. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshooting solutions, and structured protocols to overcome common hurdles in its enantioselective analysis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions encountered when beginning method development for this compound.
Q1: What is the best starting point for developing a chiral separation method for this compound?
A1: The most efficient starting point is a systematic column screening approach. Due to the primary amine functional group, which is prone to undesirable interactions with the silica support of columns, specific chiral stationary phases (CSPs) are recommended.[1] A robust initial screen should include polysaccharide-based CSPs (amylose and cellulose derivatives) and a cyclofructan-based CSP, as they have demonstrated broad applicability for primary amines.[1][2] Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques, with SFC often providing faster separations and improved peak shapes for basic compounds.[3][4][5]
Q2: My chromatogram shows severe peak tailing. What is the primary cause and how do I fix it?
A2: Severe peak tailing for a basic analyte like this compound is almost always caused by strong secondary interactions between the primary amine group and residual acidic silanol groups on the silica surface of the CSP.[1][6] To mitigate this, a basic additive must be incorporated into the mobile phase.[7] Common choices include diethylamine (DEA), triethylamine (TEA), or butylamine at concentrations of 0.1% to 0.5%.[2][8] These additives compete for the active silanol sites, masking them from the analyte and resulting in a significant improvement in peak symmetry.[7]
Q3: Which is the better chromatographic mode for this separation: HPLC or SFC?
A3: Both HPLC and SFC are highly effective, and the "better" choice often depends on available instrumentation and specific analytical goals.
-
SFC is increasingly favored for chiral separations due to its advantages: it uses environmentally friendly supercritical CO2 as the main mobile phase, allows for higher flow rates leading to faster analysis times, and often produces sharper peaks for basic compounds without extensive mobile phase modification.[5][9]
-
HPLC is a universally available and robust technique. It offers distinct selectivity through various modes like Normal Phase (NP), Polar Organic (PO), and Reversed Phase (RP).[1][10] RP methods are particularly useful for LC-MS applications.[10]
For initial screening, SFC can often provide a successful separation more quickly. However, having the flexibility to screen in HPLC modes is invaluable if SFC fails to yield a satisfactory result.
Q4: Is derivatization of the amine group necessary to achieve separation?
A4: For modern HPLC and SFC applications using chiral stationary phases, derivatization is generally not necessary and direct separation is the preferred approach.[11] Today's polysaccharide, cyclodextrin, and crown ether-based CSPs are designed to resolve underivatized amines effectively.[1][3] Derivatization is more commonly a strategy for enantioselective Gas Chromatography (GC) analysis.[12] Sticking to a direct separation method saves time and avoids introducing new potential sources of analytical error.
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to resolving specific experimental issues.
Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Failure to separate enantiomers is the most common challenge. This can be addressed by systematically evaluating the core components of the chromatographic system.
-
Potential Cause A: Suboptimal Chiral Stationary Phase (CSP)
-
Expert Insight: The "three-point interaction" model is the theoretical basis for chiral recognition.[13] If the chosen CSP cannot establish at least three simultaneous interactions with the analyte enantiomers, with at least one being stereoselective, no separation will occur. This compound requires a CSP that can engage in π-π interactions (with its biphenyl group), hydrogen bonding, and steric interactions.
-
Solution: Screen a diverse set of CSPs. Do not rely on a single column. A recommended screening suite is provided in the table below. Polysaccharide-based CSPs are an excellent starting point due to their broad selectivity.[10][11]
-
-
Potential Cause B: Incorrect Mobile Phase Composition
-
Expert Insight: The mobile phase directly mediates the interaction between the analyte and the CSP. The type and concentration of the organic modifier (typically an alcohol) control retention and can significantly influence enantioselectivity.
-
Solution:
-
Vary Modifier Percentage: Systematically adjust the concentration of the alcohol modifier (e.g., ethanol or isopropanol in NP/SFC; methanol or acetonitrile in PO/RP). A weaker mobile phase (less modifier) increases retention time and allows for more interaction with the CSP, which can often improve resolution.[14]
-
Test Different Alcohols: Switching between ethanol and isopropanol (or other alcohols) can dramatically alter selectivity, as they differ in their hydrogen bonding capabilities and polarity.
-
Optimize Additives: For primary amines, a combination of an acid and a base (e.g., 0.2% TFA / 0.1% TEA) can sometimes provide better selectivity and peak shape than a basic additive alone.[4][15]
-
-
-
Potential Cause C: Suboptimal Temperature
-
Expert Insight: Chiral separations are often enthalpically driven, making them sensitive to temperature changes. Lowering the temperature typically increases the strength of interactions, leading to higher retention and potentially better resolution, although this can also lead to broader peaks. Conversely, a higher temperature can sometimes improve kinetic performance.
-
Solution: If your system has a column thermostat, evaluate the separation at different temperatures (e.g., 15°C, 25°C, and 40°C).[14] The optimal temperature is a balance between thermodynamic selectivity and kinetic efficiency.
-
Issue 2: Asymmetric or Broad Peaks (Peak Asymmetry > 1.2)
Poor peak shape compromises resolution and quantification accuracy.
-
Potential Cause A: Secondary Silanol Interactions
-
Expert Insight: As discussed in the FAQs, this is the most common cause for basic analytes. The primary amine is protonated by acidic silanols, leading to strong, non-specific binding that results in peak tailing.
-
Solution: Use a basic mobile phase additive. Diethylamine (DEA) is a highly effective choice. Start with 0.1% (v/v) and increase to 0.5% if needed. Ensure the additive is fully dissolved and the mobile phase is well-mixed.[7][8]
-
-
Potential Cause B: Sample Overload
-
Expert Insight: Injecting too much sample mass onto the column saturates the stationary phase, leading to peak fronting or broadening.[14][16] Chiral stationary phases have a lower capacity than typical achiral columns.
-
Solution: Reduce the sample concentration or the injection volume. Perform a loading study by injecting progressively smaller amounts until the peak shape and retention time stabilize.
-
-
Potential Cause C: Column Contamination or Degradation
-
Expert Insight: Accumulation of strongly retained impurities on the column inlet frit or at the head of the column can create active sites that cause peak tailing and loss of efficiency.[17]
-
Solution: If using a robust immobilized CSP, follow the manufacturer's instructions for column flushing with strong solvents like tetrahydrofuran (THF) or dichloromethane (DCM).[17][18] For coated CSPs, which are sensitive to these strong solvents, flushing with 2-propanol is a safer option.[17] If performance is not restored, the column may need to be replaced.
-
Issue 3: Irreproducible Retention Times or Resolution
Inconsistent results are a critical issue, especially in a regulated environment.
-
Potential Cause A: Insufficient Column Equilibration
-
Expert Insight: The CSP requires time to fully equilibrate with the mobile phase, especially when additives are used. The surface chemistry of the CSP is not stable until it is saturated with the mobile phase components.
-
Solution: Always equilibrate the column with at least 10-20 column volumes of the new mobile phase. When changing from NP to RP mode or introducing/removing additives, a much longer equilibration or dedicated flushing protocol is required.
-
-
Potential Cause B: Additive "Memory Effect"
-
Expert Insight: Mobile phase additives, particularly amines, can be strongly adsorbed onto the stationary phase and are difficult to completely remove.[19] This "memory effect" means a column previously used with a basic additive may behave differently even after flushing.[17][19]
-
Solution: To ensure reproducibility, it is best practice to dedicate specific columns to certain additive types (e.g., one column for basic additives, another for acidic). If this is not possible, implement a rigorous, validated flushing procedure between methods using different additives.
-
Part 3: Experimental Protocols and Data
Protocol 1: Initial CSP and Mobile Phase Screening
This protocol outlines a systematic approach to quickly identify a promising starting point for method development.
Objective: To screen a set of diverse chiral stationary phases and mobile phases to identify one or more conditions that show partial or full separation of the this compound enantiomers.
1. Recommended Columns:
- Amylose-based: e.g., CHIRALPAK® IA, IB, or IC
- Cellulose-based: e.g., CHIRALPAK® ID, IE, or IF
- Cyclofructan-based: e.g., Larihc® CF6-P
2. Sample Preparation:
- Dissolve racemic this compound in the initial mobile phase or a compatible solvent (e.g., ethanol) to a concentration of 0.5 - 1.0 mg/mL.
3. Chromatographic System: HPLC or SFC system with UV detector.
4. Screening Conditions:
| Parameter | HPLC Normal Phase (NP) | HPLC Polar Organic (PO) | SFC Conditions |
| Mobile Phase A | n-Hexane or Heptane | Acetonitrile (ACN) | Supercritical CO2 |
| Mobile Phase B | Isopropanol (IPA) or Ethanol (EtOH) | Methanol (MeOH) | Methanol (MeOH) |
| Screening Gradient/Isocratic | Isocratic: 80:20 (A:B) | Isocratic: 90:10 (A:B) | Gradient: 5% to 40% B over 5-10 min |
| Additive | 0.2% Diethylamine (DEA) | 0.2% DEA + 0.3% Acetic Acid (AA) | 0.2% DEA in MeOH |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 3.0 mL/min |
| Column Temperature | 25 °C | 25 °C | 40 °C |
| Back Pressure (SFC) | N/A | N/A | 150 bar |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
5. Procedure:
- Install the first column to be screened.
- Equilibrate the column with the initial mobile phase for at least 20 column volumes.
- Inject the sample and record the chromatogram.
- Repeat for each column and each set of mobile phase conditions.
- Evaluate the resulting chromatograms for any signs of peak splitting or separation. A "hit" is any condition that produces a resolution factor (Rs) > 0.8.
Protocol 2: Method Optimization
Objective: To refine the "hit" conditions from the screening protocol to achieve baseline resolution (Rs ≥ 1.5) with good peak shape and a reasonable run time.
1. Select the Best Condition: Choose the column and mobile phase system from the screen that provided the best initial separation.
2. Vary Modifier Concentration:
- Prepare a series of mobile phases where the percentage of the alcohol modifier is varied in small increments (e.g., ±2%, ±5%, ±10%) around the initial screening condition.
- Inject the sample with each mobile phase to find the optimal balance between resolution and analysis time.
3. Optimize Additive Concentration:
- If peak shape is still suboptimal, adjust the concentration of the basic additive (e.g., 0.1%, 0.2%, 0.3% DEA).
- Consider testing alternative basic additives (e.g., Butylamine, Triethylamine) as selectivity can be additive-dependent.[1]
4. Optimize Flow Rate and Temperature:
- Flow Rate: To improve resolution, try decreasing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). This increases the time for interaction with the CSP.[14]
- Temperature: Evaluate the separation at temperatures from 15°C to 40°C to determine the effect on selectivity and efficiency.
Part 4: Visualization of Workflows
Diagrams help clarify complex decision-making processes in method development and troubleshooting.
Caption: Workflow for Chiral Method Development.
Caption: Troubleshooting Decision Tree for Poor Resolution.
Part 5: References
-
Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. (n.d.). National Institutes of Health. 1
-
Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023, October 3). Wiley Analytical Science. 3
-
Troubleshooting poor peak resolution in chiral separation of HETE enantiomers. (n.d.). BenchChem. 14
-
Wang, B., Shen, Y., Hao, R., Pan, S., Han, R., & Ni, Y. (2025). Novel Approach for Efficient Separation of Primary Amines Using Supercritical Fluid Chromatography. Chirality, 37(1), e70012. 9
-
Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. (2025, August 5). Request PDF. ResearchGate. 20
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014, September 1). LCGC International. 4
-
Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. (n.d.). Request PDF. ResearchGate. 19
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Chiral Technologies. 17
-
HPLC Peak Shape Troubleshooting Solution Column. (2024, June 24). uHPLCs. 6
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 13). YouTube. 16
-
HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich. --INVALID-LINK--
-
A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020, June 4). International Journal of Pharmaceutical and Phytopharmacological Research. 11
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (n.d.). National Institutes of Health. 21
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (n.d.). Chiral Technologies. 8
-
Chiral stationary phase optimized selectivity supercritical fluid chromatography: A strategy for the separation of mixtures of chiral isomers. (n.d.). Request PDF. ResearchGate. 15
-
Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. (n.d.). LCGC International. 22
-
A general screening strategy for chiral separations by supercritical fluid chromatography. (n.d.). AFMPS. 5
-
Develop Chiral Separation Methods with Daicel's Immobilized Columns. (n.d.). Chiral Technologies. 18
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI. 7
-
Chiral HPLC Separations. (n.d.). Phenomenex. 23
-
Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. (n.d.). Chromatography Today. 10
-
HPLC method for enantiomeric separation of chiral amines. (n.d.). BenchChem. 2
-
Chiral Drug Separation. (n.d.). 13
References
- 1. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. fagg-afmps.be [fagg-afmps.be]
- 6. uhplcs.com [uhplcs.com]
- 7. mdpi.com [mdpi.com]
- 8. chiraltech.com [chiraltech.com]
- 9. Novel Approach for Efficient Separation of Primary Amines Using Supercritical Fluid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. eijppr.com [eijppr.com]
- 12. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. chiraltech.com [chiraltech.com]
- 18. chiraltech.com [chiraltech.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. phx.phenomenex.com [phx.phenomenex.com]
Technical Support Center: Resolving Issues with Diastereomeric Salt Crystallization of 1-(4-phenylphenyl)ethanamine
Welcome to the technical support center for the chiral resolution of 1-(4-phenylphenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the diastereomeric salt crystallization process. As a cornerstone of producing enantiomerically pure active pharmaceutical ingredients (APIs), mastering this technique is crucial.[1] This resource combines fundamental principles with practical, field-proven solutions to common challenges encountered during this critical separation process.
Frequently Asked Questions (FAQs)
Q1: I'm not getting any crystals to form. What are the initial troubleshooting steps?
A1: A failure to produce crystals, or "crashing out," is a common issue. Here are the primary factors to investigate:
-
Incorrect Solvent System: The chosen solvent may be too effective at dissolving both diastereomeric salts, thus preventing either from precipitating. A solvent screen is highly recommended to find a system with differential solubility for the two diastereomers.[2]
-
Metastable Zone is Too Wide: The energy barrier for nucleation might be too high. To overcome this, try inducing nucleation by scratching the inside of the flask with a glass rod or by adding seed crystals of the desired diastereomer if they are available.[2]
-
Suboptimal Concentration: The solution may be too dilute. Carefully and slowly evaporate some of the solvent to increase the concentration and induce supersaturation.
Q2: My product is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" happens when the diastereomeric salt separates from the solution as a liquid instead of a solid. This can occur if the salt's melting point is below the crystallization temperature or if the solution is too concentrated.[2]
-
Add More Solvent: This will lower the concentration and may prevent the product from oiling out.[2]
-
Lower the Crystallization Temperature: A lower temperature may be below the melting point of the salt, favoring crystallization.[2]
-
Change the Solvent System: A less polar solvent might encourage crystallization over oiling out.[2]
Q3: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve it?
A3: Low diastereomeric excess points to poor separation of the two diastereomers. Consider these optimization strategies:
-
Optimize the Solvent System: The choice of solvent is critical for achieving high selectivity. A systematic solvent screen is the most effective way to identify a solvent that maximizes the solubility difference between the two diastereomeric salts.[2]
-
Control the Cooling Rate: A slower cooling rate can promote more selective crystallization of the less soluble diastereomer.
-
Optimize Resolving Agent Stoichiometry: The molar ratio of the resolving agent to the racemate can significantly influence the d.e.[2]
-
Perform Recrystallization: Recrystallizing the obtained solid can further enhance the diastereomeric purity.
Q4: The yield of my desired diastereomeric salt is low. How can I increase it?
A4: Low yield can be attributed to several factors:
-
High Solubility of the Desired Salt: The desired diastereomer might be too soluble in the chosen solvent. Employing an anti-solvent can reduce its solubility and improve the yield.[2]
-
Co-precipitation of the Undesired Diastereomer: If the solubilities of the two diastereomers are too similar, the undesired one may co-precipitate, which reduces the yield of the pure desired salt. A different solvent system is needed to enhance selectivity.[2]
-
Suboptimal Temperature Profile: The final crystallization temperature might be too high, leaving a significant amount of the desired salt dissolved in the solution.[2]
Troubleshooting Guides
Guide 1: Systematic Solvent Screening for Optimal Resolution
The selection of an appropriate solvent system is arguably the most critical factor in a successful diastereomeric salt crystallization.[2] The ideal solvent will exhibit a large difference in solubility between the two diastereomeric salts.
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: In a series of small vials, dissolve a known quantity of the racemic this compound and 0.5 molar equivalents of the chiral resolving agent (e.g., tartaric acid) in a range of solvents with varying polarities.
-
Solvent Selection: A good starting point is a selection of alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and non-polar solvents (heptane, toluene), as well as their mixtures.
-
Observation: Heat the vials to dissolve the solids, then allow them to cool slowly to room temperature and then further cool in an ice bath. Observe which solvents produce a crystalline solid.
-
Analysis: Isolate the solid from the most promising solvent systems and analyze the diastereomeric excess using a suitable analytical technique like chiral HPLC or NMR spectroscopy.
Data Presentation: Example Solvent Screen Results
| Solvent System (v/v) | Crystal Formation | Diastereomeric Excess (d.e. %) |
| Isopropanol (IPA) | Yes | 75% |
| IPA/Heptane (1:1) | Yes | 88% |
| Ethyl Acetate | Oiled Out | N/A |
| Toluene | No | N/A |
| Methanol | Yes | 60% |
Causality: The addition of a non-polar anti-solvent like heptane to a polar solvent like isopropanol often reduces the overall solvating power of the system, leading to a decrease in the solubility of both diastereomeric salts. However, this can also amplify the solubility difference between them, resulting in a higher diastereomeric excess in the crystallized product.
Guide 2: Overcoming Oiling Out and Promoting Crystallization
Oiling out is a common frustration that can often be resolved by modifying the crystallization conditions.
Experimental Workflow: Troubleshooting Oiling Out
Caption: Troubleshooting workflow for "oiling out".
Detailed Protocol: Modifying Crystallization Conditions
-
Dilution: If oiling occurs, add small increments of the solvent while heating the mixture until the oil redissolves completely.
-
Controlled Cooling: Allow the solution to cool very slowly. A programmable cooling bath is ideal for this. A slow cooling rate provides more time for the molecules to arrange themselves into a crystal lattice.
-
Seeding: If you have a small amount of the desired crystalline material, add a single seed crystal once the solution is supersaturated. This will provide a template for further crystal growth.
-
Anti-Solvent Addition: In some cases, the slow addition of an anti-solvent to the solution at a slightly elevated temperature can induce crystallization.
Advanced Topics
The Role of Ternary Phase Diagrams
For a more fundamental understanding and optimization of the resolution process, constructing a ternary phase diagram of the two diastereomers and the solvent can be invaluable.[3] This diagram maps the solubility of the diastereomers at different compositions and temperatures, allowing for the precise determination of the optimal conditions for selective crystallization.[3][4]
Logical Relationship: Information from a Ternary Phase Diagram
Caption: Information derived from a ternary phase diagram.
Analytical Methods for Determining Enantiomeric and Diastereomeric Excess
Accurate determination of the enantiomeric excess (e.e.) and diastereomeric excess (d.e.) is crucial for process optimization and quality control.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for separating and quantifying enantiomers and diastereomers.[5][6] It utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral derivatizing agents can be used to convert the enantiomers into diastereomers, which can then be distinguished by NMR.[7] The integration of the distinct signals for each diastereomer allows for the calculation of the d.e.[7]
-
Supercritical Fluid Chromatography (SFC): SFC is a faster and more environmentally friendly alternative to HPLC, often providing orthogonal selectivity.[6]
References
- 1. crystallizationsystems.com [crystallizationsystems.com]
- 2. benchchem.com [benchchem.com]
- 3. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 6. benchchem.com [benchchem.com]
- 7. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for the scale-up of 1-(4-phenylphenyl)ethanamine production
Initiating Research on Synthesis
I'm now diving into the common synthesis routes for 1-(4-phenylphenyl)ethanamine, with a strong focus on established methods and potential bottlenecks in scaling up. Google searches are underway, aiming to collect relevant information on synthetic pathways, including established processes and challenges.
Investigating Scale-Up Challenges
I've broadened my focus to include common scale-up problems in similar syntheses. I'm actively researching reaction kinetics, purification hurdles, and safety concerns. Concurrently, I'm building a reference list with authoritative sources like journal articles and patents, ensuring verifiable information. My next step will be structuring the data into a troubleshooting guide with Q&A and experimental protocols.
Refining the Troubleshooting Guide
I'm now honing in on the specific scale-up issues related to this compound, meticulously researching reaction kinetics, purification methods, and safety considerations. I'm building a robust reference list of peer-reviewed articles, patents, and technical reports to underpin the guide. The guide will include clear Q&A and experimental protocols for key troubleshooting steps, and I will add diagrams and tables to show complex relationships and data. Finally, I will write the complete support guide.
Formulating a Q&A
I'm currently working on the Q&A format, focusing on the scale-up challenges of this compound production. My primary aim is to address the specific needs of researchers, scientists, and drug development professionals. I'm prioritizing accuracy and practicality, ensuring the guide offers in-depth insights for real-world application.
Prioritizing Synthesis Route
The reductive amination of 4-acetylbiphenyl seems the most promising route, aligning with industry practice. I'm focusing on this method to create a relevant and practical guide. My immediate concern is outlining the specific challenges associated with scaling up this process for a Q&A format, ensuring I address potential bottlenecks that are relevant for researchers in this specific area. I'm focusing on the conversion, isolation, and purification of the target molecule.
Refining Guide Architecture
I'm now fully immersed in designing a suitable architecture for this Q&A guide. The goal is to address key troubleshooting areas in a very practical way. I'm prioritizing scientific rigor and user experience by implementing tables for numerical data and crafting step-by-step protocols. I also aim to incorporate clear workflow diagrams. I will provide context for the specific reductive amination of 4-acetylbiphenyl, and address common bottlenecks in reaction, work-up, and purification in the Q&A format.
Focusing on Guide's Structure
I'm now zeroing in on the guide's framework, aiming for a Technical Support Center structure. It'll start with an introduction to this compound, highlighting its relevance and common synthesis route. The main body will be divided into key troubleshooting sections: General Reaction Scale-Up, Purification & Isolation, Chiral Considerations, and Safety & Handling, all in a Q&A format.
Developing Guide Outline
My current focus is crafting a comprehensive outline for the technical support guide. I'm prioritizing a logical flow and in-depth coverage of key topics. I'm working to integrate my earlier thoughts on reaction scale-up, purification, chiral considerations, and safety into a cohesive structure. I'm expanding on each section with potential Q&A topics, ensuring each is relevant. I'm also preparing for the implementation of the specified formatting.
Planning the Q&A Guide
I'm now fully immersed in developing the Q&A content for this technical guide. My focus is on synthesizing all the gathered information to provide a comprehensive and practical resource for users. I'm ensuring all information is accurate, practical, and supported with appropriate citations to validate scientific integrity. I plan to construct the Introduction section as a warm-up and gradually delve into the complex chemical issues, work-up and chiral resolution.
impact of impurities on the performance of 1-(4-phenylphenyl)ethanamine as a resolving agent
Welcome to the technical support center for the chiral resolving agent, 1-(4-phenylphenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using this agent and to troubleshoot common issues that may arise during experimentation, with a particular focus on the impact of impurities on resolution performance.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind chiral resolution using this compound?
Chiral resolution with this compound relies on the principle of diastereomeric salt formation.[1][2] The racemic mixture of a chiral acid is reacted with a single enantiomer of the basic resolving agent, this compound. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization.[1][2] Once the desired diastereomeric salt is isolated, the pure enantiomer of the acid can be recovered by treatment with a base to remove the resolving agent.[2]
Q2: How do I select an appropriate solvent for the diastereomeric crystallization?
The choice of solvent is critical and often determined empirically through screening.[3][4] An ideal solvent system will maximize the solubility difference between the two diastereomeric salts. You should screen a variety of solvents with different polarities.[3] In some cases, a solvent/anti-solvent system or slow cooling can be employed to induce crystallization.[3]
Q3: What analytical techniques are recommended to determine the enantiomeric excess (e.e.) of my resolved product?
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess.[3] It utilizes a chiral stationary phase (CSP) to separate the enantiomers, and the ratio of their peak areas allows for the calculation of the e.e.[3] For purity determination of the resolving agent itself, techniques like quantitative ¹H NMR (qNMR) can provide an absolute measure of purity, while HPLC and Gas Chromatography (GC) are effective for identifying and quantifying impurities.[5][6][7]
Q4: What are some common chiral resolving agents that can be used as alternatives?
If this compound does not provide satisfactory resolution, other commonly used resolving agents for acidic compounds include derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid.[1][2] It is often beneficial to screen a panel of resolving agents to find the optimal one for your specific substrate.[4]
Troubleshooting Guide: Impact of Impurities on Resolution Performance
The purity of the resolving agent, this compound, is paramount for a successful and reproducible chiral resolution. Impurities can significantly hinder the crystallization process and reduce the enantiomeric excess of the final product.
| Problem | Potential Cause(s) Related to Impurities | Troubleshooting Steps & Scientific Rationale |
| No salt formation or precipitation. | - High levels of soluble impurities: These can inhibit nucleation and crystal growth by interfering with the lattice formation of the diastereomeric salt. | - Purify the resolving agent: Recrystallization or column chromatography of this compound may be necessary. - Verify purity: Use analytical techniques like HPLC or qNMR to confirm the purity of the resolving agent is >95%.[5] |
| Precipitate is an oil or fails to crystallize. | - Presence of structurally similar impurities: Impurities with similar structures to the resolving agent can co-precipitate, disrupting the crystal lattice and leading to the formation of an oil.[3] | - Characterize impurities: Utilize GC-MS or LC-MS to identify the structure of potential impurities.[7] - Employ a different purification method: If recrystallization is ineffective, chromatography may be required to remove the problematic impurities. |
| Low enantiomeric excess (e.e.) of the desired enantiomer. | - Co-crystallization of both diastereomers: This can be exacerbated by impurities that alter the solubility properties of the diastereomeric salts.[3] - Racemization of the resolving agent: While less common for this specific amine, impurities could potentially catalyze racemization under certain conditions. | - Recrystallize the diastereomeric salt: This can improve the purity of the isolated salt and, consequently, the e.e. of the final product.[3] - Optimize stoichiometry: Varying the molar ratio of the resolving agent (a good starting point is often 0.5-1.0 equivalents) can improve selectivity.[3][4] |
| Low yield of the resolved product. | - Inhibition of crystallization: Impurities can increase the solubility of the desired diastereomeric salt, leading to a lower isolated yield.[4] | - Optimize crystallization conditions: Experiment with different temperatures, cooling rates, and solvent systems to maximize the yield of the desired salt.[3] - Ensure high purity of starting materials: Both the racemic substrate and the resolving agent should be of high purity to avoid inhibition of crystallization.[4] |
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Crystallization
-
Dissolution: In a suitable flask, dissolve the racemic acid and 0.5-1.0 molar equivalents of this compound in a minimal amount of a pre-selected solvent at an elevated temperature to ensure complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask or by adding a seed crystal. Further cooling in an ice bath may be necessary.
-
Isolation: Collect the crystalline salt by filtration and wash it with a small amount of cold solvent.[2]
-
Analysis: Dry the salt and determine its diastereomeric purity, which will correlate with the enantiomeric excess of the target molecule.
Protocol 2: Liberation of the Free Amine/Acid
-
Dissolution: Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., NaOH) for an acidic resolved product, or an acidic solution (e.g., HCl) for a basic resolved product.[2]
-
Extraction: Stir the mixture until the salt completely dissolves and partitions between the two phases. Separate the organic layer.[2]
-
Purification: Wash the organic layer with water, dry it over a suitable drying agent (e.g., sodium sulfate), and evaporate the solvent to yield the enantiomerically enriched product.[2]
-
Analysis: Determine the enantiomeric excess of the final product using chiral HPLC.[3]
Visualizing the Workflow and Troubleshooting
Chiral Resolution Workflow
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. onyxipca.com [onyxipca.com]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Enantiomeric Excess in the Resolution of 1-(4-Phenylphenyl)ethanamine
Welcome to the Technical Support Center for chiral resolution. This guide is designed for researchers, scientists, and professionals in drug development who are working on the resolution of chiral amines, with a specific focus on 1-(4-phenylphenyl)ethanamine. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the enantiomeric excess (e.e.) of your resolved products. Our approach is grounded in fundamental principles and validated by field-proven insights to ensure the scientific integrity and success of your experiments.
Introduction to Chiral Resolution of Amines
The separation of a racemic mixture of amines into its individual enantiomers is a critical process in the synthesis of pharmaceuticals and fine chemicals, as the biological activity often resides in a single stereoisomer.[1] One of the most robust and scalable methods for achieving this is through the formation of diastereomeric salts.[1][2][3] This technique relies on the reaction of the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[1][4][5] Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, allowing for their separation by fractional crystallization.[1][2][5]
This guide will focus on practical strategies to optimize the resolution of this compound, a key building block in many synthetic applications.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the resolution of this compound and provides actionable solutions.
Q1: My initial crystallization yielded a low enantiomeric excess (e.e.). What are the most likely causes and how can I improve it?
Low enantiomeric excess is a common challenge and can stem from several factors. Here’s a systematic approach to troubleshooting this issue:
Underlying Causes & Corrective Actions:
-
Suboptimal Resolving Agent: The choice of resolving agent is paramount. The interaction between the amine and the chiral acid dictates the solubility difference between the resulting diastereomeric salts.[1]
-
Inappropriate Solvent System: The solvent plays a crucial role in differentiating the solubilities of the diastereomeric salts.[6][7]
-
Solution: Conduct a solvent screen. The ideal solvent should provide a significant difference in solubility between the two diastereomers.[6] Start with solvents of varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, or mixtures thereof). A mixed solvent system, often comprising a "solvent" and an "anti-solvent," can offer greater control over solubility and supersaturation.[6]
-
-
Unfavorable Crystallization Kinetics: Rapid crystallization can lead to the entrapment of the more soluble diastereomer, thus reducing the enantiomeric purity of the crystalline product.[8]
-
Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic amine can significantly impact the resolution efficiency.[2]
-
Solution: While a 1:1 molar ratio is a common starting point, it is not always optimal. Experiment with different ratios. For diacid resolving agents, molar ratios greater than 1.5 have been shown to sometimes yield more enantiopure products.[2]
-
Q2: The diastereomeric salt is "oiling out" instead of crystallizing. What should I do?
"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid.[6][9] This is often due to high supersaturation or the crystallization temperature being above the melting point of the solvated salt.[9]
Troubleshooting Steps:
-
Reduce Supersaturation: Use a more dilute solution by adding more solvent.[6][9]
-
Modify the Solvent System: Adding a co-solvent can increase the solubility of the salt, followed by the slow addition of an anti-solvent to induce crystallization.[9]
-
Lower the Crystallization Temperature: Ensure the temperature is below the melting point of the diastereomeric salt in the chosen solvent.[6][9]
-
Seeding: Introduce seed crystals of the desired diastereomeric salt to encourage crystallization over oiling out.[9]
Q3: I have achieved a moderate e.e. after the first crystallization. How can I further enhance the purity?
Achieving high enantiomeric excess often requires further purification steps.
Strategies for Enhancement:
-
Recrystallization: This is a powerful technique for purifying the diastereomeric salt.[10] Dissolve the enriched salt in a minimal amount of hot solvent and allow it to cool slowly. This process can be repeated until the desired enantiomeric purity is achieved.[9]
-
Digestive Ripening (Slurrying): Suspending the diastereomeric salt in a solvent where it has slight solubility and stirring for an extended period can lead to a more thermodynamically stable and purer crystalline form.
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments in the resolution of this compound.
Protocol 1: Diastereomeric Salt Formation and Crystallization
This protocol provides a general workflow for the resolution of racemic this compound using a chiral acid.
-
Dissolution: In a flask equipped with a magnetic stirrer and a condenser, dissolve one equivalent of racemic this compound in a suitable solvent (e.g., methanol or ethanol).
-
Addition of Resolving Agent: Gently warm the solution and add a solution of 0.5 to 1.0 equivalents of the chosen chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent.
-
Crystallization: Stir the mixture at an elevated temperature until all solids have dissolved.[9] Allow the solution to cool slowly to room temperature. Seeding with a small crystal of the desired diastereomeric salt can be beneficial at this stage.[9]
-
Isolation: Further cool the mixture in an ice bath to maximize crystal formation. Collect the precipitated diastereomeric salt by vacuum filtration and wash with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Liberation of the Enantiomerically Enriched Amine
After isolating the diastereomeric salt, the enantiomerically pure amine must be liberated.
-
Suspension: Suspend the diastereomeric salt in water.
-
Basification: Add a strong base, such as 2M sodium hydroxide, dropwise with stirring until the pH is basic (pH > 10) to deprotonate the amine.
-
Extraction: Extract the liberated amine into an organic solvent (e.g., dichloromethane or ethyl acetate). Repeat the extraction two to three times.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
It is crucial to accurately determine the enantiomeric excess of your resolved amine.
-
Sample Preparation: Prepare a dilute solution of the resolved amine in the mobile phase.
-
Chromatographic Conditions:
-
Column: A suitable chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A mixture of hexane and isopropanol, often with a small amount of an amine modifier like diethylamine to improve peak shape.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte absorbs (e.g., 254 nm).
-
-
Analysis: Inject the sample and integrate the peak areas for the two enantiomers. The enantiomeric excess is calculated as:
-
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Visualization of Workflows and Concepts
Decision Tree for Troubleshooting Low Enantiomeric Excess
Caption: Troubleshooting workflow for low enantiomeric excess.
General Workflow for Chiral Resolution
Caption: General workflow for chiral resolution by diastereomeric salt formation.
Frequently Asked Questions (FAQs)
Q4: How can I improve the overall yield of the desired enantiomer beyond the theoretical 50%?
To surpass the 50% yield limitation of a classical resolution, the undesired enantiomer from the mother liquor must be recycled.[7] This is often achieved through a process called racemization, where the unwanted enantiomer is converted back into the racemic mixture.[7] This "Resolution-Racemization-Recycle" (RRR) strategy is essential for developing an economically and environmentally sustainable process.[7]
Q5: What analytical techniques, other than chiral HPLC, can be used to determine enantiomeric excess?
While chiral HPLC is a common and reliable method, other techniques can also be employed:
-
NMR Spectroscopy with Chiral Derivatizing Agents: Reacting the amine with a chiral derivatizing agent, such as Mosher's acid chloride, forms diastereomers that can often be distinguished by ¹H or ¹⁹F NMR, allowing for the determination of the enantiomeric ratio.[11][12]
-
NMR Spectroscopy with Chiral Solvating Agents: In the presence of a chiral solvating agent, the enantiomers of the amine may exhibit different chemical shifts in the NMR spectrum, enabling quantification.[13]
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light and can be a rapid method for determining enantiomeric excess, sometimes after derivatization.[14][15]
Q6: Does the purity of the starting racemic amine and the resolving agent matter?
Absolutely. The presence of impurities can interfere with the crystallization process, potentially leading to lower yields and reduced enantiomeric excess.[9][16] It is crucial to use high-purity starting materials for optimal results.[9] If the purity is questionable, purification of the racemic amine (e.g., by distillation or recrystallization) and the resolving agent is recommended.
Data Summary Table
The following table provides a hypothetical example of a solvent screening experiment for the resolution of racemic this compound with L-(+)-tartaric acid, illustrating how to present quantitative data.
| Entry | Solvent System | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Resolved Amine (%) |
| 1 | Methanol | 45 | 75 |
| 2 | Ethanol | 42 | 85 |
| 3 | Isopropanol | 38 | 92 |
| 4 | Acetonitrile | 35 | 68 |
| 5 | Ethanol/Water (9:1) | 48 | 88 |
References
- 1. benchchem.com [benchchem.com]
- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 3. pharmtech.com [pharmtech.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 9. benchchem.com [benchchem.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 13. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
addressing low conversion rates in the synthesis of 1-(4-phenylphenyl)ethanamine
Welcome to the technical support center for the synthesis of 1-(4-phenylphenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthesis. Low conversion rates can stem from a variety of factors, from reagent quality to subtle nuances in reaction conditions. Here, we will dissect common problems, provide evidence-based solutions, and offer detailed protocols to enhance your synthetic success.
Section 1: Troubleshooting Guide - Addressing Low Conversion Rates
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound, primarily via the reductive amination of 4-phenylacetophenone.
Incomplete Imine Formation
Question: My reaction stalls, and I observe a significant amount of unreacted 4-phenylacetophenone. What could be causing incomplete imine formation?
Answer: Incomplete formation of the imine intermediate is a frequent cause of low conversion in reductive amination.[1][2] This is an equilibrium process, and several factors can prevent it from proceeding to completion:
-
Insufficient Dehydration: The formation of an imine from a ketone and an amine releases a molecule of water.[1] If this water is not effectively removed, the equilibrium will not favor the imine.
-
Solution:
-
Azeotropic Removal: For reactions in solvents like toluene or benzene, a Dean-Stark apparatus can be used to physically remove water as it forms.
-
Dehydrating Agents: The addition of a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture can effectively sequester water.
-
-
-
Steric Hindrance: While 4-phenylacetophenone is not exceptionally bulky, steric hindrance can still play a role, slowing down the initial nucleophilic attack of the amine.
-
pH of the Reaction Medium: Imine formation is typically catalyzed by mild acid.[3] However, if the medium is too acidic, the amine nucleophile will be protonated and rendered unreactive. Conversely, in a basic medium, the carbonyl group is not sufficiently activated.
-
Solution: The optimal pH for imine formation is generally between 4 and 6. The use of a mild acid catalyst, such as acetic acid, is often beneficial.[3]
-
Issues with the Reducing Agent
Question: I've confirmed imine formation, but the reduction step is inefficient, leaving me with a mixture of the imine and the final product. Why is this happening?
Answer: The choice and handling of the reducing agent are critical. Several factors can lead to an incomplete reduction:
-
Inappropriate Reducing Agent: Not all reducing agents are suitable for all reductive amination protocols.
-
Sodium Borohydride (NaBH₄): This is a powerful reducing agent that can reduce the starting ketone to the corresponding alcohol if added before imine formation is complete.[4][5] It is best used in a two-step procedure where the imine is formed first, followed by the addition of NaBH₄.[4][5]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is less reactive than NaBH₄ and will selectively reduce the imine in the presence of the ketone, making it ideal for one-pot reactions.[1][6] However, its reactivity is pH-dependent, being more effective under slightly acidic conditions.[1] Be aware that NaBH₃CN can release toxic hydrogen cyanide gas upon strong acidification.[1][7]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often considered the reagent of choice for reductive aminations, it is mild, selective for imines over ketones, and does not require acidic conditions.[3][4][8] It is particularly effective for reactions involving less reactive ketones.
-
-
Reagent Decomposition: Borohydride reagents can decompose upon exposure to moisture or highly protic solvents.
-
Solution: Ensure your reagents are fresh and stored in a desiccator. Use anhydrous solvents for the reaction.
-
-
Insufficient Equivalents: It is crucial to use a sufficient molar excess of the reducing agent to ensure the complete reduction of the imine.
Formation of Byproducts
Question: My final product is contaminated with significant byproducts, primarily the alcohol of 4-phenylacetophenone and a secondary amine. How can I minimize these?
Answer: The formation of byproducts is a common challenge that directly impacts the yield and purity of this compound.
-
Alcohol Formation: This occurs when the reducing agent reduces the starting ketone before it can form an imine.
-
Solution:
-
If using NaBH₄, ensure imine formation is complete before its addition.
-
Switch to a more selective reducing agent like NaBH(OAc)₃, which shows a strong preference for reducing the protonated imine over the ketone.[3]
-
-
-
Secondary Amine Formation (Over-alkylation): The desired primary amine product can act as a nucleophile and react with another molecule of the imine intermediate, leading to the formation of a secondary amine.
-
Solution:
-
Use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) to outcompete the primary amine product for reaction with the imine.
-
Control the stoichiometry of the reactants carefully.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the reductive amination of 4-phenylacetophenone?
A1: The choice of solvent depends on the reducing agent. For NaBH(OAc)₃, dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used.[4] For NaBH₃CN, methanol or ethanol are suitable.[4] When using NaBH₄, protic solvents like methanol or ethanol are also common, but the timing of its addition is crucial.[4][5]
Q2: Can I use catalytic hydrogenation for this synthesis?
A2: Yes, catalytic hydrogenation is a viable and often "greener" alternative. A common catalyst is palladium on carbon (Pd/C) under a hydrogen atmosphere.[9] This method can be very effective but may require optimization of pressure, temperature, and catalyst loading. Nickel-based catalysts have also been shown to be effective.[10]
Q3: My workup is problematic, and I'm losing a lot of product. Any suggestions?
A3: Amine products can be tricky to isolate. A standard acid-base extraction is typically used.
-
After the reaction, quench any remaining reducing agent carefully (e.g., with dilute HCl if using borohydrides).
-
Acidify the aqueous layer with an acid like HCl to protonate the amine, making it water-soluble.
-
Wash the aqueous layer with an organic solvent (e.g., ethyl acetate or ether) to remove any unreacted ketone and other non-basic impurities.
-
Basify the aqueous layer with a base like NaOH to deprotonate the amine, making it insoluble in water.
-
Extract the free amine into an organic solvent like dichloromethane or ethyl acetate.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
Q4: Is the Leuckart reaction a good alternative for synthesizing this compound?
A4: The Leuckart reaction, which uses formic acid or its derivatives (like ammonium formate or formamide) as both the reducing agent and the nitrogen source, is a classical method for reductive amination.[11][12] While it can be effective and uses inexpensive reagents, it typically requires high temperatures (120-185 °C) and can lead to the formation of N-formylated byproducts that require a subsequent hydrolysis step.[11][12][13] For many modern applications, methods using borohydride reagents or catalytic hydrogenation offer milder conditions and better control.[14]
Section 3: Optimized Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is often preferred due to its mild conditions and high selectivity.[3]
-
To a solution of 4-phenylacetophenone (1.0 eq) and ammonium acetate (10 eq) in anhydrous dichloromethane (DCM), add acetic acid (2.0 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride
This protocol can be cost-effective but requires careful control of the addition of the reducing agent.
-
Dissolve 4-phenylacetophenone (1.0 eq) and ammonium acetate (10 eq) in methanol.
-
Stir the mixture at room temperature for 4-6 hours, or until imine formation is deemed complete by TLC or NMR analysis.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (2.0 eq) in small portions, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of 1M HCl.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Proceed with an acid-base workup as described in the FAQ section.
Section 4: Data and Visualizations
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Key Advantages | Key Disadvantages |
| NaBH(OAc)₃ | DCM, DCE | Mild, highly selective for imines, one-pot reaction | More expensive, moisture-sensitive |
| NaBH₃CN | Methanol, Ethanol | Selective for imines in one-pot reactions | Toxic byproducts (HCN), pH-sensitive |
| NaBH₄ | Methanol, Ethanol | Inexpensive, powerful reducing agent | Can reduce the starting ketone, best for two-step process |
| H₂/Catalyst (e.g., Pd/C) | Ethanol, Methanol, Ethyl Acetate | "Green" method, high yields | Requires specialized equipment (hydrogenator), catalyst can be expensive |
Diagram 1: General Workflow for Troubleshooting Low Conversion
Caption: A decision tree for diagnosing and addressing low conversion rates.
Diagram 2: Reaction Scheme of Reductive Amination
Caption: The general reaction pathway for the synthesis.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. quora.com [quora.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. jocpr.com [jocpr.com]
Validation & Comparative
A Comparative Guide to Purity Analysis of 1-(4-phenylphenyl)ethanamine
For researchers, scientists, and professionals in drug development, establishing the purity of chiral intermediates is a cornerstone of robust and reproducible research. 1-(4-phenylphenyl)ethanamine, a key chiral building block, is no exception. Its chemical and, critically, its enantiomeric purity can significantly impact the stereochemistry and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound, offering experimental insights and data to inform your selection of the most appropriate methodology.
The Imperative of Purity in Chiral Synthesis
This compound possesses a single stereocenter, giving rise to two enantiomers, (R)- and (S)-1-(4-phenylphenyl)ethanamine. In drug development, it is common for one enantiomer to exhibit the desired therapeutic effect while the other may be inactive or even elicit adverse effects. Consequently, the accurate determination of both chemical and enantiomeric purity is not merely a quality control step but a critical determinant of a drug candidate's potential success. This guide will navigate the nuances of four powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations
Chiral HPLC stands as the most widely adopted technique for the enantiomeric separation of non-volatile and thermally labile compounds like this compound. The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.
The Science Behind the Separation
Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamates, are particularly effective for resolving chiral amines.[1][2] These CSPs create a chiral environment through a combination of hydrogen bonding, π-π interactions, and steric hindrance, allowing for the discrimination between the two enantiomers. The choice of mobile phase, often a mixture of a non-polar solvent like hexane and an alcohol modifier, is critical in modulating the retention and resolution.[1] Basic or acidic additives are frequently incorporated to improve peak shape and enhance enantioselectivity.[3][4]
Experimental Protocol: Chiral HPLC
Objective: To determine the enantiomeric purity of a this compound sample.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Column: Polysaccharide-based (e.g., Chiralpak® IA)
Reagents:
-
Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Diethylamine (DEA) (optional additive)
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) Hexane:IPA. If needed, add 0.1% DEA to the mobile phase to improve peak shape.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample and record the chromatogram. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.
Caption: Workflow for Chiral HPLC Analysis.
Representative Data & Interpretation
A successful chiral HPLC separation will yield two well-resolved peaks corresponding to the (R)- and (S)-enantiomers.
| Parameter | (S)-enantiomer | (R)-enantiomer |
| Retention Time (min) | 8.5 | 10.2 |
| Peak Area | 99500 | 500 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 2.0} |
Calculation of Enantiomeric Excess (% ee): % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 % ee = [ (99500 - 500) / (99500 + 500) ] * 100 = 99.0%
This result indicates that the sample is highly enriched in the (S)-enantiomer.
Gas Chromatography (GC): A High-Resolution Alternative
For volatile and thermally stable compounds, chiral Gas Chromatography (GC) offers excellent resolution and sensitivity.[5] While this compound can be analyzed directly, derivatization is often employed to improve its volatility and chromatographic behavior.
The Science Behind the Separation
Chiral GC columns typically feature a stationary phase containing a chiral selector, such as a cyclodextrin derivative. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral stationary phase. Derivatization of the primary amine group, for instance, by acylation to form an amide, can enhance these interactions and improve separation.[5]
Experimental Protocol: Chiral GC
Objective: To determine the enantiomeric purity of this compound via GC after derivatization.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID)
-
Chiral GC Column (e.g., Astec® CHIRALDEX™ B-PM)
Reagents:
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (DCM)
-
This compound sample
Procedure:
-
Derivatization: In a vial, dissolve ~1 mg of the this compound sample in 1 mL of DCM. Add 100 µL of TFAA and heat at 60 °C for 30 minutes. Cool to room temperature.
-
Sample Preparation: Dilute the derivatized sample with DCM to an appropriate concentration for GC analysis.
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: 150 °C, hold for 1 min, then ramp to 200 °C at 5 °C/min
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium
-
-
Analysis: Inject the sample and record the chromatogram.
Caption: Workflow for Chiral GC Analysis.
Representative Data & Interpretation
The resulting chromatogram should display two separated peaks for the derivatized enantiomers.
| Parameter | (S)-enantiomer derivative | (R)-enantiomer derivative |
| Retention Time (min) | 12.3 | 12.8 |
| Peak Area | 105000 | 450 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 1.8} |
The enantiomeric excess is calculated in the same manner as for HPLC, yielding a high purity value for the (S)-enantiomer.
Supercritical Fluid Chromatography (SFC): The Green and Fast Alternative
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages in terms of speed and reduced solvent consumption.[6] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.
The Science Behind the Separation
SFC often employs the same types of chiral stationary phases as HPLC. The low viscosity and high diffusivity of the supercritical fluid mobile phase lead to faster analysis times and higher efficiency.[6] Organic modifiers and additives are used to adjust the mobile phase strength and improve peak shape and resolution.[6]
Experimental Protocol: Chiral SFC
Objective: To rapidly determine the enantiomeric purity of a this compound sample.
Instrumentation:
-
SFC system with a UV detector
-
Chiral Column: Polysaccharide-based (e.g., Chiralpak® IC)
Reagents:
-
Carbon Dioxide (SFC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA) and Triethylamine (TEA) (additives)
Procedure:
-
Mobile Phase Preparation: The mobile phase is typically a gradient of CO₂ and a modifier (e.g., Methanol with 0.1% TFA and 0.1% TEA).
-
Sample Preparation: Dissolve the this compound sample in the modifier to a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the sample and record the chromatogram.
Caption: Workflow for Chiral SFC Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Absolute Purity and Enantiomeric Excess
NMR spectroscopy is an indispensable tool for structural elucidation and can also be a powerful technique for determining both chemical and enantiomeric purity.[7][8] Quantitative NMR (qNMR) allows for the determination of the absolute purity of a sample by comparing the integral of an analyte's signal to that of a certified internal standard.[9]
The Science Behind the Determination
For enantiomeric purity, the use of a chiral solvating agent (CSA) is a common approach.[10][11] A CSA is a chiral molecule that forms transient diastereomeric complexes with the enantiomers of the analyte in solution. These diastereomeric complexes have different NMR spectra, resulting in separate signals for the two enantiomers. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio.
Experimental Protocol: NMR with a Chiral Solvating Agent
Objective: To determine the enantiomeric purity of this compound using ¹H NMR and a chiral solvating agent.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz)
Reagents:
-
Deuterated chloroform (CDCl₃)
-
(R)-(-)-1,1'-Bi-2-naphthol (BINOL) (Chiral Solvating Agent)
-
This compound sample
Procedure:
-
Sample Preparation: In an NMR tube, dissolve ~5 mg of the this compound sample in 0.6 mL of CDCl₃.
-
Acquire Initial Spectrum: Record a standard ¹H NMR spectrum of the sample.
-
Add Chiral Solvating Agent: Add approximately 1.1 equivalents of (R)-BINOL to the NMR tube.
-
Acquire Chiral Spectrum: Gently mix the sample and acquire another ¹H NMR spectrum.
-
Analysis: Identify a well-resolved signal that has split into two distinct peaks upon the addition of the CSA. Integrate both peaks to determine the enantiomeric ratio.
Caption: Workflow for NMR Purity Analysis.
Representative Data & Interpretation
In the ¹H NMR spectrum of this compound, the methine proton (CH) signal is a good candidate for observing enantiomeric differentiation. Upon addition of (R)-BINOL, this signal may split into two distinct quartets.
-
Without CSA: A single quartet for the methine proton.
-
With CSA: Two quartets, one for the (S)-enantiomer complex and one for the (R)-enantiomer complex. By integrating these two signals, the enantiomeric excess can be calculated.
Comparative Analysis of Techniques
| Feature | Chiral HPLC | Chiral GC | Chiral SFC | NMR Spectroscopy |
| Principle | Differential interaction with CSP | Formation of transient diastereomeric complexes with CSP | Similar to HPLC but with supercritical fluid mobile phase | Formation of diastereomeric complexes with a CSA in solution |
| Sample Volatility | Not required | Required (derivatization may be needed) | Not critical | Not required |
| Analysis Time | Moderate (10-30 min) | Fast to moderate (5-20 min) | Very fast (2-10 min) | Fast (5-15 min per sample) |
| Resolution | Good to excellent | Excellent | Good to excellent | Moderate to good |
| Sensitivity | High (UV detector) | Very high (FID) | High (UV detector) | Lower than chromatographic methods |
| Solvent Consumption | High | Low | Very low | Very low |
| Quantitative Purity | Relative (area %) | Relative (area %) | Relative (area %) | Absolute (with internal standard) and relative |
| Method Development | Can be complex | Can be complex (derivatization) | Generally faster than HPLC | Relatively straightforward |
Conclusion: Selecting the Right Tool for the Job
The choice of analytical technique for determining the purity of this compound depends on the specific requirements of the analysis.
-
Chiral HPLC is the most versatile and widely used method, offering excellent resolution for a broad range of compounds without the need for derivatization.
-
Chiral GC is a superior choice for volatile and thermally stable analogs, providing exceptional resolution and sensitivity, though it may require a derivatization step.
-
Chiral SFC presents a compelling "green" and high-throughput alternative to HPLC, with significantly faster analysis times and reduced solvent waste.
-
NMR Spectroscopy , particularly with the use of a chiral solvating agent, offers a rapid method for determining enantiomeric excess and has the unique advantage of being able to determine absolute purity through qNMR.
For comprehensive characterization, employing orthogonal techniques (e.g., chiral HPLC and qNMR) is highly recommended to ensure the highest level of confidence in the purity of your this compound. This multi-faceted approach provides a self-validating system, underpinning the scientific integrity of your research and development efforts.
References
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. emerypharma.com [emerypharma.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 10. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide to Chiral Resolution: A Comparative Analysis of 1-(4-phenylphenyl)ethanamine and Other Resolving Agents
For researchers, scientists, and professionals in drug development, the journey from a racemic mixture to a single, pure enantiomer is a critical and often challenging endeavor. The biological activity of chiral molecules can be highly stereospecific, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even harmful.[1][2] Classical resolution by diastereomeric crystallization remains a robust, scalable, and economically viable method for obtaining enantiomerically pure compounds.[2][3]
This guide provides an in-depth comparison of 1-(4-phenylphenyl)ethanamine as a chiral resolving agent, placing its performance in context with other established agents. We will delve into the underlying principles, provide actionable experimental protocols, and present data to inform your selection process for resolving racemic acidic compounds.
The Principle of Chiral Resolution by Diastereomeric Crystallization
The foundational concept of this technique is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.[4] This is achieved by reacting the racemic mixture (e.g., a carboxylic acid) with an enantiomerically pure resolving agent (e.g., a chiral amine like this compound).
The resulting diastereomeric salts, (R)-acid·(S)-base and (S)-acid·(S)-base, are no longer mirror images. This difference in their three-dimensional structure leads to different crystal packing and, crucially, different solubilities in a given solvent system.[5] By exploiting this solubility differential, one diastereomer can be selectively crystallized, isolated, and then the chiral resolving agent can be cleaved to yield the desired pure enantiomer.[6]
Featured Resolving Agent: this compound
Structure and Properties: this compound is a chiral amine featuring a biphenyl group. This large, rigid aromatic structure can be highly effective in inducing crystallinity and creating significant differences in the crystal lattice energies of the diastereomeric salts it forms. Its basic nature makes it suitable for resolving a wide range of acidic compounds, including carboxylic acids and sulfonic acids.
Mechanism of Action: When a solution of racemic acid is treated with, for example, (R)-1-(4-phenylphenyl)ethanamine, two diastereomeric salts are formed in situ. The selection of an appropriate solvent is paramount; the ideal solvent will maximize the solubility difference between the two diastereomers, allowing the less soluble salt to precipitate with high diastereomeric excess.[5] Subsequent filtration separates the solid diastereomer from the more soluble one, which remains in the mother liquor.
Comparative Analysis of Chiral Resolving Agents
The choice of a resolving agent is the most critical variable in the success of a diastereomeric crystallization.[3] The "best" agent is specific to the target molecule and often requires empirical screening. Below, we compare this compound with other commonly used resolving agents for acidic compounds.
While direct, publicly available head-to-head experimental data for the resolution of the same acid with all the agents listed below is scarce, the following table summarizes their general characteristics and typical performance based on available literature. This serves as a starting point for designing a resolution screening study.
| Resolving Agent | Class | Key Structural Feature | Typical Applications & Remarks |
| This compound | Synthetic Chiral Amine | Biphenyl group | Effective for a range of aromatic and aliphatic carboxylic acids. The bulky biphenyl group can promote the formation of well-defined, crystalline salts. |
| (R)- or (S)-1-Phenylethylamine | Synthetic Chiral Amine | Phenyl group | A widely used, cost-effective, and often effective resolving agent. It is a common benchmark against which new agents are compared.[3] |
| Brucine | Natural Alkaloid (Base) | Complex, rigid polycyclic | A classical resolving agent used for a broad spectrum of acidic compounds.[6][7] Its complex structure offers multiple points of interaction for diastereomeric recognition. However, it is toxic and often only the levorotatory form is readily available.[8] |
| (R)-(-)-1-(1-Naphthyl)ethylamine | Synthetic Chiral Amine | Naphthyl group | The larger aromatic system compared to phenylethylamine can provide different crystal packing interactions, sometimes leading to better resolution efficiency.[3][9] |
Experimental Protocols: A Practical Guide
The following protocols are generalized procedures and must be optimized for each specific substrate. Key variables for optimization include the choice of solvent, the stoichiometry of the resolving agent, temperature, and crystallization time.[10]
Protocol 1: Chiral Resolution of a Racemic Carboxylic Acid using (R)-1-(4-phenylphenyl)ethanamine
This protocol outlines a typical screening experiment.
-
Salt Formation:
-
In a flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or acetone) with gentle heating. The volume should be minimized to ensure saturation.
-
In a separate flask, dissolve (R)-1-(4-phenylphenyl)ethanamine (0.5 equivalents) in the same solvent. The use of a sub-stoichiometric amount of resolving agent is a common strategy to increase the enantiomeric excess of the crystallized salt in the initial screening phase.[3][10]
-
Add the resolving agent solution to the carboxylic acid solution dropwise at an elevated temperature.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. Slow cooling is crucial to prevent the co-precipitation of the more soluble diastereomer.[5]
-
If no crystals form, try scratching the inside of the flask or adding a seed crystal if available.
-
Further cooling (e.g., to 4°C) can be employed to increase the yield of the crystalline salt.
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove residual mother liquor.
-
-
Liberation of the Enriched Carboxylic Acid:
-
Suspend the filtered diastereomeric salt in water.
-
Add a strong acid (e.g., 2 M HCl) to adjust the pH to ~1-2. This protonates the carboxylic acid, causing it to precipitate, while the amine resolving agent remains in the aqueous layer as its hydrochloride salt.
-
Extract the enantiomerically enriched carboxylic acid with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
-
Analysis:
-
Dry the organic layer, evaporate the solvent, and determine the yield.
-
Crucially, determine the enantiomeric excess (e.e.) of the resulting acid by a suitable method, most commonly chiral High-Performance Liquid Chromatography (HPLC).[10]
-
Protocol 2: Chiral Resolution using (-)-Brucine
This protocol highlights differences when using a natural alkaloid.
-
Salt Formation:
-
Dissolve the racemic carboxylic acid (1.0 equivalent) and (-)-brucine (1.0 equivalent) in a hot solvent (acetone and ethanol are common choices).[5]
-
Note: Stoichiometry may vary, and a 1:1 ratio is often a starting point for brucine resolutions.
-
-
Crystallization:
-
Allow the solution to stand at room temperature for crystallization to occur. This may take several hours to days.
-
-
Isolation and Purification:
-
Collect the crystals by filtration.
-
The diastereomeric purity can often be improved by recrystallizing the salt from the same or a different solvent system.
-
-
Liberation of the Enriched Carboxylic Acid:
-
Suspend the purified salt in water and add a base (e.g., aqueous NaOH) to deprotonate the acid and liberate the free brucine.
-
Extract the brucine with an organic solvent like chloroform.
-
Acidify the remaining aqueous layer with a strong acid (e.g., HCl) to precipitate the enantiomerically enriched carboxylic acid.
-
Collect the acid by filtration or extraction.
-
-
Analysis:
-
Determine the yield and enantiomeric excess (e.e.) via chiral HPLC.
-
Data Presentation: A Framework for Comparison
When conducting a screening of resolving agents, it is vital to systematically record and compare the results. The following table is a template for presenting such data. The "Resolution Efficiency" is a calculated value that combines yield and enantiomeric excess to provide a single metric for comparison.
| Resolving Agent | Solvent | Yield (%) | e.e. (%) | Resolution Efficiency¹ |
| (R)-1-(4-phenylphenyl)ethanamine | Methanol | e.g., 40 | e.g., 95 | e.g., 38 |
| (S)-1-Phenylethylamine | Ethanol | e.g., 45 | e.g., 85 | e.g., 38.3 |
| (-)-Brucine | Acetone | e.g., 35 | e.g., 98 | e.g., 34.3 |
| (R)-1-(1-Naphthyl)ethylamine | Isopropanol | e.g., 38 | e.g., 92 | e.g., 34.9 |
¹Resolution Efficiency = Yield (%) x e.e. (%) / 100. This provides a measure of the amount of pure desired enantiomer obtained from the racemate.
Visualizing the Workflow and Logic
To better understand the processes, the following diagrams illustrate the experimental workflow and the logic behind selecting a resolving agent.
Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.
Caption: Logical workflow for selecting and optimizing a chiral resolving agent.
Conclusion
This compound represents a valuable tool in the arsenal of chiral resolving agents, particularly for acidic compounds where its bulky biphenyl moiety can facilitate the formation of highly crystalline diastereomeric salts. However, the success of any classical resolution is not guaranteed by a single agent. It is a result of a systematic, multi-variable screening process that includes a diverse set of resolving agents, solvents, and crystallization conditions. This guide provides the foundational knowledge and practical framework for researchers to embark on this process, enabling the efficient and effective development of enantiomerically pure compounds for a new generation of therapeutics.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. pharmtech.com [pharmtech.com]
- 3. onyxipca.com [onyxipca.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Chiral_resolution [chemeurope.com]
- 7. Resolution of (+/-)-ibuprofen using (-)-brucine as a chiral selector by thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spontaneous racemic resolution – towards control of molecular recognition nature - CrystEngComm (RSC Publishing) DOI:10.1039/C3CE40778K [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 1-(4-phenylphenyl)ethanamine Quantification
This guide provides an in-depth comparison of analytical methodologies for the robust quantification of 1-(4-phenylphenyl)ethanamine. As a chiral primary amine, this compound presents unique analytical challenges, particularly concerning enantiomeric specificity, which is critical in pharmaceutical development. We will move beyond mere procedural descriptions to explore the scientific rationale behind method selection, optimization, and validation, ensuring the data generated is reliable, reproducible, and fit for its intended purpose. The validation frameworks discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4]
The Foundation: Principles of Analytical Method Validation
Before comparing instruments and techniques, it is crucial to understand the universal pillars of method validation. The objective is to provide documented evidence that an analytical procedure is suitable for its intended use.[5] The globally harmonized guideline, ICH Q2(R1), provides a comprehensive framework for this process.[3][6]
A validated method ensures data integrity, which is paramount for regulatory submissions and quality control. The core validation characteristics are summarized below.
| Validation Characteristic | Definition & Purpose | Typical Acceptance Criteria |
| Specificity / Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). | No interference at the retention time of the analyte; peak purity analysis. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (R²) ≥ 0.99.[7] |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defined by linearity, accuracy, and precision studies. |
| Accuracy | The closeness of test results obtained by the method to the true value. Assessed using a reference standard or by recovery studies in a spiked matrix. | Typically 98-102% recovery for drug substance; 80-120% for bioanalysis. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility. | Relative Standard Deviation (RSD) ≤ 2% for drug substance; ≤ 15% for bioanalysis.[7] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; acceptable precision (e.g., RSD ≤ 20%) and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, temperature). Provides an indication of its reliability during normal usage. | System suitability parameters remain within acceptance criteria. |
The following diagram illustrates the logical workflow for validating an analytical procedure according to these established principles.
Method Comparison for this compound Quantification
The selection of an analytical technique is driven by the analyte's physicochemical properties and the intended application. This compound is a non-volatile, UV-active compound, making liquid chromatography a primary choice.[8] However, gas chromatography can also be employed, typically requiring derivatization.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the workhorse of pharmaceutical analysis, offering excellent performance for non-volatile compounds like aromatic amines.[7][9]
-
Expertise & Experience: A reversed-phase C18 column is the logical starting point. The biphenyl and ethylamine moieties give the molecule significant non-polar character, leading to good retention on a C18 stationary phase. An acidic mobile phase (e.g., using formic or phosphoric acid) is essential to protonate the primary amine, which prevents peak tailing caused by interaction with residual silanols on the silica support and ensures a single, sharp peak shape. UV detection is ideal due to the strong chromophore of the biphenyl system.
Detailed Experimental Protocol: HPLC-UV
-
Chromatographic System: Agilent 1260 Infinity II or equivalent HPLC system with a quaternary pump, autosampler, column compartment, and diode array detector.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: 30% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Standard & Sample Preparation: Prepare stock solutions in 50:50 acetonitrile:water. Serially dilute to create calibration standards and quality control (QC) samples.
Typical HPLC-UV Validation Performance
| Parameter | Result |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 - 500 µg/mL |
| Accuracy | 99.1% - 101.5% Recovery |
| Precision (RSD) | Repeatability: ≤ 0.8%; Intermediate: ≤ 1.5% |
| LOQ | 1 µg/mL |
| Robustness | Unaffected by ±2°C temp change, ±0.1 pH unit change. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and provides structural information, making it excellent for identification and confirmation.[9]
-
Expertise & Experience: Primary amines like this compound often exhibit poor peak shape and thermal instability in a hot GC inlet. Therefore, derivatization is a critical step. Silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride) can be used to cap the active amine group, making the molecule more volatile and thermally stable. This prevents on-column degradation and improves chromatographic performance.[10] A standard non-polar column like a DB-5ms is suitable for separating the derivatized analyte.
Detailed Experimental Protocol: GC-MS
-
Derivatization: To 100 µL of sample, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine. Cap tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.
-
Chromatographic System: Agilent 8890 GC with a 5977B MS detector or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MS Parameters:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.
-
Typical GC-MS Validation Performance
| Parameter | Result |
| Linearity (R²) | ≥ 0.998 |
| Range | 0.1 - 100 µg/mL |
| Accuracy | 97.5% - 103.0% Recovery |
| Precision (RSD) | Repeatability: ≤ 2.5%; Intermediate: ≤ 4.0% |
| LOQ | 0.1 µg/mL |
| Specificity | High (confirmed by mass spectrum). |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying low-level analytes in complex matrices, such as plasma or serum, due to its unparalleled sensitivity and selectivity.[11][12][13]
-
Expertise & Experience: The LC method described for HPLC-UV serves as an excellent front-end for the mass spectrometer. The acidic mobile phase is compatible with positive-ion electrospray ionization (ESI+), which will efficiently protonate the amine to form the precursor ion [M+H]⁺. In the mass spectrometer, this precursor ion is selected and fragmented to produce characteristic product ions. Monitoring these specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) provides exceptional selectivity, effectively eliminating matrix interference.[11][12]
Detailed Experimental Protocol: LC-MS/MS
-
LC System: Use the same system and conditions as the HPLC-UV method.
-
MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: ESI, Positive Ion.
-
MRM Transitions:
-
Analyte: Determine precursor ion [M+H]⁺ and optimize fragmentation to identify two stable product ions.
-
Internal Standard: A stable isotope-labeled version of the analyte is ideal.
-
-
Source Parameters:
-
Gas Temperature: 300 °C.
-
Gas Flow: 5 L/min.
-
Nebulizer: 45 psi.
-
Capillary Voltage: 3500 V.
-
-
Sample Preparation (for Plasma): Perform a protein precipitation by adding 3 parts cold acetonitrile containing an internal standard to 1 part plasma. Vortex, centrifuge, and inject the supernatant.
Typical LC-MS/MS Validation Performance (Bioanalytical)
| Parameter | Result |
| Linearity (R²) | ≥ 0.995 |
| Range | 0.1 - 200 ng/mL |
| Accuracy | 85.0% - 115.0% of nominal |
| Precision (RSD) | Intra-day: ≤ 10%; Inter-day: ≤ 15% |
| LOQ | 0.1 ng/mL |
| Matrix Effect | Monitored and compensated for using an internal standard. |
The Critical Challenge: Chiral Separation
Since this compound is chiral, distinguishing between its enantiomers is often a regulatory requirement, as they can have different pharmacological effects. Standard HPLC or GC columns cannot separate enantiomers. This requires a chiral stationary phase (CSP).
-
Expertise & Experience: Polysaccharide-based CSPs, such as those derived from cellulose or amylose with phenylcarbamate derivatives, are highly effective for separating a wide range of chiral compounds, including primary amines.[14][15][16][17] The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. These complexes have different energies, leading to different retention times. For primary amines, adding a basic modifier like diethylamine (DEA) to a normal-phase mobile phase (e.g., hexane/isopropanol) is often necessary to improve peak shape and achieve baseline resolution.[17]
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. starodub.nl [starodub.nl]
- 5. biopharminternational.com [biopharminternational.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. seejph.com [seejph.com]
- 8. 1-(4-Phenylphenyl)ethan-1-amine | C14H15N | CID 2771754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. antisel.gr [antisel.gr]
- 13. agilent.com [agilent.com]
- 14. benchchem.com [benchchem.com]
- 15. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 17. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
A Researcher's Guide to Spectral Databases and Reference Spectra for 1-(4-phenylphenyl)ethanamine
For researchers, scientists, and drug development professionals, obtaining a reliable reference spectrum for a compound of interest is a critical first step in structural elucidation, purity assessment, and quality control. This guide provides an in-depth comparison of spectral databases and methodologies for acquiring reference spectra for the chiral amine, 1-(4-phenylphenyl)ethanamine. While a comprehensive, publicly available spectral dataset for this specific molecule is not readily found, this guide will equip you with the knowledge to obtain and interpret the necessary data, and to navigate the landscape of commercial and open-access spectral libraries.
The Challenge of Sourcing Reference Spectra
The quest for a definitive reference spectrum for this compound highlights a common challenge in chemical research: the availability of high-quality, peer-reviewed spectral data. While major databases contain millions of spectra, coverage is not exhaustive. This guide, therefore, adopts a two-pronged approach: firstly, to detail the experimental workflows for generating high-quality reference spectra in-house, and secondly, to compare the most authoritative spectral database resources where such data, or data for structurally similar compounds, can be found.
Mass Spectrometry: Unveiling the Molecular Fingerprint
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. For this compound (C₁₄H₁₅N, M.W. 197.27 g/mol ), Electron Ionization (EI) is a common and effective ionization technique.
Expected Mass Spectrum of this compound
In an EI-MS spectrum of this compound, we would anticipate observing the molecular ion peak (M⁺) at m/z 197. The fragmentation pattern is dictated by the stability of the resulting carbocations. The most likely fragmentation pathway involves the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a stable benzylic carbocation.
| Ion | Expected m/z | Structure | Notes |
| [M]⁺ | 197 | [C₁₄H₁₅N]⁺ | Molecular Ion |
| [M-CH₃]⁺ | 182 | [C₁₃H₁₂N]⁺ | Loss of a methyl group, a characteristic fragmentation of ethylamines. |
| [C₈H₉N]⁺ | 119 | [C₆H₅-CH=NH₂]⁺ | Benzylic fragment from cleavage of the biphenyl C-C bond. |
| [C₆H₅]⁺ | 77 | [C₆H₅]⁺ | Phenyl cation. |
This table presents predicted fragmentation patterns based on the structure of this compound.
Experimental Protocol for Acquiring an EI-Mass Spectrum
A high-quality EI-mass spectrum can be obtained using a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Sample Preparation: Prepare a dilute solution of this compound (approx. 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will be vaporized and separated from any impurities on the GC column. A typical column for this analysis would be a non-polar capillary column (e.g., HP-5MS).
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[1][2][3][4]
-
Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.
Workflow for EI-MS Analysis
Caption: Workflow for obtaining an EI-Mass Spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Environment
NMR spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.
Expected ¹H and ¹³C NMR Spectral Features
Based on the structure of this compound, the following NMR signals can be predicted. Chemical shifts are estimates and can vary based on solvent and other experimental conditions.
¹H NMR:
| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₃ | 1.3 - 1.5 | Doublet | 3H |
| -NH₂ | 1.5 - 2.5 | Broad Singlet | 2H |
| -CH- | 4.0 - 4.3 | Quartet | 1H |
| Aromatic-H | 7.2 - 7.8 | Multiplet | 9H |
¹³C NMR:
| Carbon(s) | Expected Chemical Shift (ppm) |
| -CH₃ | ~25 |
| -CH- | ~50 |
| Biphenyl C (unsubstituted) | 126 - 129 |
| Biphenyl C (substituted) | 139 - 145 |
These tables provide predicted NMR chemical shifts for this compound.
Experimental Protocol for Acquiring NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical as it can influence chemical shifts.[5][6]
-
Instrument Setup: Place the NMR tube in the spectrometer's probe.[7][8] The instrument's magnetic field needs to be "locked" onto the deuterium signal of the solvent and "shimmed" to ensure a homogeneous magnetic field, which is crucial for high-resolution spectra.[6]
-
¹H NMR Acquisition: Acquire the proton spectrum. A standard pulse program is typically used. The number of scans can be adjusted to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, more scans are generally required compared to ¹H NMR. A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.
Workflow for NMR Analysis
Caption: Workflow for obtaining ¹H and ¹³C NMR Spectra.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands
For this compound, a primary amine, the following characteristic IR absorption bands are expected.[9][10][11]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium (two bands) |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| N-H Bend (scissoring) | 1580 - 1650 | Medium to Strong |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong |
| C-N Stretch | 1020 - 1250 | Medium |
This table presents the expected IR absorption bands for the primary amine, this compound.
Experimental Protocol for Acquiring an ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining the IR spectrum of a solid or liquid sample with minimal preparation.[12][13]
-
Background Spectrum: Record a background spectrum of the clean ATR crystal. This is essential to subtract any atmospheric or instrumental interferences.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Acquire Spectrum: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
Workflow for ATR-FTIR Analysis
Caption: Workflow for obtaining an ATR-FTIR Spectrum.
A Comparative Guide to Spectral Databases
When in-house spectral acquisition is not feasible, or for validation purposes, researchers turn to spectral databases. These resources vary in scope, accessibility, and data quality.
| Database | Description | Access Model | Strengths | Limitations |
| Wiley's KnowItAll Spectral Library | One of the world's largest collections of reference spectra, including the renowned Sadtler databases.[14][15][16][17] Covers IR, Raman, NMR, MS, and UV-Vis. | Commercial Subscription | High-quality, curated data.[14] Broad coverage of compounds.[14] Advanced search and analysis software. | Cost can be a barrier for some academic labs. |
| Bio-Rad's Sadtler Databases | A comprehensive collection of high-quality spectra, now part of Wiley's KnowItAll.[18][19][20] Known for its rigorous data qualification procedures. | Commercial Subscription | Gold-standard for many applications. Extensive collection of pure compounds and commercial products.[19] | As part of a larger commercial package, access might be expensive. |
| NIST Chemistry WebBook | A free online resource from the National Institute of Standards and Technology.[21][22][23][24][25] Contains a wealth of chemical and physical data, including mass and IR spectra for many compounds. | Open Access | Free to access. Data is critically evaluated by NIST.[21] | Coverage is not as extensive as commercial databases. NMR data is limited. |
| PubChem | A free and extensive database of chemical molecules and their activities, maintained by the NIH.[26][27][28][29] It aggregates data from numerous sources. | Open Access | Comprehensive information on chemical properties, structures, and biological activities.[26] Links to literature and patents. | Does not host experimental spectra directly but may link to external sources. Data quality can vary depending on the source. |
| SpectraBase | An open-access online spectral repository from Wiley.[30][31] Provides access to hundreds of thousands of NMR, IR, Raman, UV-Vis, and Mass Spectra. | Freemium (limited searches) / Subscription | Free access to a large number of spectra. User-friendly interface. | Free access is limited. Advanced features require a subscription.[30] |
Conclusion
While obtaining a complete, verified set of reference spectra for this compound from open-access sources is challenging, this guide provides a comprehensive framework for researchers to confidently approach its spectral characterization. By understanding the principles and experimental protocols for MS, NMR, and IR spectroscopy, and by leveraging the power of both commercial and public spectral databases, scientists in drug discovery and development can ensure the quality and integrity of their work. For definitive identification and quality control, a subscription to a comprehensive database like Wiley's KnowItAll, which includes the esteemed Sadtler libraries, is highly recommended.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rroij.com [rroij.com]
- 5. uwyo.edu [uwyo.edu]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. NMR Spectroscopy [www2.chemistry.msu.edu]
- 8. emeraldcloudlab.com [emeraldcloudlab.com]
- 9. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. agilent.com [agilent.com]
- 13. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 14. KnowItAll IR Spectral Library Collection - Wiley Science Solutions [sciencesolutions.wiley.com]
- 15. KnowItAll Raman Spectral Library Collection - Wiley Science Solutions [sciencesolutions.wiley.com]
- 16. dev.spectrabase.com [dev.spectrabase.com]
- 17. Spectral Databases - Wiley Science Solutions [sciencesolutions.wiley.com]
- 18. selectscience.net [selectscience.net]
- 19. pecsa.co.za [pecsa.co.za]
- 20. sciencesolutions.wiley.com [sciencesolutions.wiley.com]
- 21. Welcome to the NIST WebBook [webbook.nist.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. dl.cm-uj.krakow.pl:8080 [dl.cm-uj.krakow.pl:8080]
- 24. scribd.com [scribd.com]
- 25. NIST Chemistry WebBook | MatDaCs [mat-dacs.dxmt.mext.go.jp]
- 26. PubChem - Wikipedia [en.wikipedia.org]
- 27. PubChem | Databases | NC State University Libraries [lib.ncsu.edu]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. PubChem [pubchem.ncbi.nlm.nih.gov]
- 30. spectrabase.com [spectrabase.com]
- 31. impacts.wiki [impacts.wiki]
A Comparative Guide to Assessing the Stereochemical Purity of 1-(4-Phenylphenyl)ethanamine
For researchers, scientists, and drug development professionals, the precise determination of stereochemical purity is a cornerstone of modern chemical analysis. In the context of chiral molecules such as 1-(4-phenylphenyl)ethanamine, a key intermediate in the synthesis of various biologically active compounds, the ability to accurately quantify the enantiomeric excess (ee) is not merely a procedural step but a critical determinant of a final product's efficacy and safety. This guide provides an in-depth comparison of the three principal analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography (GC). We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you in selecting the most appropriate method for your analytical needs.
The Imperative of Stereochemical Purity
The seemingly subtle difference in the three-dimensional arrangement of atoms in enantiomers can lead to vastly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, elicit harmful side effects. Therefore, robust and reliable analytical methods for confirming the enantiomeric purity of chiral building blocks like this compound are indispensable for quality control and regulatory compliance in the pharmaceutical industry.
Methodological Showdown: HPLC vs. NMR vs. GC
The choice of analytical technique for determining the enantiomeric purity of this compound hinges on a variety of factors, including the required accuracy, sample throughput, available instrumentation, and the specific properties of the analyte.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents | Chiral Gas Chromatography (GC) |
| Principle | Physical separation of enantiomers on a chiral stationary phase. | Formation of transient diastereomeric complexes with distinct NMR signals. | Separation of volatile enantiomeric derivatives on a chiral stationary phase. |
| Primary Output | Chromatogram with resolved peaks for each enantiomer. | NMR spectrum with distinct signals for each enantiomer. | Chromatogram with resolved peaks for each enantiomer. |
| Enantiomeric Excess (ee) Calculation | Relative peak areas of the enantiomers. | Integration of distinct diastereomeric proton or fluorine signals. | Relative peak areas of the enantiomeric derivatives. |
| Sample Preparation | Dissolution in a suitable solvent. | Dissolution with a chiral solvating agent in an NMR solvent. | Derivatization to increase volatility, followed by dissolution. |
| Sensitivity | High (ng to pg level). | Moderate (mg level). | Very High (pg to fg level). |
| Accuracy | High (typically <2% error). | High (typically <5% error, dependent on signal resolution). | High (typically <2% error). |
| Analysis Time | 5 - 30 minutes. | < 5 minutes per sample. | 10 - 40 minutes. |
| Instrumentation | HPLC system with a chiral column and UV or MS detector. | NMR spectrometer. | GC system with a chiral column and FID or MS detector. |
| Key Advantage | Broad applicability and well-established for a wide range of compounds. | Rapid analysis, non-destructive, and provides structural information. | High resolution and sensitivity, especially for volatile compounds. |
| Key Disadvantage | Can require extensive method development to find the right column and mobile phase. | Lower sensitivity compared to chromatographic methods. | Requires the analyte to be volatile or amenable to derivatization. |
In-Depth Analysis of Methodologies
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely adopted technique for the enantioselective analysis of chiral compounds. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). For primary amines like this compound, polysaccharide-based CSPs are particularly effective.
Causality of Experimental Choices:
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose and coated or immobilized on a silica support, are the workhorses for chiral separations. The helical structure of the polysaccharide creates a chiral environment with grooves and cavities where enantiomers can interact differently through a combination of hydrogen bonding, π-π stacking, and steric interactions. For aromatic amines, columns like Lux® Cellulose-1 (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) often provide excellent resolution.[1][2]
-
Mobile Phase: The choice of mobile phase is critical for achieving separation. In normal-phase mode, a mixture of a non-polar solvent like hexane and an alcohol modifier (e.g., isopropanol or ethanol) is typically used. The alcohol modifier competes with the analyte for polar interaction sites on the CSP, and its concentration is a key parameter for optimizing retention and resolution.
-
Mobile Phase Additives: For basic compounds like primary amines, peak tailing can be a significant issue due to strong interactions with residual acidic silanol groups on the silica support. The addition of a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase is crucial to suppress these interactions, leading to improved peak shape and resolution.[3]
Experimental Protocol: Chiral HPLC Method Development
Caption: Workflow for Chiral HPLC Analysis.
Self-Validation: The protocol's integrity is maintained by running a racemic standard of this compound to confirm baseline separation of the two enantiomers. System suitability parameters such as resolution (Rs > 1.5), tailing factor, and reproducibility of injections should be established.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a rapid and non-destructive method for determining enantiomeric excess. Since enantiomers are indistinguishable in a standard NMR spectrum, a chiral auxiliary, such as a chiral solvating agent (CSA), is used to create a diastereomeric environment.
Causality of Experimental Choices:
-
Chiral Solvating Agent (CSA): CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have slightly different magnetic environments, leading to separate and distinguishable signals in the NMR spectrum. For primary amines, BINOL (1,1'-bi-2-naphthol) and its derivatives have proven to be effective CSAs.[4] The interaction often involves hydrogen bonding between the amine and the hydroxyl groups of the CSA.
-
Solvent: The choice of NMR solvent is crucial as it can influence the strength of the interaction between the CSA and the analyte. Deuterated chloroform (CDCl3) is a common choice as it is relatively non-polar and allows for effective hydrogen bonding.
-
Molar Ratio: The molar ratio of the CSA to the analyte is optimized to maximize the chemical shift difference (Δδ) between the signals of the two diastereomeric complexes. Typically, a 1:1 molar ratio is a good starting point.
Experimental Protocol: NMR with a Chiral Solvating Agent
Caption: Workflow for NMR Analysis with a Chiral Solvating Agent.
Self-Validation: The method is validated by running a racemic mixture to observe the signal splitting and then analyzing samples of known enantiomeric excess to establish a linear correlation between the measured and actual values.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers. For non-volatile compounds like this compound, derivatization is necessary to increase their volatility.
Causality of Experimental Choices:
-
Derivatization: The primary amine group in this compound is not sufficiently volatile for GC analysis. Derivatization with an acylating agent, such as trifluoroacetic anhydride (TFAA), converts the amine into a more volatile and thermally stable trifluoroacetyl amide. This step is crucial for successful GC analysis.[5]
-
Chiral Stationary Phase: Cyclodextrin-based CSPs are widely used in chiral GC. These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. The derivatized enantiomers can interact differently with the chiral cavities of the cyclodextrin, leading to their separation. A common choice for the separation of derivatized amines is a column coated with a permethylated β-cyclodextrin stationary phase.[6]
-
Temperature Program: The oven temperature program is optimized to achieve a balance between resolution and analysis time. A temperature ramp is typically used to elute the derivatized enantiomers with good peak shape.
Experimental Protocol: Chiral GC Method Development
Caption: Workflow for Chiral GC Analysis.
Self-Validation: A racemic standard is derivatized and injected to confirm the separation of the two enantiomeric peaks. The derivatization reaction should be shown to proceed without racemization.
Conclusion and Recommendations
The selection of the optimal method for assessing the stereochemical purity of this compound is a nuanced decision that depends on the specific analytical context.
-
For routine quality control and high-throughput screening where high accuracy is paramount, Chiral HPLC is often the method of choice. Its versatility and the wide availability of robust polysaccharide-based columns make it a reliable workhorse. The primary investment is in method development to identify the optimal CSP and mobile phase combination.
-
When rapid analysis and non-destructive testing are the primary considerations, NMR with a chiral solvating agent is an excellent option. It is particularly advantageous for reaction monitoring and for obtaining quick estimates of enantiomeric excess without the need for extensive sample preparation or method development.
-
For applications requiring the highest sensitivity and resolution, particularly when dealing with complex matrices, Chiral GC is a powerful tool. The necessity of derivatization adds a step to the sample preparation, but the resulting sensitivity, especially when coupled with a mass spectrometer, can be unparalleled.
Ultimately, a comprehensive understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will enable researchers, scientists, and drug development professionals to make informed decisions and ensure the stereochemical integrity of their chiral compounds.
References
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. hplcmart.com [hplcmart.com]
- 3. mdpi.com [mdpi.com]
- 4. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. Sigma-Aldrich [sigmaaldrich.com]
A Senior Application Scientist's Guide to Cross-Validation of HPLC and NMR for Enantiomeric Excess Determination of 1-(4-Phenylphenyl)ethanamine
Abstract
The determination of enantiomeric excess (ee) is a critical analytical challenge in the development and quality control of chiral pharmaceuticals. This guide provides a comprehensive comparison and cross-validation of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) and Nuclear Magnetic Resonance (NMR) spectroscopy using a Chiral Solvating Agent (CSA)—for the accurate determination of the enantiomeric excess of 1-(4-phenylphenyl)ethanamine. This primary amine serves as a crucial chiral building block in medicinal chemistry. This document details the underlying principles, provides step-by-step experimental protocols, presents comparative data, and discusses the relative merits of each technique, offering researchers a robust framework for method selection and validation in compliance with regulatory expectations.
Introduction: The Imperative of Chirality in Drug Development
Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit profoundly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive, or worse, harmful. Consequently, regulatory agencies worldwide demand strict control over the stereochemical purity of chiral drug substances. The accurate measurement of enantiomeric excess (ee), a measure of the purity of one enantiomer relative to the other, is therefore a non-negotiable aspect of pharmaceutical development.
This guide focuses on this compound, a chiral primary amine whose structure is representative of intermediates used in the synthesis of various active pharmaceutical ingredients (APIs). We will explore the cross-validation of two orthogonal analytical methods, HPLC and NMR, to ensure the generation of reliable and accurate ee values. As mandated by guidelines such as the International Council for Harmonisation's Q2(R1), using two distinct methods provides a high degree of confidence in the analytical results.[1][2][3]
Principles of Enantiomeric Discrimination
Chiral HPLC: Separation Through Transient Diastereomeric Interactions
High-Performance Liquid Chromatography is a cornerstone of chiral analysis. The separation of enantiomers is achieved by exploiting their differential interaction with a Chiral Stationary Phase (CSP). For primary amines like our target molecule, polysaccharide-based CSPs are particularly effective.[4][5][6]
The mechanism of chiral recognition on these phases is complex but relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector (e.g., a cellulose or amylose derivative).[4][7] These complexes have different association constants. The enantiomer that forms the more stable complex with the CSP is retained longer on the column, resulting in a separation of the two peaks in the chromatogram. The interactions governing this separation are a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[4][8] The ratio of the peak areas for the two enantiomers is then used to calculate the enantiomeric excess.
Chiral NMR: Resolving Enantiomers Through Chemical Shift Non-equivalence
In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, their signals can be resolved by introducing a Chiral Solvating Agent (CSA).[9][10] The CSA, itself an enantiomerically pure compound, interacts non-covalently with the analyte enantiomers to form rapidly equilibrating, short-lived diastereomeric solvates.[11]
These diastereomeric complexes exist in different chemical environments, causing the corresponding protons in each enantiomer to experience different magnetic shielding. This results in the splitting of a single proton signal into two distinct signals (chemical shift non-equivalence).[9][12] The integration of these separated signals provides a direct quantitative measure of the ratio of the two enantiomers. For primary amines, chiral alcohols like (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE) or BINOL derivatives are effective CSAs.[9][13]
Experimental Design and Protocols
To perform a robust cross-validation, a racemic standard (50:50 mixture of enantiomers) and at least one sample with a known, non-racemic enantiomeric excess are required.
Sample Preparation
-
Racemic Standard (ee = 0%): Accurately weigh ~10 mg of racemic this compound and dissolve in 10 mL of an appropriate solvent (e.g., HPLC mobile phase for HPLC analysis, or CDCl₃ for NMR analysis) to create a 1 mg/mL stock solution.
-
Enantioenriched Sample (e.g., ee ≈ 90%): Prepare by mixing appropriate volumes of the pure major enantiomer and the racemic standard to achieve the target ee.
-
Working Solutions: Prepare dilutions from the stock solutions as required by each method's sensitivity.
Chiral HPLC Method Protocol
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent with a Diode Array Detector (DAD).
-
Chiral Stationary Phase: Daicel CHIRALPAK® IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)) column, 5 µm, 4.6 x 250 mm. Immobilized polysaccharide columns offer broad solvent compatibility.[7]
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA) (80:20:0.1, v/v/v). Rationale: The hexane/IPA mixture provides the primary separation power. DEA is a common basic modifier used to improve the peak shape of amine compounds by minimizing tailing caused by interactions with residual silanol groups on the silica support.[14]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.
-
Inject the racemic standard to confirm the resolution of the two enantiomers.
-
Inject the enantioenriched sample(s).
-
Integrate the peak areas of the two enantiomers.
-
Chiral NMR Method Protocol
-
Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE). Rationale: TFAE is an effective CSA for a wide range of substrates, including amines, due to its ability to form hydrogen bonds and π-π interactions with the analyte.[9]
-
Solvent: Chloroform-d (CDCl₃). Rationale: CDCl₃ is a weakly interacting solvent that does not compete effectively with the CSA-analyte interaction.[15]
-
Procedure:
-
Accurately weigh ~5 mg of the this compound sample directly into an NMR tube.
-
Add ~0.6 mL of CDCl₃ and acquire a standard ¹H NMR spectrum to identify the key proton signals (e.g., the methine -CH proton and the methyl -CH₃ protons).
-
To the same NMR tube, add a molar equivalent of the CSA, (R)-TFAE.
-
Gently shake the tube for 30 seconds to ensure thorough mixing.[13]
-
Acquire a new ¹H NMR spectrum.
-
Identify a well-resolved pair of signals corresponding to a specific proton of the two enantiomers.
-
Carefully integrate the areas of these two signals.
-
Cross-Validation Workflow & Data Analysis
The entire process, from sample preparation to final comparison, is a self-validating system designed to ensure data integrity.
Caption: Cross-validation workflow for ee determination.
Illustrative Results
HPLC Data: For the enantioenriched sample, the chromatogram shows two well-resolved peaks.
-
Peak 1 (R-enantiomer) Retention Time (t_R1): 8.5 min, Area: 5,000
-
Peak 2 (S-enantiomer) Retention Time (t_R2): 10.2 min, Area: 95,000
NMR Data: In the presence of (R)-TFAE, the methyl doublet of the analyte at ~1.5 ppm splits into two distinct doublets.
-
Signal 1 (R-enantiomer) Chemical Shift (δ₁): 1.48 ppm, Integral: 1.0
-
Signal 2 (S-enantiomer) Chemical Shift (δ₂): 1.51 ppm, Integral: 19.0
Enantiomeric Excess Calculation
The formula for ee is: ee (%) = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
-
HPLC ee%: (|5,000 - 95,000| / (5,000 + 95,000)) * 100 = (90,000 / 100,000) * 100 = 90.0%
-
NMR ee%: (|1.0 - 19.0| / (1.0 + 19.0)) * 100 = (18.0 / 20.0) * 100 = 90.0%
The close agreement between the two methods provides strong validation for the result.
Method Performance Comparison
A direct comparison highlights the distinct advantages and limitations of each technique.
| Parameter | Chiral HPLC | Chiral NMR | Discussion |
| Accuracy | High. Directly proportional to peak area. | High. Directly proportional to signal integral. | Both methods are highly accurate when properly validated. NMR can be considered a primary ratio method. |
| Precision | Excellent (RSD < 1%). | Very Good (RSD 1-3%). | HPLC precision is typically superior due to the high reproducibility of modern autosamplers and detectors. NMR integration precision can be affected by signal-to-noise and phasing. |
| Sensitivity (LOQ) | High (µg/mL to ng/mL). | Moderate (mg/mL). | HPLC is significantly more sensitive, making it the method of choice for trace-level impurity analysis. |
| Analysis Time | Moderate (10-30 min per sample). | Fast (< 5 min per sample, post-setup). | NMR is faster for a single sample if a suitable CSA is known. However, HPLC with an autosampler allows for high-throughput unattended analysis of many samples. |
| Method Development | Can be time-consuming (column and mobile phase screening). | Can be rapid if a suitable CSA is known, but screening CSAs can be required.[16] | HPLC method development can be more complex and empirical. NMR requires finding a CSA that provides baseline resolution for at least one proton signal. |
| Sample Consumption | Low (µg per injection). | High (mg per sample). | NMR is a sample-intensive technique. HPLC is ideal for mass-limited samples. |
| Sample Recovery | No (destructive). | Yes (non-destructive). | The sample can be fully recovered after NMR analysis, which is a significant advantage for precious materials. |
| Cost & Complexity | Moderate instrument cost. Consumables (solvents, columns) are an ongoing cost. | High instrument cost. Lower consumable cost. | The initial capital investment for an NMR spectrometer is substantially higher than for an HPLC system. |
Deeper Dive: The Mechanism of Chiral Recognition in NMR
The ability of a Chiral Solvating Agent to induce chemical shift non-equivalence is rooted in the formation of diastereomeric complexes with distinct three-dimensional structures.
Caption: Diastereomeric complex formation in NMR.
The interaction between the (R)-TFAE and the two amine enantiomers leads to two different diastereomeric pairs: (R-amine):(R-TFAE) and (S-amine):(R-TFAE). Because these complexes are not mirror images, the protons on the amine (e.g., the methyl protons) reside in unique average magnetic environments, leading to the observation of two separate signals in the ¹H NMR spectrum.[9][17]
Conclusion and Recommendations
Both Chiral HPLC and Chiral NMR are powerful, reliable, and accurate techniques for the determination of enantiomeric excess. The cross-validation of results between these two orthogonal methods provides the highest level of analytical confidence, a critical requirement in pharmaceutical quality control.
-
Chiral HPLC is the industry workhorse, best suited for routine quality control, high-throughput screening, and the analysis of trace-level enantiomeric impurities due to its high sensitivity, precision, and automation capabilities.
-
Chiral NMR serves as an excellent confirmatory technique. Its speed for single-sample analysis, non-destructive nature, and status as a primary ratio method make it invaluable for validating HPLC results, characterizing reference standards, and analyzing precious or limited-quantity samples.[18]
For the specific task of determining the ee of this compound, a validated chiral HPLC method is recommended for routine analysis, with the chiral NMR method being used for orthogonal verification of key batches, reference material certification, and in cases of dispute or out-of-specification investigations. This dual-pronged approach ensures robust data and unwavering compliance with global regulatory standards.
References
- 1. fda.gov [fda.gov]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 8. mdpi.com [mdpi.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Tertiary and Quaternary Amine Derivatives from Wood Resin as Chiral NMR Solvating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Performance Evaluation of 1-(4-phenylphenyl)ethanamine in Different Solvent Systems: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral amine and the optimization of its handling and analysis are critical for the successful synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides an in-depth technical comparison of the performance of 1-(4-phenylphenyl)ethanamine in various solvent systems, alongside a comparative analysis with two structurally related and commercially available alternatives: 1-(4-methylphenyl)ethanamine and 1-phenylethanamine. This document is intended to provide both foundational knowledge and practical, actionable protocols to inform your experimental design and analytical method development.
Introduction: The Critical Role of Chiral Amines and Solvent Systems
Chiral amines are indispensable building blocks in the synthesis of a significant portion of pharmaceuticals.[1] The stereochemistry of these amines often dictates the pharmacological and toxicological profile of the final drug substance. This compound, with its biphenyl moiety, offers a unique structural motif for the synthesis of complex molecular architectures. However, its performance, including solubility, stability, and chromatographic behavior, is intrinsically linked to the solvent system in which it is handled and analyzed.
The choice of solvent is not merely a matter of dissolution; it profoundly influences reaction kinetics, impurity profiles, and the efficacy of analytical separations. A suboptimal solvent can lead to poor yield, difficult purification, and inaccurate analytical results. This guide will explore these nuances, providing a framework for the rational selection of solvent systems for this compound and its analogs.
Comparative Overview of Selected Chiral Amines
A comparative understanding of the physicochemical properties of this compound and its analogs is fundamental to appreciating their relative advantages and disadvantages in different applications.
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Features |
| This compound | 197.27 | Not available | Biphenyl group offers unique steric and electronic properties. | |
| 1-(4-methylphenyl)ethanamine | 135.21 | 208.6 ± 9.0 | Methyl group provides moderate lipophilicity.[2] | |
| 1-phenylethanamine | 121.18 | 187-189 | Simplest aromatic analog, well-characterized.[3] |
Data sourced from PubChem and other chemical databases.[2][3][4]
The increasing size and lipophilicity from 1-phenylethanamine to this compound suggest a trend of decreasing aqueous solubility and potentially increasing solubility in nonpolar organic solvents. This has significant implications for both reaction and analytical solvent selection.
Solubility Profile: A Foundation for Performance
Based on the hydrophobic nature of the biphenyl group, this compound is expected to exhibit good solubility in a range of organic solvents.[5] The hydrochloride salt form would be expected to have enhanced aqueous solubility.[6]
Expected Qualitative Solubility:
| Solvent System | Polarity | Expected Solubility of this compound | Rationale |
| Hexane | Non-polar | Moderate to Good | The large, non-polar biphenyl moiety should interact favorably with the non-polar solvent. |
| Toluene | Non-polar (Aromatic) | Good | Pi-stacking interactions between the aromatic rings of the solute and solvent can enhance solubility. |
| Dichloromethane (DCM) | Polar Aprotic | Good | Offers a balance of polarity to interact with the amine group and non-polar character to solvate the aromatic rings. |
| Ethyl Acetate | Polar Aprotic | Moderate | Can act as a hydrogen bond acceptor for the amine group, but the large non-polar part may limit high solubility. |
| Isopropanol (IPA) | Polar Protic | Moderate | The alcohol can hydrogen bond with the amine, but the overall polarity may be a limiting factor for the biphenyl group. |
| Ethanol | Polar Protic | Moderate to Low | Similar to IPA, but its higher polarity may further reduce solubility compared to less polar alcohols. |
| Methanol | Polar Protic | Low | The high polarity of methanol is less favorable for solvating the large, non-polar biphenyl structure. |
| Acetonitrile | Polar Aprotic | Moderate to Low | While polar, its character may not be optimal for solvating the highly non-polar aromatic system. |
| Water | Polar Protic | Very Low | The hydrophobic nature of the molecule will lead to poor solubility in water. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines a standard and reliable method for determining the equilibrium solubility of a compound in various solvents.
Caption: Workflow for solubility determination.
Stability in Different Solvent Systems
The stability of this compound is crucial for its storage and use in multi-step syntheses. As a primary amine, it is susceptible to degradation through oxidation (especially in the presence of air and light) and reaction with atmospheric carbon dioxide to form a carbamate.[7] The choice of solvent can influence these degradation pathways.
Expected Stability Trends:
-
Aprotic, non-polar solvents (e.g., Hexane, Toluene): Generally offer good stability, as they are less likely to participate in degradation reactions. Storage under an inert atmosphere (e.g., nitrogen or argon) is always recommended.
-
Protic solvents (e.g., Alcohols): May be suitable for short-term use, but long-term storage could be a concern. Alcohols can potentially participate in side reactions, especially under elevated temperatures or in the presence of catalysts.
-
Chlorinated solvents (e.g., Dichloromethane): Should be used with caution. While often good for solubility, they can contain acidic impurities (e.g., HCl) that can react with the amine to form salts, potentially affecting its reactivity.
Experimental Protocol for a Forced Degradation Study
A forced degradation study is essential to understand the stability of a compound and to develop stability-indicating analytical methods.
Caption: Forced degradation study workflow.
Performance in Chiral High-Performance Liquid Chromatography (HPLC)
The enantiomeric purity of chiral amines is most commonly determined by chiral HPLC. Polysaccharide-based chiral stationary phases (CSPs) are widely recognized for their broad applicability in separating a wide range of chiral compounds, including aromatic amines.[8][9]
The choice of mobile phase (solvent system) is critical for achieving good enantioseparation. The solvent interacts with both the analyte and the CSP, influencing the formation of transient diastereomeric complexes that are the basis of chiral recognition.
Comparative Chromatographic Performance:
| Parameter | This compound | 1-(4-methylphenyl)ethanamine | 1-phenylethanamine |
| Expected Retention | Longest | Intermediate | Shortest |
| Rationale | The large biphenyl group will have stronger interactions (π-π, hydrophobic) with the CSP, leading to longer retention times. | The methyl group adds some hydrophobicity compared to the unsubstituted phenyl ring. | The smallest and least retained of the three. |
| Recommended CSPs | Chiralpak AD-H, Chiralpak IA, Chiralcel OD-H | Chiralpak AD-H, Chiralcel OD-H | Chiralpak AD-H, Chiralcel OD-H |
| Typical Mobile Phases | Hexane/Isopropanol, Hexane/Ethanol with a basic additive (e.g., diethylamine) | Hexane/Isopropanol, Hexane/Ethanol with a basic additive | Hexane/Isopropanol, Hexane/Ethanol with a basic additive |
Experimental Protocol for Chiral HPLC Method Development
The following is a systematic approach to developing a robust chiral HPLC method for the enantioseparation of this compound and its analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. (R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical Characteristics Study - Oreate AI Blog [oreateai.com]
- 3. (R)-(+)-1-Phenylethylamine | 3886-69-9 [chemicalbook.com]
- 4. 1-Phenethylamine | C8H11N | CID 7408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Buy [1-(4-Biphenylyl)ethyl]amine hydrochloride | 55005-32-8 [smolecule.com]
- 7. 1-Phenylethanamine | CAS#:618-36-0 | Chemsrc [chemsrc.com]
- 8. yakhak.org [yakhak.org]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking 1-(4-Phenylphenyl)ethanamine for Chiral Resolution of Carboxylic Acids
For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a cornerstone of producing safe and effective therapeutics. The classical method of diastereomeric salt crystallization remains a robust and scalable technique for achieving this. The choice of the chiral resolving agent is paramount to the success of this process. This guide provides an in-depth technical framework for evaluating and benchmarking the performance of 1-(4-phenylphenyl)ethanamine , a derivative of the well-known 1-phenylethylamine, for the resolution of racemic carboxylic acids.
Due to the limited availability of direct comparative data in peer-reviewed literature for this compound, this guide will equip you with the foundational principles, a detailed experimental workflow, and a comparative framework to benchmark its performance against established resolving agents. We will use widely studied profens, such as ibuprofen and naproxen, as model compounds for this evaluation.
The Principle of Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution by diastereomeric salt formation is a powerful technique that leverages the different physical properties of diastereomers.[1] Enantiomers, being mirror images, possess identical physical properties, making their direct separation challenging.[1] However, by reacting a racemic mixture of a carboxylic acid (a mixture of R- and S-enantiomers) with a single enantiomer of a chiral amine, such as (S)-1-(4-phenylphenyl)ethanamine, two diastereomeric salts are formed: (R)-acid-(S)-amine and (S)-acid-(S)-amine.
These diastereomers are not mirror images of each other and thus have distinct physical properties, most importantly, different solubilities in a given solvent system.[2] This difference allows for their separation through fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble one in the mother liquor. Subsequently, the resolved enantiomer of the carboxylic acid can be recovered from the crystallized salt by treatment with an acid.
This compound: A Structural Perspective
This compound is a structural analog of the widely used resolving agent, 1-phenylethylamine. The key structural difference is the presence of a biphenyl moiety instead of a single phenyl group. This modification can theoretically influence the resolution process in several ways:
-
Enhanced π-π Interactions: The larger aromatic system of the biphenyl group may facilitate stronger π-π stacking interactions between the diastereomeric salts in the crystal lattice. This could lead to more ordered and stable crystal packing, potentially enhancing the difference in solubility between the two diastereomers and improving the resolution efficiency.
-
Steric Effects: The bulkier biphenyl group will introduce different steric constraints during salt formation and crystallization, which can be advantageous for the chiral recognition process.
-
Solubility Modulation: The increased hydrophobicity of the biphenyl group will alter the solubility profile of the diastereomeric salts, necessitating the exploration of a different range of solvents compared to those used with 1-phenylethylamine.
The following diagram illustrates the formation of diastereomeric salts:
Caption: Formation of diastereomeric salts from a racemic acid and a chiral amine.
Benchmarking Performance: A Comparative Framework
To objectively evaluate the performance of this compound, it is essential to compare it against well-established chiral resolving agents under similar conditions. The following table provides a template for summarizing experimental data. For baseline comparison, representative data for the resolution of profens using common resolving agents is included.
| Resolving Agent | Racemic Acid | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Recovered Acid (%) | Reference |
| (S)-1-(4-Phenylphenyl)ethanamine | Ibuprofen | To be determined | Experimental Data | Experimental Data | Your Data |
| (S)-1-(4-Phenylphenyl)ethanamine | Naproxen | To be determined | Experimental Data | Experimental Data | Your Data |
| (S)-1-Phenylethylamine | Ibuprofen | Ethanol/Water | ~85 | >95 | [3] |
| (S)-1-Phenylethylamine | Naproxen | Methanol | High | >98 | [4] |
| L-Lysine | Ibuprofen | Water | 78 | 94 | [5] |
| Cinchonidine | Naproxen | Acetone | High | >99 |
Experimental Protocol for Benchmarking this compound
This protocol outlines a systematic approach to screen for optimal conditions and subsequently perform the chiral resolution of a model racemic carboxylic acid, such as ibuprofen or naproxen, using (S)-1-(4-phenylphenyl)ethanamine.
Part 1: Screening for Optimal Solvent and Stoichiometry
The success of a chiral resolution is highly dependent on the choice of solvent and the stoichiometry of the resolving agent.
Step-by-Step Methodology:
-
Preparation of Reactant Solutions:
-
Prepare a stock solution of the racemic carboxylic acid (e.g., 1 M in a suitable solvent like methanol or ethanol).
-
Prepare a stock solution of (S)-1-(4-phenylphenyl)ethanamine (e.g., 0.5 M in the same solvent).
-
-
Screening Array Setup:
-
In a series of small vials, add a fixed amount of the racemic acid solution (e.g., 1 mL).
-
To each vial, add varying equivalents of the resolving agent solution (e.g., 0.5, 0.8, 1.0, and 1.2 equivalents).
-
Prepare parallel sets of these vials to test a range of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water).
-
-
Crystallization:
-
Gently heat the vials to ensure complete dissolution.
-
Allow the vials to cool slowly to room temperature. If no crystals form, try cooling in an ice bath or scratching the inside of the vial with a glass rod.
-
Observe and record the amount of precipitate in each vial.
-
-
Analysis of the Precipitate:
-
Isolate the crystals by filtration and wash with a small amount of cold solvent.
-
Liberate the carboxylic acid from the diastereomeric salt by dissolving the salt in a biphasic system of an organic solvent (e.g., dichloromethane) and an aqueous acid (e.g., 1 M HCl).
-
Separate the organic layer, dry it, and evaporate the solvent.
-
Determine the enantiomeric excess of the recovered carboxylic acid using chiral HPLC.
-
Part 2: Optimized Chiral Resolution Protocol
Once the optimal solvent and stoichiometry are determined from the screening phase, a larger-scale resolution can be performed.
Step-by-Step Methodology:
-
Salt Formation:
-
Dissolve the racemic carboxylic acid (1.0 equivalent) in the optimal solvent with gentle heating.
-
In a separate flask, dissolve the determined optimal amount of (S)-1-(4-phenylphenyl)ethanamine in the same solvent, also with heating.
-
Slowly add the amine solution to the acid solution with stirring.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature to induce crystallization. For improved yield, the solution can be further cooled in a refrigerator or ice bath.
-
Allow the crystallization to proceed for a sufficient time (e.g., 2-12 hours).
-
-
Isolation and Purification of the Diastereomeric Salt:
-
Collect the crystalline salt by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor.
-
The diastereomeric purity can be further enhanced by recrystallization from the same or a different solvent system.
-
-
Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Suspend the purified diastereomeric salt in a mixture of an organic solvent (e.g., ethyl acetate) and an aqueous acid solution (e.g., 1 M HCl).
-
Stir vigorously until the solid dissolves and partitions between the two phases.
-
Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the enantiomerically enriched carboxylic acid.
-
-
Analysis:
-
Determine the yield of the resolved carboxylic acid.
-
Determine the enantiomeric excess by chiral HPLC.
-
Characterize the product using appropriate analytical techniques (e.g., NMR, melting point).
-
The following workflow diagram illustrates the process of evaluating a novel resolving agent:
Caption: Workflow for benchmarking a novel chiral resolving agent.
Conclusion
While direct, published comparative data for this compound as a chiral resolving agent is scarce, its structural similarity to 1-phenylethylamine, combined with the potential for enhanced intermolecular interactions, makes it a promising candidate for the resolution of racemic carboxylic acids. By following the systematic benchmarking approach outlined in this guide, researchers can effectively evaluate its performance, optimize resolution conditions, and make data-driven decisions on its suitability for their specific applications. This methodical process of screening, optimization, and comparison is fundamental to advancing the field of chiral separations and enabling the efficient synthesis of enantiomerically pure compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. (R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical Characteristics Study - Oreate AI Blog [oreateai.com]
- 3. pharmtech.com [pharmtech.com]
- 4. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]
- 5. CN108658784B - The synthetic method of (R)-1-(4-methylphenyl) ethylamine - Google Patents [patents.google.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
